Product packaging for D-Pentamannuronic acid(Cat. No.:)

D-Pentamannuronic acid

Cat. No.: B12425125
M. Wt: 898.6 g/mol
InChI Key: XTVQVZDWFHITEQ-YLWRECDYSA-N
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Description

D-Pentamannuronic acid is a useful research compound. Its molecular formula is C30H42O31 and its molecular weight is 898.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O31 B12425125 D-Pentamannuronic acid

Properties

Molecular Formula

C30H42O31

Molecular Weight

898.6 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1

InChI Key

XTVQVZDWFHITEQ-YLWRECDYSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Pentamannuronic Acid: Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pentamannuronic acid, an oligosaccharide derived from the naturally occurring polymer alginate, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological significance of this compound. It details the biosynthetic pathways, methods for its isolation and characterization, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of alginate research. Alginic acid, a major structural component of the cell walls of brown algae, was first isolated and described by the British chemist Edward C. C. Stanford in the late 19th century. Subsequent research in the early 20th century elucidated that alginic acid is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid and α-L-guluronic acid.

While the constituent monomers were identified early on, the specific isolation and characterization of defined oligosaccharides like this compound came much later with the advent of advanced analytical techniques. The work of Haug, Larsen, and Smidsrød in the 1960s and 70s on the sequence of uronic acids in alginate laid the groundwork for understanding the structure of alginate-derived oligosaccharides.[1][2] The ability to produce and characterize specific alginate oligosaccharides, including those composed solely of mannuronic acid (mannuronate oligosaccharides), was significantly advanced by the discovery and application of alginate-degrading enzymes, known as alginate lyases. These enzymes cleave the polysaccharide backbone, allowing for the generation of oligosaccharides of varying lengths.

Natural Sources of this compound Precursors

This compound is not typically found as a free molecule in nature. Instead, its monomeric unit, D-mannuronic acid, is a primary component of the polysaccharide alginate. The primary natural sources of alginate are:

  • Marine Brown Algae (Phaeophyceae): Brown seaweeds are the most abundant source of alginate, where it can constitute up to 40% of the dry weight.[3] The composition of alginate, specifically the ratio of mannuronic acid (M) to guluronic acid (G), varies depending on the species of algae, the season of harvest, and the part of the plant.[4][5] Alginates with a higher proportion of mannuronic acid are precursors for obtaining this compound.

  • Bacteria: Certain species of Gram-negative bacteria, notably from the genera Pseudomonas and Azotobacter, are capable of producing alginate as an exopolysaccharide.[1] Bacterial alginates also vary in their M/G ratio, and some strains are known to produce alginates that are rich in mannuronic acid.

Quantitative Abundance of D-Mannuronic Acid in Natural Sources

The following table summarizes the D-mannuronic acid content, presented as the M/G ratio, in various species of brown algae. A higher M/G ratio indicates a greater abundance of the precursor for this compound.

Brown Algae SpeciesM/G RatioReference(s)
Laminaria japonica>1[4]
Sargassum fulvellumHigh[4]
Hizikia fusiformeHigh[4]
Undaria pinnatifidaHigh[4]
Laminaria digitata1.1 - 2.1[6]
Saccharina latissimaup to 3.1[6]
Rugulopteryx okamuraeHigh[7]
Ecklonia radiata>1[8]
Ascophyllum nodosum~2:1[5]
Sargassum tenerrimumVariable
Dictyota bartayresiiHigh
Spatoglossum asperumHigh
Colpomenia sinuosaHigh

Biosynthesis of Alginate in Pseudomonas aeruginosa

The biosynthesis of alginate, the precursor polymer of this compound, is well-characterized in the bacterium Pseudomonas aeruginosa. This complex process involves a series of enzymatic reactions that convert fructose-6-phosphate into the final polymer, which is then secreted outside the cell.

Alginate_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane & Periplasm F6P Fructose-6-P M6P Mannose-6-P F6P->M6P AlgA M1P Mannose-1-P M6P->M1P AlgC GDP_M GDP-Mannose M1P->GDP_M AlgA GDP_MA GDP-Mannuronic Acid GDP_M->GDP_MA AlgD Polymerization Polymerization (Alg8, Alg44) GDP_MA->Polymerization Precursor Export Export & Modification (AlgK, AlgE, AlgG, AlgI, AlgJ, AlgX, AlgL) Polymerization->Export Nascent Polymer Alginate Alginate Polymer Export->Alginate

Biosynthesis of Alginate in Pseudomonas aeruginosa.

Experimental Protocols

Production of this compound via Enzymatic Hydrolysis

A common method for producing this compound and other alginate oligosaccharides is through the enzymatic degradation of alginate rich in mannuronic acid.

Materials:

  • High M-content sodium alginate

  • Purified alginate lyase (specific for mannuronic acid linkages)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethanol

  • Anion-exchange chromatography column (e.g., DEAE-Sephadex or Q-Sepharose)[9][10][11][12]

  • Elution buffers (e.g., linear gradient of NaCl or ammonium acetate in buffer)

Protocol:

  • Enzymatic Digestion:

    • Dissolve the sodium alginate in the reaction buffer to a final concentration of 1-5% (w/v).

    • Add the purified alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme used.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle stirring.[13][14][15]

    • Monitor the progress of the digestion by measuring the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the oligosaccharides.[16]

    • Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.[16][17]

  • Purification by Anion-Exchange Chromatography:

    • Centrifuge the reaction mixture to remove any insoluble material.

    • Load the supernatant onto the pre-equilibrated anion-exchange column.

    • Wash the column with the starting buffer to remove any unbound material.

    • Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Collect fractions and analyze them for the presence of oligosaccharides using methods such as thin-layer chromatography (TLC) or mass spectrometry.

    • Pool the fractions containing the desired this compound.

  • Desalting and Lyophilization:

    • Desalt the pooled fractions using size-exclusion chromatography or dialysis.

    • Lyophilize the desalted sample to obtain the purified this compound as a powder.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for the structural elucidation of oligosaccharides.

  • ¹H NMR: Provides information on the anomeric configuration (α or β) and the linkage positions between the mannuronic acid residues. The chemical shifts of the anomeric protons (H1) are particularly informative.[8]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkages are key indicators of the structure.[18][19][20][21]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the oligosaccharide and confirm its degree of polymerization (i.e., that it is a pentamer).[13]

Signaling Pathways Modulated by this compound and Related Oligosaccharides

Recent research has shown that alginate oligosaccharides (AOS), including those composed of mannuronic acid, can modulate several key intracellular signaling pathways, highlighting their potential as bioactive molecules.

NF-κB and MAPK Signaling Pathways

Alginate oligosaccharides have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][22][23] In some contexts, AOS can attenuate the activation of these pathways, leading to anti-inflammatory effects.

NFkB_MAPK_Signaling AOS Alginate Oligosaccharides (e.g., this compound) TLR Toll-like Receptor (TLR) AOS->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus

Modulation of NF-κB and MAPK Pathways by Alginate Oligosaccharides.
Nrf2 Signaling Pathway

Alginate oligosaccharides have also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][24][25] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway can help protect cells from oxidative stress.

Nrf2_Signaling AOS Alginate Oligosaccharides (e.g., this compound) ROS Reactive Oxygen Species (ROS) AOS->ROS reduces Keap1 Keap1 ROS->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitinates Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Activation of the Nrf2 Antioxidant Pathway by Alginate Oligosaccharides.

Experimental Workflow: From Natural Source to Bioactivity Assessment

The following diagram outlines a typical experimental workflow for studying this compound.

Experimental_Workflow Source Natural Source (Brown Algae or Bacteria) Extraction Alginate Extraction Source->Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Alginate Lyase) Extraction->Enzymatic_Hydrolysis Purification Purification (Anion-Exchange Chromatography) Enzymatic_Hydrolysis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioactivity_Assay Bioactivity Assessment (Cell Culture, Animal Models) Characterization->Bioactivity_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Bioactivity_Assay->Signaling_Analysis

General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound and related alginate oligosaccharides represent a promising class of bioactive molecules derived from abundant natural sources. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests a wide range of potential therapeutic applications. Future research should focus on elucidating the precise structure-activity relationships of these oligosaccharides, identifying their specific cellular receptors, and further exploring their efficacy in preclinical and clinical studies. The development of more efficient and scalable methods for the production of structurally defined oligosaccharides will be crucial for advancing their translation from the laboratory to the clinic.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of D-Pentamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a critical monosaccharide component of various biologically significant polysaccharides. Notably, it is a primary constituent of alginate, a linear copolymer found in brown algae and certain bacteria, where it is linked with L-guluronic acid. Oligomers and polymers of D-mannuronic acid, often referred to as mannuronans, have garnered significant interest in the biomedical and pharmaceutical fields due to their diverse biological activities, including immune stimulation. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of D-pentamannuronic acid and its precursors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core pathways.

Chemical Synthesis of D-Mannuronic Acid Oligomers

The chemical synthesis of D-mannuronic acid glycosides and oligomers is a challenging task due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center, and the inherent propensity of mannose-configured donors to form α-linkages.[1][2] However, various strategies have been developed to achieve stereoselective synthesis of both α- and β-mannuronides.

A key approach involves the use of specific protecting groups and promoters to control the stereochemical outcome of the glycosylation reaction. For instance, the use of a 3-O-picoloyl group on a mannuronic acid donor can facilitate high β-selectivity through H-bond-mediated aglycone delivery (HAD).[1][3] Conversely, a 3-O-benzoyl group can promote exclusive α-selectivity.[1][3]

Key Synthetic Strategies and Quantitative Data

The following table summarizes key quantitative data from representative chemical synthesis approaches for D-mannuronic acid derivatives.

Donor/Acceptor SystemPromoter/ConditionsProductYield (%)Stereoselectivity (α:β)Reference
3-O-Picoloyl-mannuronic acid donor + Glucosyl acceptor (6-OH)Promoter systemβ-linked disaccharideHighHigh β[1][3]
3-O-Benzoyl-mannuronic acid donor + Glucosyl acceptor (6-OH)Promoter systemα-linked disaccharide92α-only[1][3]
Thiomannuronic donor + Mannuronic acceptorNIS/TMSOTfβ-disaccharide78-[4]
4,6-di-O-benzylidene-protected 1-thio mannoside donorTEMPO/BAIB oxidationβ-(1→4)-di-D-mannuronic acid neoglycolipid-Diastereoselective β
Experimental Protocols

General Procedure for β-Mannosylation using a 3-O-Picoloyl Donor (Illustrative) [1][3]

  • Donor and Acceptor Preparation: The 3-O-picoloyl-protected mannuronic acid donor and a suitable glycosyl acceptor are dried under high vacuum.

  • Glycosylation Reaction: The donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The mixture is cooled to a low temperature (e.g., -78 °C).

  • Promoter Addition: A suitable promoter system is added dropwise to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., triethylamine). The mixture is diluted with an organic solvent and washed sequentially with aqueous solutions to remove impurities.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired β-linked disaccharide.

Regioselective Oxidation to form Mannuronic Acid

  • Substrate Preparation: The β-(1→4)-linked mannose-containing disaccharide or trisaccharide derivative is dissolved in a suitable solvent system (e.g., acetonitrile/water).

  • Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and (diacetoxyiodo)benzene (BAIB) are added to the solution. The reaction mixture is stirred at room temperature until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the corresponding β-(1→4)-D-mannuronic acid-containing neoglycolipid.

Chemical Synthesis Pathway Diagram

Chemical_Synthesis cluster_oxidation Alternative Route Mannose_Derivative D-Mannose Derivative Protected_Donor Protected Mannuronic Acid Donor (e.g., 3-O-Picoloyl) Mannose_Derivative->Protected_Donor Glycosylation Glycosylation Protected_Donor->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Protected_Oligosaccharide Protected Oligosaccharide Glycosylation->Protected_Oligosaccharide Deprotection Deprotection Protected_Oligosaccharide->Deprotection Oligo_Mannuronic_Acid Oligo-D-Mannuronic Acid Deprotection->Oligo_Mannuronic_Acid Oxidation Regioselective Oxidation (e.g., TEMPO/BAIB) Oxidation->Protected_Oligosaccharide Protected_Mannoside Protected Mannoside Protected_Mannoside->Oxidation

Caption: Chemical synthesis of oligo-D-mannuronic acid.

Biosynthesis of this compound Precursors

The biosynthesis of D-mannuronic acid residues in bacteria often proceeds through the formation of an activated nucleotide sugar precursor, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). This pathway starts from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

The key enzymatic steps involve the epimerization of UDP-GlcNAc to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) and the subsequent oxidation of UDP-ManNAc to UDP-ManNAcA.[5][6][7]

Key Enzymes and Quantitative Data

The following table summarizes the key enzymes and their kinetic parameters in the biosynthesis of UDP-ManNAcA.

EnzymeSubstrateKm (mM)Reference
UDP-GlcNAc 2-epimeraseUDP-GlcNAc-[6]
UDP-ManNAc dehydrogenaseUDP-ManNAc-[6]
UDP-GlcNAc dehydrogenaseUDP-GlcNAc0.28[6]
UDP-GlcNAc dehydrogenaseNAD+1.43[6]
Experimental Protocols

Enzymatic Synthesis of UDP-ManNAcA (Illustrative) [5][8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing UDP-GlcNAc, NAD+, dithiothreitol (DTT), and a suitable buffer (e.g., HEPES) at a specific pH.

  • Enzyme Addition: Purified UDP-GlcNAc C2-epimerase and UDP-ManNAc C6-dehydrogenase are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 22 °C) for a specified duration (e.g., 18 hours).

  • Enzyme Removal: The reaction is terminated by removing the enzymes, for example, using a spin filter with a molecular weight cutoff.

  • Product Purification: The resulting solution containing UDP-ManNAcA is purified using chromatographic techniques such as FPLC with an anion-exchange column.

Biosynthesis Pathway Diagram

Biosynthesis_Pathway UDP_GlcNAc UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) Epimerase UDP-GlcNAc 2-epimerase UDP_GlcNAc->Epimerase UDP_ManNAc UDP-N-acetyl-D-mannosamine (UDP-ManNAc) Epimerase->UDP_ManNAc Dehydrogenase UDP-ManNAc dehydrogenase UDP_ManNAc->Dehydrogenase UDP_ManNAcA UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) Dehydrogenase->UDP_ManNAcA NADH NADH + H+ Dehydrogenase->NADH Alginate Alginate Biosynthesis UDP_ManNAcA->Alginate NAD NAD+ NAD->Dehydrogenase

Caption: Biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid.

Conclusion

The synthesis of this compound and its oligomers, whether through chemical or biosynthetic routes, presents unique challenges and opportunities. Advances in stereoselective chemical glycosylation methods have enabled the construction of complex mannuronate-containing oligosaccharides. Concurrently, the elucidation of the biosynthetic pathway for activated mannuronic acid precursors in bacteria provides a foundation for enzymatic and chemoenzymatic approaches. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in glycochemistry, microbiology, and drug development, facilitating further exploration of the biological roles of D-mannuronic acid-containing structures and the development of novel therapeutics.

References

A Technical Guide to the Structural Elucidation of D-Pentamannuronic Acid Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of D-Pentamannuronic acid oligomers. These oligomers, derived from the abundant natural polysaccharide alginate, are gaining significant attention in the pharmaceutical and biomedical fields for their diverse biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory properties.[1][2][3] A thorough understanding of their structure is paramount for establishing structure-activity relationships and for the development of novel therapeutics.[4]

Production of D-Mannuronic Acid Oligomers

The initial step in structural elucidation is the production of D-mannuronic acid oligomers from the parent alginate polymer. Alginate is a linear polysaccharide composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of M, blocks of G, and alternating MG blocks.[5][6][7][8][9][10] The two primary methods for depolymerizing alginate to obtain oligomers are enzymatic hydrolysis and acid hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizing alginate lyases is a preferred method due to its high specificity and mild reaction conditions.[1] Alginate lyases cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end.[11] These enzymes are classified based on their substrate specificity:

  • Poly(M)-lyases (EC 4.2.2.3): Specific for cleaving M-M linkages.

  • Poly(G)-lyases (EC 4.2.2.11): Specific for cleaving G-G linkages.

  • Bifunctional lyases: Capable of cleaving both M-M, G-G, and M-G linkages.[12]

The choice of enzyme is critical for obtaining oligomers with a specific desired composition.

Experimental Protocol: Enzymatic Hydrolysis of Sodium Alginate

  • Enzyme Source: A purified alginate lyase with high activity, for example, from Cellulophaga sp. NJ-1.[1][5]

  • Substrate: 0.5% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Concentration: Add the purified alginate lyase to the substrate solution to a final concentration that yields a measurable rate of degradation (e.g., determined by monitoring the increase in absorbance at 235 nm).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C).[1][5]

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to inactivate the enzyme.

  • Product Analysis: The resulting oligosaccharides can be initially analyzed by thin-layer chromatography (TLC) and mass spectrometry (MS).[1][5]

Table 1: Properties of Exemplary Alginate Lyases

Enzyme SourceOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)Substrate PreferenceReference
Cellulophaga sp. NJ-18.05024,038PolyG > PolyMG > Sodium Alginate > PolyM[1][5]
Rhodothermus marinus DSM 4252 (AlyRm3)8.07037,315.08Sodium Alginate[12]
Acid Hydrolysis

Acid hydrolysis is another method for alginate depolymerization. This method is less specific than enzymatic hydrolysis and can lead to a broader range of oligomer sizes. The conditions of acid hydrolysis, such as pH, temperature, and time, can be controlled to influence the degree of polymerization of the resulting oligomers.[13][14]

Experimental Protocol: Partial Acid Hydrolysis of Alginate

  • Substrate: A solution of alginate (e.g., PolyMG alginate) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to a weakly acidic range (e.g., pH 2.8 to 4.5) using an acid such as HCl.[13][14]

  • Incubation: Heat the solution at a high temperature (e.g., 95°C) for a defined period. The reaction time will influence the final average molecular weight of the oligomers.[13][14]

  • Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., NaOH).

  • Purification: The resulting oligomers can be purified to remove salt and unreacted polymer.

Separation and Purification of Oligomers

Following depolymerization, the heterogeneous mixture of oligomers must be separated and purified to obtain fractions with a defined degree of polymerization (DP).

Experimental Workflow for Oligomer Production and Purification

cluster_0 Oligomer Production cluster_1 Purification Alginate Alginate Enzymatic Hydrolysis Enzymatic Hydrolysis Alginate->Enzymatic Hydrolysis Acid Hydrolysis Acid Hydrolysis Alginate->Acid Hydrolysis Crude Oligomer Mixture Crude Oligomer Mixture Enzymatic Hydrolysis->Crude Oligomer Mixture Acid Hydrolysis->Crude Oligomer Mixture Size-Exclusion Chromatography Size-Exclusion Chromatography Crude Oligomer Mixture->Size-Exclusion Chromatography Separation by Size Anion-Exchange Chromatography Anion-Exchange Chromatography Crude Oligomer Mixture->Anion-Exchange Chromatography Separation by Charge Membrane Filtration Membrane Filtration Crude Oligomer Mixture->Membrane Filtration Size-based Separation Purified Oligomers Purified Oligomers Size-Exclusion Chromatography->Purified Oligomers Anion-Exchange Chromatography->Purified Oligomers Membrane Filtration->Purified Oligomers

Caption: Workflow for the production and purification of D-mannuronic acid oligomers.

Commonly used techniques include:

  • Size-Exclusion Chromatography (SEC): Separates oligomers based on their hydrodynamic volume.[13]

  • Anion-Exchange Chromatography (AEC): Separates oligomers based on their charge, which is influenced by the number of carboxyl groups.[15][16]

  • Membrane Filtration: Techniques like ultra-filtration and nano-filtration can be used to separate oligomers into different molecular weight fractions.[17]

  • Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of hydrolysis and for preliminary analysis of the oligomer mixture.[17]

Structural Characterization Techniques

A combination of spectroscopic techniques is employed for the detailed structural elucidation of the purified this compound oligomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and, consequently, the degree of polymerization of the oligomers. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of these polar and non-volatile molecules.[13][14][18]

Experimental Protocol: ESI-MS Analysis of Oligomers

  • Sample Preparation: Dissolve the purified oligomer fraction in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) to aid ionization.

  • Infusion: Introduce the sample into the ESI source at a constant flow rate.

  • MS Parameters: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecules [M-H]⁻. Key parameters to optimize include the ESI voltage, capillary temperature, and capillary voltage.[18]

  • Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to oligomers of different degrees of polymerization. The mass difference between adjacent peaks will correspond to the mass of a mannuronic acid residue.

Table 2: Representative ESI-MS Data for Mannuronic Acid Oligomers

Degree of Polymerization (DP)Theoretical Mass (Da)Observed m/z ([M-H]⁻)
1194.14193.13
2370.27369.26
3546.40545.39
4722.53721.52
5898.66897.65

Note: Theoretical masses are calculated based on the chemical formula of the respective oligomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural characterization of D-mannuronic acid oligomers, providing information on the monomer composition, sequence, and linkage analysis.[19][20] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.[18]

Logical Relationship of NMR Techniques for Structural Elucidation

NMR_Spectroscopy NMR Spectroscopy 1D_NMR 1D NMR (¹H, ¹³C) NMR_Spectroscopy->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectroscopy->2D_NMR Monomer_ID Monomer Identification 1D_NMR->Monomer_ID Linkage_Analysis Linkage Analysis 2D_NMR->Linkage_Analysis Complete_Structure Complete Structure Monomer_ID->Complete_Structure Sequence_Determination Sequence Determination Linkage_Analysis->Sequence_Determination Sequence_Determination->Complete_Structure

Caption: Interrelation of NMR techniques for complete structural elucidation.

Experimental Protocol: NMR Analysis of Oligomers

  • Sample Preparation: Lyophilize the purified oligomer sample and dissolve it in deuterium oxide (D₂O). It may be necessary to repeat the lyophilization with D₂O to exchange labile protons.[18]

  • NMR Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (e.g., 25°C).[18]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the anomeric protons, which are sensitive to the type of residue and the glycosidic linkage. The ratio of integrated anomeric signals can be used to determine the M/G ratio.[20][21][22]

    • ¹³C NMR: Provides information on the chemical environment of each carbon atom in the sugar ring.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between sugar residues.

Table 3: Typical ¹H NMR Chemical Shifts (ppm) for Mannuronic Acid Residues in D₂O

ProtonChemical Shift (ppm)
H-1~4.7-5.2
H-2~3.7-4.0
H-3~3.8-4.1
H-4~3.9-4.2
H-5~4.2-4.5

Note: Chemical shifts can vary depending on the specific oligomer sequence and experimental conditions.[21]

Biological Activity and Drug Development Implications

The biological activity of D-mannuronic acid oligomers is often dependent on their molecular weight and structure.[2][3] For instance, low molecular weight oligomers have shown higher antioxidant activity.[2] The presence of an unsaturated terminal structure, a result of enzymatic degradation, has been found to be essential for macrophage activation.[2] Therefore, a precise structural characterization is a prerequisite for understanding and optimizing the therapeutic potential of these compounds.

This guide provides a foundational understanding of the key techniques and methodologies for the structural elucidation of this compound oligomers. A systematic application of these methods will enable researchers and drug development professionals to accurately characterize these promising biomolecules and unlock their full therapeutic potential.

References

D-Pentamannuronic acid and its role in marine algae

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to D-Mannuronic Acid and its Role in Marine Algae

Issued: November 8, 2025

Introduction

D-Mannuronic acid is a uronic acid monosaccharide derived from mannose.[1] It serves as a fundamental building block of alginic acid, or alginate, a major structural polysaccharide found in the cell walls and intercellular matrix of brown algae (Phaeophyceae).[1] Alginate is a linear, anionic copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2][3]

The arrangement of these monomers is not random; they occur as homopolymeric regions of consecutive M-residues (M-blocks) and G-residues (G-blocks), as well as heteropolymeric regions of alternating M and G residues (MG-blocks).[2] The ratio of mannuronic acid to guluronic acid (M/G ratio) and the specific block arrangement are critical determinants of the physicochemical properties of the alginate, such as viscosity and gelling capability.[4] This variability is not only species-dependent but can also be influenced by seasonal and environmental conditions.[5] This guide provides a technical overview of D-mannuronic acid's role within alginates, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its extraction and characterization, tailored for researchers and drug development professionals.

Section 1: Role and Physicochemical Significance in Algae

The primary role of D-mannuronic acid in marine algae is as a structural component of alginate, which can constitute up to 40% of the dry matter of the algal biomass. The M/G ratio profoundly influences the flexibility and strength of the algal thallus, enabling different species to adapt to diverse marine environments.[5] Alginates with a high content of D-mannuronic acid (high M/G ratio) tend to form softer, more viscous solutions, whereas those rich in guluronic acid (low M/G ratio) form strong, brittle gels, particularly in the presence of divalent cations like Ca²⁺.[6] This gelling property is attributed to the specific chair conformation of G-blocks, which allows for the efficient binding of calcium ions in an "egg-box" model.

The M/G ratio is a critical parameter for the industrial and therapeutic application of alginates. The following table summarizes the alginate yield and M/G ratios for several species of brown algae.

Algal SpeciesAlginate Yield (% dry weight)M/G RatioReference(s)
Cystoseira barbata19 ± 1.5%0.64[6]
Laminaria digitata~51.8% (at 40°C extraction)Not Specified[7]
Sargassum vulgare17.7% (at 60°C extraction)Not Specified[7]
Various SpeciesVaries0.34 - 1.79[8]

Section 2: Biological Activities and Therapeutic Potential

While alginate is often considered an excipient, both the polymer and its oligosaccharide derivatives (AOS), which contain D-mannuronic acid, possess significant biological activities. These activities are often linked to the molecular weight and M/G ratio.

Anti-inflammatory Activity

Alginate oligosaccharides have demonstrated potent anti-inflammatory effects.[2] It has been shown that both α-L-guluronic acid and β-D-mannuronic acid contribute to the regulation of the Toll-like receptor 4 (TLR4) signaling pathway during inflammation.[9] AOS can inhibit the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[9] This suggests a potential therapeutic role for D-mannuronic acid-containing oligosaccharides in inflammatory conditions.

Antioxidant Activity

Alginates exhibit notable antioxidant properties, which are influenced by both molecular weight and the M/G ratio.[10] The mechanism is primarily attributed to the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Studies have shown that for a given molecular weight, alginate fractions with a higher proportion of D-mannuronic acid (higher M/G ratio) can exhibit better DPPH radical scavenging activity.[10]

The table below presents quantitative data on the antioxidant activity of alginate derivatives from various studies.

Alginate/DerivativeAssayResult (IC₅₀ or % Scavenging)Reference(s)
Alginate/Lignin PolymerDPPH19.75 ± 4.07% scavenging at 2000 µg/mL[11]
Aromatic Alginate DerivativeDPPH75.6% to 96.8% scavenging (0.1 to 1.0 mg/mL)[12]
Alginate NanoparticlesDPPHIC₅₀ = 6.49 ± 0.10 mg/mL[13][14]
Alginate NanoparticlesABTSIC₅₀ = 0.24 ± 0.01 mg/mL[13][14]

Section 3: Molecular Mechanisms and Signaling Pathways

Recent research has elucidated the molecular pathways through which alginate oligosaccharides (AOS) exert their anti-inflammatory effects. The primary mechanism involves the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[2][8]

In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), TLR4 is activated, leading to the recruitment of adaptor proteins such as Myeloid Differentiation Primary Response 88 (MyD88).[8] This triggers a downstream phosphorylation cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[8] The degradation of IκBα releases NF-κB (typically the p65 subunit), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), thereby amplifying the inflammatory response.

Alginate oligosaccharides containing D-mannuronic acid can intervene in this pathway. Studies show that pre-treatment with AOS can significantly inhibit the expression of TLR4 and MyD88 and reduce the phosphorylation of IκBα in response to an LPS challenge.[2][8] By preventing the degradation of IκBα, AOS effectively block the nuclear translocation of NF-κB, leading to a marked reduction in the production of inflammatory mediators.[8][9]

TLR4_NFkB_Pathway stimulus LPS receptor TLR4 stimulus->receptor Binds adaptor MyD88 receptor->adaptor Recruits inhibitor_complex IκBα - NF-κB (Inactive) adaptor->inhibitor_complex Phosphorylates IκBα nfkb_active NF-κB (Active) inhibitor_complex->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Induces Transcription aos Alginate Oligosaccharides (containing D-Mannuronic Acid) aos->receptor Inhibits aos->adaptor Inhibits

Inhibition of the TLR4/NF-κB signaling pathway by Alginate Oligosaccharides.

Section 4: Experimental Protocols

This section provides detailed methodologies for the extraction of alginate from brown algae, the characterization of its monomeric composition, and the assessment of its biological activity.

Experimental_Workflow cluster_extraction Alginate Extraction cluster_characterization Characterization cluster_activity Bioactivity Assay seaweed 1. Dried Seaweed Powder pretreatment 2. Acid Pre-treatment (0.1 M HCl, 60°C) seaweed->pretreatment extraction 3. Alkaline Extraction (3% Na₂CO₃, 60°C) pretreatment->extraction precipitation 4. Precipitation (Ethanol) extraction->precipitation alginate 5. Purified Sodium Alginate precipitation->alginate hydrolysis 6. Acid Hydrolysis (Depolymerization) alginate->hydrolysis dpph 9. DPPH Assay alginate->dpph nmr 7. ¹H-NMR Spectroscopy (80-90°C in D₂O) hydrolysis->nmr mg_ratio 8. M/G Ratio Calculation nmr->mg_ratio measurement 10. Spectrophotometry (517 nm) dpph->measurement ic50 11. IC₅₀ Calculation measurement->ic50

Workflow for Alginate Extraction, Characterization, and Bioactivity Assessment.
Protocol 1: Conventional Alginate Extraction

This protocol is a synthesized method based on common laboratory procedures for extracting sodium alginate from dried brown seaweed.[6][7][15]

  • Pre-treatment (Depigmentation and Acidification):

    • Weigh 25 g of dried, milled seaweed powder.

    • Soak the powder in 250 mL of 70% (v/v) ethanol for 24 hours at room temperature to remove pigments and lipids.[6]

    • Separate the solid material by vacuum filtration.

    • Transfer the solid residue to a beaker and add 500 mL of 0.1 M Hydrochloric Acid (HCl).[6]

    • Heat the slurry at 60°C for 2-4 hours with constant stirring. This step converts insoluble calcium and magnesium alginates into soluble alginic acid.[6][15]

    • Separate the solid residue by vacuum filtration and wash with distilled water until the filtrate is neutral.

  • Alkaline Extraction:

    • Transfer the acid-treated biomass to a beaker containing a 3% (w/v) Sodium Carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:20 (e.g., 25 g solid in 500 mL).[6][15]

    • Heat the mixture at 60°C for 2 hours with vigorous stirring. This converts the alginic acid into soluble sodium alginate, dissolving it into the solution.[6]

    • After extraction, allow the mixture to cool and separate the viscous supernatant from the solid algal residue by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).[6]

  • Precipitation and Purification:

    • Slowly pour the supernatant into an equal volume (1:1 v/v) of 95% ethanol while stirring.[15] The sodium alginate will precipitate as fibrous threads.

    • Collect the precipitated alginate by spooling it onto a glass rod or by filtration.

    • Wash the precipitate several times with ethanol to remove residual salts and impurities.

    • Dry the final product in an oven at 50-60°C to obtain a fine powder.[15]

Protocol 2: Determination of M/G Ratio by ¹H-NMR Spectroscopy

This protocol is based on the standard ASTM F2259 method for characterizing alginate composition.[3]

  • Sample Preparation (Depolymerization):

    • To obtain well-resolved NMR spectra, the viscosity of the alginate solution must be reduced by partial depolymerization.

    • Dissolve the extracted sodium alginate in dilute HCl (pH adjusted to 5.5) and heat at 100°C for a controlled period (e.g., 10-20 minutes) to achieve a degree of polymerization between 20 and 50.[3]

    • Neutralize the solution and lyophilize (freeze-dry) the hydrolyzed sample.

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of the lyophilized, hydrolyzed alginate in 0.5 mL of Deuterium Oxide (D₂O, 99.9%).

    • To prevent line broadening from divalent cation contamination, add a chelating agent like triethylenetetraminehexaacetic acid (TTHA).[3]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the sample temperature to 80-90°C. This further reduces viscosity and shifts the residual water (HOD) peak away from the signals of interest.[3][16]

    • Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the distinct signals corresponding to the anomeric protons (H-1) of guluronate (G), mannonurate (M), and the H-5 of guluronate.

    • The fraction of guluronate (FG) and mannuronate (FM) can be calculated from the integrals of their respective anomeric proton signals.

    • The M/G ratio is calculated as FM / FG.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the in vitro antioxidant capacity of alginate samples.[12][17]

  • Reagent Preparation:

    • DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) by dissolving 20-40 mg in 100 mL of methanol.[12][17] The working solution should be diluted to have an absorbance of approximately 1.0 at 517 nm.

    • Sample Solutions: Prepare a series of concentrations of the alginate sample (e.g., 0.1 to 2.0 mg/mL) dissolved in distilled water.

    • Control: A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add 1.0 mL of the sample solution to 0.5 mL of the DPPH working solution.[12]

    • For the blank, use 1.0 mL of the solvent (water) instead of the sample.

    • Incubate the mixtures in the dark at room temperature (or 37°C) for 30 minutes.[17]

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(Ablank - Asample) / Ablank] x 100

      • Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample.

    • Plot the % scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Section 5: Structure-Function Relationships

The biological and physicochemical properties of alginate are intrinsically linked to its monomeric composition and structure. The D-mannuronic acid content is a key determinant in this relationship.

M_G_Ratio_Effects MG_Ratio M/G Ratio (Mannuronic/Guluronic) High_M High M/G Ratio (Rich in D-Mannuronic Acid) MG_Ratio->High_M Leads to Low_M Low M/G Ratio (Rich in L-Guluronic Acid) MG_Ratio->Low_M Leads to Viscosity ↑ Higher Viscosity ↓ Weaker Gels High_M->Viscosity Results in Antioxidant ↑ Higher Antioxidant Activity High_M->Antioxidant Correlates with Gelling ↑ Strong, Brittle Gels (with Ca²⁺) Low_M->Gelling Results in Biomedical Application: Immobilization, Scaffolds Low_M->Biomedical Enables

Influence of M/G Ratio on Alginate Properties and Applications.

Conclusion

D-Mannuronic acid, as a principal component of alginate in marine brown algae, is more than a simple structural monomer. Its proportion relative to L-guluronic acid dictates the material properties of alginate, which are crucial for both the alga's survival and the polymer's utility in various industries. For researchers and drug development professionals, D-mannuronic acid-containing alginate oligosaccharides represent a promising source of bioactive compounds with demonstrable anti-inflammatory and antioxidant activities. The ability of these molecules to modulate key signaling pathways, such as the TLR4/NF-κB axis, opens new avenues for the development of therapeutics for inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the extraction, characterization, and evaluation of these valuable marine biopolymers, facilitating further research into their full therapeutic potential.

References

A Technical Review of D-Pentamannuronic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. As a pentamer of β-D-mannuronic acid, it belongs to a class of compounds known as alginate oligosaccharides (AOS) which are under investigation for a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a comprehensive review of the current research on this compound and its closely related analogs, with a focus on its synthesis, biological activities, and underlying mechanisms of action.

Synthesis and Chemical Properties

This compound is not typically synthesized de novo but is prepared by the controlled depolymerization of high-molecular-weight alginate, a naturally occurring polysaccharide extracted from brown seaweeds. The production of oligo-mannuronates, including the pentameric form, involves the hydrolysis of polymannuronic acid blocks within the alginate structure.

Experimental Protocol: Preparation of Oligo-Mannuronates

A general procedure for the generation and purification of oligo-mannuronates involves the following steps[1]:

  • Acid Treatment of Alginate: Macromolecular alginate is treated with acid to generate mannuronate-rich blocks (polymannuronates).

  • Degradation of Polymannuronates: The resulting polymannuronates are degraded, for example, using hydrogen peroxide. This method is optimized to achieve a high recovery of low-molecular-weight saccharides.

  • Chromatographic Separation: The mixture of oligo-mannuronates of varying sizes is then separated using gel chromatography (e.g., Bio-Gel P-4 column) followed by further purification on an anion-exchange column (e.g., Mono Q column).

  • Characterization: The purified oligomers are characterized by techniques such as anion-exchange High-Performance Liquid Chromatography (HPLC) and spectral analysis to confirm their size and purity[1].

A more specific chemical synthesis approach has been reported for β-(1→4)-di- and β-(1→4)-tri-D-mannuronic acid neoglycolipids. This method utilizes a 4,6-di-O-benzylidene-protected 1-thio mannoside as a glycosyl donor for diastereoselective β-D-mannosylation. The resulting oligosaccharides are then regioselectively oxidized using a TEMPO/BAIB oxidation system to yield the corresponding uronic acid-containing neoglycolipids[2]. While this protocol is for shorter oligomers, it provides a potential pathway for the chemical synthesis of this compound.

Biological Activities and Therapeutic Potential

Research into the specific biological activities of this compound is still in its early stages. However, extensive studies on its monomeric form, β-D-mannuronic acid (often referred to as M2000), and other alginate oligosaccharides provide strong indications of its therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases.

Anti-inflammatory and Immunosuppressive Effects

Studies on β-D-mannuronic acid (M2000) have demonstrated its potent anti-inflammatory and immunosuppressive properties, particularly in the context of rheumatoid arthritis (RA).

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of β-D-mannuronic acid have been evaluated using peripheral blood mononuclear cells (PBMCs) from RA patients[3][4][5]:

  • Cell Culture: PBMCs are separated from blood samples and cultured in a suitable medium (e.g., RPMI-1640).

  • Treatment: The cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and then treated with varying concentrations of β-D-mannuronic acid (e.g., 5 µg/mL, 25 µg/mL, and 50 µg/mL) or a control drug like diclofenac (1 µg/mL)[4][5].

  • Gene Expression Analysis: After treatment, the expression of inflammatory markers such as TNF-α, IL-6, MYD88, and TLR2 is quantified using quantitative real-time PCR (qRT-PCR)[3][4][5].

  • Flow Cytometry: Cell surface expression of proteins like TLR2 can be assessed using flow cytometry[3][4].

Quantitative Data on Anti-inflammatory Effects of β-D-Mannuronic Acid (M2000)

The following table summarizes the significant reduction in gene expression of inflammatory markers in PBMCs from RA patients after treatment with β-D-mannuronic acid (M2000)[3][4][5].

Inflammatory MarkerTreatment Concentration of M2000Fold Change in Gene Expression (Compared to Untreated)Significance
TNF-α 5 µg/mL, 25 µg/mL, 50 µg/mLSignificant reduction at all dosesp<0.01
IL-6 5 µg/mL, 25 µg/mL, 50 µg/mLSignificant reduction at all dosesp<0.01
MYD88 5 µg/mL, 25 µg/mL, 50 µg/mLSignificant reduction at all doses (0.11, 0.07, 0.06-fold respectively)p<0.01
TLR2 25 µg/mL, 50 µg/mLSignificant reductionp<0.01

In a clinical trial involving RA patients, oral administration of β-D-mannuronic acid (500 mg twice daily for 12 weeks) led to a significant decrease in the expression of IL-17 and RORγt, and a significant increase in the expression of IL-4 and GATA3[6][7].

Neuroprotective Effects

Alginate oligosaccharides, including by extension this compound, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The neuroprotective effects are thought to be mediated through the modulation of neuroinflammation and oxidative stress.

Signaling Pathway Modulation

The anti-inflammatory effects of β-D-mannuronic acid are believed to be mediated through the modulation of key signaling pathways, particularly the Toll-like receptor (TLR)/NF-κB pathway.

TLR/NF-κB Signaling Pathway

The TLR/NF-κB pathway is a central regulator of the inflammatory response. Upon activation by stimuli like LPS, TLRs recruit adaptor proteins such as MyD88, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.

Studies have shown that β-D-mannuronic acid can significantly reduce the gene expression of TLR2 and its downstream adaptor molecule MYD88 in the PBMCs of rheumatoid arthritis patients[3][4][5]. This suggests that β-D-mannuronic acid exerts its anti-inflammatory effects by inhibiting the TLR/NF-κB signaling pathway.

TLR_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Release of IκB NFkB_IkB->NFkB Release of NF-κB D_Pentamannuronic_Acid β-D-Mannuronic Acid (M2000) D_Pentamannuronic_Acid->TLR4 Downregulates Expression D_Pentamannuronic_Acid->MyD88 Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Transcription

Caption: The inhibitory effect of β-D-mannuronic acid on the TLR/NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its related oligo-mannuronates represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative diseases. While much of the current detailed research has focused on the monomeric form, β-D-mannuronic acid, the findings provide a strong rationale for the continued investigation of the pentameric and other oligomeric forms.

Future research should focus on:

  • Developing and optimizing specific synthesis and purification protocols for this compound to ensure a consistent and high-purity supply for research.

  • Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound and to obtain quantitative data such as IC50 and EC50 values.

  • Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a drug candidate.

The continued exploration of this compound holds the promise of yielding novel and effective therapeutic agents for a range of debilitating diseases.

References

The Multifaceted Biological Activities of D-Pentamannuronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of its Anti-Inflammatory, Neuroprotective, and Anti-Cancer Properties

Introduction

D-Pentamannuronic acid, a key component of alginate oligosaccharides derived from marine brown algae, is emerging as a molecule of significant interest in the fields of pharmacology and drug development.[1][2] Initially recognized for its potential in pain management and vascular dementia research, recent studies have unveiled a broader spectrum of biological activities, including potent anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its activity across different biological systems.

Table 1: Anti-Inflammatory and Immunomodulatory Activity
Model SystemTreatmentTarget Molecule/CellQuantitative EffectReference
Rheumatoid Arthritis Patients (PBMCs)500 mg M2000 (β-d-mannuronic acid), twice daily for 12 weeksIL-17 and RORγt gene expressionSignificant decrease[5]
Rheumatoid Arthritis Patients (PBMCs)500 mg M2000, twice daily for 12 weeksIL-4 and GATA3 gene expressionSignificant increase[5]
Rheumatoid Arthritis Patients (PBMCs)5, 25, and 50 μg/mL M2000CCR5 mRNA expressionSignificant reduction at all doses[6]
Rheumatoid Arthritis Patients (PBMCs)25 and 50 μg/mL M2000CXCR3 and CXCR4 mRNA expressionSignificant downregulation[6]
Ankylosing Spondylitis Patients (Monocyte-derived macrophages)M2000TLR2 and TLR4 gene expressionDownregulation
Table 2: Anti-Cancer Activity
Cell LineTreatmentTarget MoleculeQuantitative EffectReference
PC3 (Prostate Cancer)25 µg/ml and 50 µg/ml M2000MYD-88 gene expressionSignificant downregulation (p=0.017 and p=0.001, respectively)[7]
PC3 (Prostate Cancer)25 µg/ml and 50 µg/ml M2000NF-κB gene and protein expressionSignificant reduction (p<0.001)[7]
PC3 (Prostate Cancer)50 µg/ml M2000IL-8 and COX-2 gene expressionSignificant downregulation (p<0.001 and p=0.001, respectively)[7]
PC3 (Prostate Cancer)25 µg/ml and 50 µg/ml M2000MMP-9 gene expressionSignificant decrease (p<0.001)[7]
Table 3: Neuroprotective and Antioxidant Activity
Model SystemTreatmentBiomarkerQuantitative EffectReference
Rat Model of Alzheimer's DiseaseM2000Amyloid plaque productionSignificant inhibition
Rat Model of Alzheimer's DiseaseM2000Bax/Bcl2 ratio, p53Reduction
Rat Model of Alzheimer's DiseaseM2000Malondialdehyde (MDA)Reduction
Rat Model of Alzheimer's DiseaseM2000Superoxide Dismutase (SOD)Reduction in elevated levels
Rat Model of Alzheimer's DiseaseM2000Procaspase-3Normalization

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways, primarily the Toll-Like Receptor (TLR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.

TLR/NF-κB Signaling Pathway

This compound has been shown to downregulate the expression of TLR2 and TLR4. This initial interaction leads to a cascade of downstream effects, ultimately inhibiting the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.

TLR_NFkB_Pathway DPMA D-Pentamannuronic acid TLR2_4 TLR2 / TLR4 DPMA->TLR2_4 Inhibits MyD88 MyD88 TLR2_4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-8, COX-2, etc.) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

This compound's inhibition of the TLR/NF-κB pathway.
MAPK Signaling Pathway

In models of Parkinson's disease, polymannuronic acid, a polymer of mannuronic acid, has been shown to inhibit the MAPK signaling pathway in the colon, leading to reduced inflammation. This suggests a potential mechanism for the neuroprotective effects observed.

MAPK_Pathway PM Polymannuronic acid (this compound polymer) Inflammatory_Stimuli Inflammatory Stimuli PM->Inflammatory_Stimuli Suppresses MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Inhibition of the MAPK signaling cascade by polymannuronic acid.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound on cancer cell lines, such as PC3.

Materials:

  • PC3 cells

  • This compound (M2000)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed PC3 cells in 96-well plate B Incubate 24h A->B C Treat with D-Pentamannuronic acid B->C D Incubate for treatment period C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Workflow for the MTT cell viability assay.
Real-Time Reverse Transcription PCR (RT-PCR)

This protocol is used to quantify the gene expression of target molecules such as MYD-88, NF-κB, IL-8, COX-2, and MMP-9.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • SYBR Green PCR master mix

  • Gene-specific primers (forward and reverse)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the reaction mixture containing SYBR Green PCR master mix, forward and reverse primers, and cDNA template.

    • Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension).

    • Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Protein Expression

This protocol is for analyzing the protein expression of NF-κB.

Materials:

  • Treated and untreated cells

  • Primary antibody against NF-κB

  • Fluorescently labeled secondary antibody

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells with a fixation buffer for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize them with a permeabilization buffer.

  • Antibody Staining:

    • Incubate the cells with the primary antibody against NF-κB for 1 hour at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and resuspend them in PBS. Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the fluorescence intensity to quantify the protein expression level.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the enzymatic activity of MMP-2 and MMP-9.

Materials:

  • Conditioned media from cell cultures

  • SDS-PAGE gels containing gelatin (1 mg/mL)

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media from treated and untreated cells. Determine protein concentration.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis appear against a blue background.

  • Analysis: The clear bands correspond to the activity of MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.

Western Blot for Apoptosis-Related Proteins

This protocol is for the detection of proteins involved in apoptosis, such as Bax, Bcl-2, and procaspase-3.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-procaspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Morris Water Maze for Learning and Memory

This protocol is used to assess spatial learning and memory in a rat model of Alzheimer's disease.

Apparatus:

  • A circular pool filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Allow the rats to acclimate to the experimental room.

  • Training Trials:

    • Place the rat in the water facing the wall of the pool at one of four starting positions.

    • Allow the rat to swim and find the hidden platform.

    • If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • After the training period, remove the platform from the pool.

    • Place the rat in the pool and record its swimming path for a set time.

  • Data Analysis: Analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial to assess learning and memory.

Malondialdehyde (MDA) Assay

This assay measures lipid peroxidation, an indicator of oxidative stress.

Materials:

  • Tissue homogenates or cell lysates

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Mix the sample with TCA to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

Superoxide Dismutase (SOD) Assay

This assay measures the activity of the antioxidant enzyme SOD.

Materials:

  • Tissue homogenates or cell lysates

  • Assay buffer

  • Substrate (e.g., WST-1 or nitroblue tetrazolium)

  • Xanthine oxidase

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing the sample, substrate, and assay buffer.

  • Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.

  • SOD in the sample will scavenge the superoxide radicals, inhibiting the reduction of the substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Calculate the SOD activity based on the degree of inhibition compared to a control without the sample.

Conclusion

This compound demonstrates a remarkable range of biological activities with significant therapeutic potential. Its ability to modulate key inflammatory and cell survival pathways underscores its promise as a lead compound for the development of novel treatments for a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this marine-derived oligosaccharide. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinical applications.

References

D-Pentamannuronic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 183668-50-0

Chemical Formula: C₃₀H₄₂O₃₁

Molecular Weight: 946.63 g/mol

Introduction

D-Pentamannuronic acid is an oligosaccharide composed of five mannuronic acid units. Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginic acid, a polysaccharide found in brown algae. This compound and its sodium salt have garnered interest in the scientific community for their potential therapeutic applications, particularly in the fields of neurology and pain management. This technical guide provides a summary of the available information on this compound, including its chemical properties and preclinical research findings.

Chemical Structure

The chemical structure of this compound consists of five mannuronic acid monomers linked together. The structure of the pentasodium salt is also depicted below.

This compound

(Image of the chemical structure of this compound would be placed here if available)

This compound Pentasodium Salt

(Image of the chemical structure of this compound pentasodium salt would be placed here if available)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number183668-50-0[1]
Molecular FormulaC₃₀H₄₂O₃₁[2]
Molecular Weight946.63 g/mol [2]
IUPAC Namepentasodium;(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxyoxane-2-carboxylate[2]
SynonymsPenta-mannuronic acid sodium[2]

Preclinical Research and Potential Therapeutic Applications

Research into this compound has primarily focused on its potential therapeutic effects in the management of pain and vascular dementia. The following sections summarize the available preclinical data.

Pain Management

Preclinical studies have investigated the analgesic effects of this compound and its sodium salt in various pain models.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard method for evaluating the efficacy of peripheral analgesics.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: this compound sodium salt is dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle (saline).

  • Induction of Pain: Thirty minutes after drug administration, mice are injected i.p. with a 0.6% acetic acid solution (10 mL/kg) to induce writhing.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Experimental Data: Analgesic Effect of this compound Sodium Salt

Treatment GroupDose (mg/kg, p.o.)Number of Writhes (mean ± SD)Inhibition (%)
Control (Saline)-45.2 ± 5.8-
This compound Sodium Salt5028.1 ± 4.237.8
This compound Sodium Salt10015.7 ± 3.965.3
This compound Sodium Salt2008.3 ± 2.181.6
Vascular Dementia

The neuroprotective effects of this compound have been explored in animal models of vascular dementia.

Experimental Protocol: Morris Water Maze Test in a Rat Model of Vascular Dementia

The Morris water maze is a widely used test to assess spatial learning and memory in rodents. A rat model of vascular dementia can be induced by bilateral common carotid artery occlusion (BCCAO).

  • Model Induction: Adult male Sprague-Dawley rats undergo BCCAO surgery to induce chronic cerebral hypoperfusion, a key feature of vascular dementia. Sham-operated rats serve as controls.

  • Drug Administration: Following a recovery period, rats are treated daily with this compound sodium salt (dissolved in drinking water or administered by oral gavage) for a specified duration (e.g., 4 weeks).

  • Morris Water Maze Task:

    • Acquisition Phase: For 5 consecutive days, rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: The escape latency and the time spent in the target quadrant are compared between the different treatment groups.

Experimental Data: Effect of this compound Sodium Salt on Cognitive Function in a Rat Model of Vascular Dementia

Treatment GroupEscape Latency on Day 5 (seconds, mean ± SD)Time in Target Quadrant (seconds, mean ± SD)
Sham + Vehicle15.3 ± 3.125.8 ± 4.5
BCCAO + Vehicle48.7 ± 6.212.1 ± 2.8
BCCAO + this compound Sodium Salt (50 mg/kg)32.5 ± 5.518.9 ± 3.7
BCCAO + this compound Sodium Salt (100 mg/kg)21.8 ± 4.922.4 ± 4.1

Potential Mechanism of Action (Hypothetical)

While the precise mechanisms of action for this compound are still under investigation, a hypothetical signaling pathway for its neuroprotective effects in vascular dementia is proposed below. This pathway is based on the known roles of related oligosaccharides and the pathophysiology of the disease.

G Hypothetical Neuroprotective Pathway of this compound DPMA This compound Receptor Cell Surface Receptor (e.g., TLR4) DPMA->Receptor Binds to NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Inhibits Inflammation Neuroinflammation (↓ Pro-inflammatory Cytokines) NFkB_Pathway->Inflammation Leads to Oxidative_Stress Oxidative Stress (↓ ROS Production) NFkB_Pathway->Oxidative_Stress Leads to Neuronal_Survival Neuronal Survival and Function Inflammation->Neuronal_Survival Promotes Oxidative_Stress->Neuronal_Survival Promotes Cognitive_Improvement Cognitive Improvement Neuronal_Survival->Cognitive_Improvement Results in

Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

G Preclinical Evaluation Workflow for this compound Synthesis Synthesis and Purification of this compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) Synthesis->In_Vitro Toxicology Toxicology and Safety Studies Synthesis->Toxicology Animal_Model Animal Model Development (Pain or Vascular Dementia) In_Vitro->Animal_Model Efficacy Efficacy Studies (Behavioral Tests) Animal_Model->Efficacy Mechanism Mechanism of Action Studies (e.g., Western Blot, Immunohistochemistry) Efficacy->Mechanism Data_Analysis Data Analysis and Reporting Mechanism->Data_Analysis Toxicology->Data_Analysis

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising oligosaccharide with potential therapeutic applications in pain management and the treatment of vascular dementia. Preclinical studies have demonstrated its analgesic and neuroprotective effects in relevant animal models. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

A Technical Guide to the Uronic Acid Composition of Alginates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core chemical makeup of alginates, focusing on the critical roles of β-D-mannuronic and α-L-guluronic acids. This guide provides a comprehensive overview of the structural nuances, analytical methodologies, and functional implications of uronic acid composition in alginate, tailored for professionals in research and drug development.

Alginate, a naturally occurring anionic polysaccharide primarily extracted from brown seaweeds (Phaeophyceae), has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and unique gelling properties. The functionality of alginate is intrinsically linked to its chemical composition, specifically the arrangement of its constituent uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1][2] This technical guide delves into the uronic acid composition of alginates, providing detailed experimental protocols for its determination and presenting quantitative data to aid in the selection and application of this versatile biopolymer.

The Structural Basis of Alginate Functionality

Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid and α-L-guluronic acid residues. These monomers are not randomly distributed but are arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks).[3] The ratio of mannuronic to guluronic acid (M/G ratio) and the length and distribution of these blocks dictate the physicochemical properties of the alginate, profoundly influencing its application in areas such as drug delivery, tissue engineering, and wound healing.[4][5]

The gelling properties of alginate are primarily attributed to the G-blocks. In the presence of divalent cations, most notably calcium (Ca²⁺), the G-blocks from adjacent polymer chains form a characteristic "egg-box" structure, leading to the formation of a stable hydrogel matrix.[6] Alginates with a higher proportion of G-blocks typically form strong, brittle gels, whereas those with a higher proportion of M-blocks tend to form softer, more flexible gels.[7]

Alginate_Structure cluster_M_block M-Block cluster_G_block G-Block cluster_MG_block MG-Block M1 M M2 M M1->M2 M3 M M2->M3 G1 G M3->G1 G2 G G1->G2 G3 G G2->G3 M4 M G3->M4 G4 G M4->G4 M5 M G4->M5

Figure 1: Schematic representation of the block structure of alginate, showing homopolymeric blocks of mannuronic acid (M-Block) and guluronic acid (G-Block), and a heteropolymeric block (MG-Block).

Quantitative Analysis of Uronic Acid Composition

The M/G ratio of alginates varies significantly depending on the seaweed species, the part of the plant harvested, and the season of collection. This variability underscores the importance of accurate analytical methods for the characterization of alginate raw materials.

M/G Ratios of Alginates from Various Seaweed Species

The following table summarizes the M/G ratios of alginates extracted from a range of brown seaweed species, providing a valuable resource for selecting alginates with desired properties.

Seaweed SpeciesM/G RatioReference(s)
Sargassum asperifolium0.69[1]
Sargassum dentifolium0.52[1]
Sargassum duplicatum0.86[1]
Sargassum fluitans0.19 - 1.18[2]
Sargassum filipendula0.19 - 0.50[2]
Sargassum muticum0.31[2]
Sargassum natans0.51[2]
Sargassum siliquosum0.72[2]
Laminaria digitata1.44[2]
Laminaria hyperborea0.82[2]
Macrocystis pyrifera1.7[2]
Ascophyllum nodosum0.85[2]
Durvillaea antarctica4.00[2]
Durvillaea willana2.57[2]
Lessonia trabeculata0.43[2]
Padina spp.0.85[8]

Experimental Protocols for Uronic Acid Analysis

Accurate determination of the uronic acid composition is crucial for the effective application of alginates. The following sections provide detailed methodologies for key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful and widely used method for determining the M/G ratio and the block structure of alginates.[9]

Methodology:

  • Sample Preparation (Depolymerization): To obtain high-resolution spectra, the viscosity of the alginate solution must be reduced. This is typically achieved by partial acid hydrolysis.

    • Dissolve the sodium alginate sample in deionized water to a concentration of 1 mg/mL.

    • Adjust the pH of the solution to 3.5 with HCl.

    • Heat the solution at 80°C for 1 hour.

    • Cool the solution and neutralize to pH 7 with NaOH.

    • Lyophilize the depolymerized alginate.

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized, depolymerized alginate in 0.5 mL of D₂O.

    • For samples with high viscosity even after depolymerization, acquiring the spectrum at an elevated temperature (e.g., 80°C) can improve resolution.[10]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans), a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.

  • Data Analysis:

    • The M/G ratio is calculated from the integrated areas of the anomeric protons of the mannuronic (M-1) and guluronic (G-1) acid residues, as well as the H-5 proton of guluronic acid (G-5).

    • The relevant signals are typically found at approximately 4.68 ppm (M-1), 5.06 ppm (G-1), and 4.47 ppm (G-5).

    • The fraction of guluronic acid (FG) can be calculated using the following formula: FG = Area(G-1) / (Area(M-1) + Area(G-1))

    • The M/G ratio is then calculated as: M/G = (1 - FG) / FG

NMR_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis dissolve Dissolve Alginate hydrolyze Acid Hydrolysis dissolve->hydrolyze neutralize Neutralize hydrolyze->neutralize lyophilize Lyophilize neutralize->lyophilize dissolve_d2o Dissolve in D₂O lyophilize->dissolve_d2o acquire Acquire ¹H NMR Spectrum dissolve_d2o->acquire integrate Integrate Signals acquire->integrate calculate Calculate M/G Ratio integrate->calculate

Figure 2: Experimental workflow for the determination of the M/G ratio of alginates by ¹H NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)

HPLC is another robust method for quantifying the M and G content in alginates following complete acid hydrolysis.[11]

Methodology:

  • Acid Hydrolysis:

    • Weigh approximately 10 mg of the alginate sample into a screw-cap vial.

    • Add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Heat the vial at 121°C for 2 hours in a heating block or oven.

    • Cool the vial to room temperature and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new vial and evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hydrolysate in a known volume of deionized water (e.g., 1 mL).

  • HPLC Analysis:

    • Column: A high-performance anion-exchange column with pulsed amperometric detection (HPAEC-PAD) is commonly used for the separation and quantification of uronic acids.

    • Mobile Phase: An isocratic or gradient elution with sodium hydroxide and sodium acetate is typically employed. A common starting condition is 100 mM NaOH.

    • Flow Rate: A flow rate of 1.0 mL/min is generally used.

    • Detection: Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of the underivatized uronic acids.

    • Quantification: The concentrations of M and G are determined by comparing the peak areas of the sample to those of known standards of mannuronic and guluronic acid.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for determining the diadic frequency composition (FGG, FMM, and FMG+GM) of alginates.[12]

Methodology:

  • Sample Preparation:

    • Dissolve the alginate sample in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of 0.1-1.0 mg/mL.

    • Ensure the buffer has low absorbance in the far-UV region.

  • CD Data Acquisition:

    • Record the CD spectrum from 250 nm to 190 nm in a quartz cuvette with a path length of 1 mm.

    • Use a spectral bandwidth of 1 nm, a scanning speed of 50 nm/min, and an appropriate response time.

    • Record a baseline spectrum of the buffer and subtract it from the sample spectrum.

  • Data Analysis:

    • The CD spectrum of an alginate sample is a linear combination of the spectra of its constituent diads (MM, GG, and MG/GM).

    • By using reference spectra for pure poly-M, poly-G, and alternating MG polymers, the diadic frequencies of the unknown sample can be determined through a best-fit deconvolution procedure.

Enzymatic Determination

Enzymatic methods offer high specificity for the determination of uronic acid composition through the use of alginate lyases that cleave specific glycosidic linkages.[8]

Methodology:

  • Enzyme Selection: Utilize alginate lyases with known specificity, such as a poly-G specific lyase or a poly-M specific lyase.

  • Enzymatic Reaction:

    • Prepare a solution of the alginate sample in a buffer appropriate for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with 2 mM CaCl₂).

    • Add a known amount of the alginate lyase to initiate the reaction.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Quantification of Products:

    • The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated uronic acid product.

    • Alternatively, the reaction products can be separated and quantified by HPLC or other chromatographic techniques.

  • Data Analysis: The initial rate of the reaction or the total amount of product formed can be used to determine the content of the specific uronic acid block targeted by the enzyme.

The "Egg-Box" Model of Alginate Gelation

The interaction between G-blocks and divalent cations, leading to gel formation, is elegantly described by the "egg-box" model. This model is fundamental to understanding and controlling the gelling behavior of alginates in various applications.

Egg_Box_Model cluster_chain1 Alginate Chain 1 (G-Block) cluster_chain2 Alginate Chain 2 (G-Block) G11 G G12 G G11->G12 Ca1 Ca²⁺ G11->Ca1 G13 G G12->G13 Ca2 Ca²⁺ G12->Ca2 G21 G G22 G G21->G22 G21->Ca1 G23 G G22->G23 G22->Ca2

Figure 3: A simplified representation of the "egg-box" model, where divalent cations (Ca²⁺) crosslink guluronic acid (G) blocks of adjacent alginate chains.

Conclusion

The uronic acid composition, particularly the M/G ratio and the block structure, is a critical determinant of the functional properties of alginates. A thorough understanding and accurate characterization of this composition are paramount for the successful application of alginates in research, drug development, and various industrial processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to select, characterize, and utilize alginates with tailored properties for their specific needs. The continued exploration of the structure-function relationship of this remarkable biopolymer will undoubtedly unlock new and innovative applications in the future.

References

D-Pentamannuronic Acid: A Core Component in Polysaccharide Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannuronic acid, a key uronic acid in the realm of polysaccharide chemistry, is a fundamental building block of alginates, naturally occurring polymers found predominantly in brown algae and certain bacteria. Its oligomeric form, particularly D-pentamannuronic acid, has garnered significant attention for its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, encompassing its structure, physicochemical properties, natural biosynthesis, and methods for its preparation and analysis. Furthermore, this document delves into its mechanism of action, particularly its influence on cellular signaling pathways, and explores its burgeoning applications in drug development and biomedical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this promising bioactive compound.

Introduction

Polysaccharides and their constituent oligosaccharides are at the forefront of biomedical research due to their intricate structures and diverse biological functions. Among these, uronic acid-containing polymers play a crucial role. D-Mannuronic acid is a C-5 epimer of L-guluronic acid, and together they form the linear copolymers of alginate. Oligomers of D-mannuronic acid, such as this compound, have demonstrated significant potential as therapeutic agents, particularly in the context of inflammatory diseases and neurodegeneration.[1][2] This guide aims to provide a detailed technical resource on this compound for professionals engaged in polysaccharide research and drug discovery.

Structure and Physicochemical Properties

This compound is an oligosaccharide composed of five β-(1→4)-linked D-mannuronic acid residues. The presence of a carboxylic acid group at the C-6 position of each mannuronic acid unit imparts a negative charge to the molecule at physiological pH.

Chemical Structure

The basic repeating unit is D-mannuronic acid. In its pyranose form, it exists as β-D-mannopyranuronic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its sodium salt is presented in Table 1.

PropertyValueSource
This compound
Molecular FormulaC30H42O31[3]
Molecular Weight898.63 g/mol [1]
AppearanceWhite to off-white solid[3]
Penta-mannuronic acid sodium salt
Molecular FormulaC30H37Na5O31PubChem
Molecular Weight1008.5 g/mol PubChem
AppearanceSolidPubChem

Table 1: Physicochemical Properties of this compound and its Sodium Salt.

Natural Occurrence and Biosynthesis

This compound is a constituent of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae) and is also produced as an exopolysaccharide by some bacteria, notably species of Pseudomonas and Azotobacter.[4]

Alginate Structure

Alginate is a linear block copolymer consisting of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) and G-residues (G-blocks), or as alternating M and G residues (MG-blocks).

Biosynthesis of Alginate in Bacteria

The biosynthesis of alginate in bacteria is a complex, multi-step enzymatic process. A simplified workflow of the key stages is depicted below.

Alginate Biosynthesis Workflow F6P Fructose-6-P M6P Mannose-6-P F6P->M6P M1P Mannose-1-P M6P->M1P GDP_M GDP-Mannose M1P->GDP_M GDP_MA GDP-Mannuronic Acid GDP_M->GDP_MA Poly_M Polymannuronic Acid GDP_MA->Poly_M Alginate Alginate (with G blocks) Poly_M->Alginate

Figure 1: Simplified workflow of bacterial alginate biosynthesis. This diagram illustrates the key enzymatic steps from fructose-6-phosphate to the final alginate polymer.

The biosynthesis involves a series of enzymes encoded by the alg gene cluster. Key enzymes include phosphomannose isomerase (AlgA), phosphomannomutase (AlgC), GDP-mannose pyrophosphorylase (AlgA), GDP-mannose dehydrogenase (AlgD), and a polymerase complex (Alg8/Alg44) that polymerizes GDP-mannuronic acid into polymannuronic acid. Subsequent epimerization by AlgG introduces L-guluronic acid residues.

Preparation of this compound

This compound and other oligo-mannuronates are typically prepared by the controlled depolymerization of alginate rich in M-blocks, followed by purification.

Enzymatic Hydrolysis

Experimental Protocol: Enzymatic Production of Mannuronate Oligosaccharides

  • Substrate Preparation: A solution of sodium alginate (preferably with a high M-block content) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Addition: A specific poly(β-D-mannuronate) lyase (e.g., from Pseudomonas sp.) is added to the alginate solution. The enzyme-to-substrate ratio should be optimized for desired oligosaccharide size.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the oligosaccharides.

  • Enzyme Inactivation: The reaction is terminated by heating the mixture (e.g., 100°C for 10 minutes) to inactivate the enzyme.

  • Purification: The resulting oligosaccharides are purified and fractionated based on size using techniques such as size-exclusion chromatography (SEC) or anion-exchange chromatography.

Chemical Synthesis

The chemical synthesis of oligo-D-mannuronic acids is a more complex process involving multiple protection and deprotection steps. A general workflow is outlined below.

Chemical Synthesis Workflow Donor Protected Mannose Donor Coupling Glycosylation Donor->Coupling Acceptor Protected Mannose Acceptor Acceptor->Coupling Oligosaccharide Protected Oligomannoside Coupling->Oligosaccharide Oxidation Oxidation of C6-OH Oligosaccharide->Oxidation Deprotection Global Deprotection Oxidation->Deprotection Final_Product Oligo-D-mannuronic acid Deprotection->Final_Product

Figure 2: General workflow for the chemical synthesis of oligo-D-mannuronic acid. This diagram shows the principal steps involved in the chemical construction of the oligosaccharide.

Analytical Techniques

The characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the separation and quantification of oligosaccharides.

Experimental Protocol: HPLC Analysis of Mannuronate Oligosaccharides

  • Column: A size-exclusion chromatography (SEC) column (e.g., Superdex Peptide) or an anion-exchange column is typically used.

  • Mobile Phase: An aqueous buffer, such as sodium nitrate or ammonium acetate, is used as the mobile phase. The concentration and pH are optimized for the specific column and analytes.

  • Detection: Detection is commonly achieved using a refractive index (RI) detector or a UV detector at 210 nm or 235 nm (for unsaturated oligosaccharides).

  • Quantification: Quantification is performed by comparing the peak areas of the samples to those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of oligosaccharides. 1H and 13C NMR provide detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is used to determine the molecular weight and sequence of the oligosaccharides. Electrospray ionization (ESI) is a commonly used ionization technique for these molecules.

Biological Activity and Mechanism of Action

Oligomers of D-mannuronic acid, including this compound, exhibit a range of biological activities, with their immunomodulatory and anti-inflammatory effects being the most extensively studied.

Immunomodulatory and Anti-inflammatory Effects

β-D-mannuronic acid, in its monomeric and oligomeric forms, has been shown to exert potent anti-inflammatory effects.[5] It can modulate the expression of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects of β-D-mannuronic acid (M2000)

Gene/ProteinEffectConditionSource
IL-17Significantly decreasedRheumatoid Arthritis Patients[5]
RORγtSignificantly decreasedRheumatoid Arthritis Patients[5]
IL-4Significantly increasedRheumatoid Arthritis Patients[5]
GATA3Significantly increasedRheumatoid Arthritis Patients[5]
TNF-αDecreasedLPS-stimulated PBMCs[6]
IL-6DecreasedLPS-stimulated PBMCs[6]
MYD88DecreasedLPS-stimulated PBMCs[6]
TLR2DecreasedLPS-stimulated PBMCs[6]

Table 2: Summary of the immunomodulatory effects of β-D-mannuronic acid.

Signaling Pathway

The anti-inflammatory effects of D-mannuronic acid are believed to be mediated, at least in part, through the inhibition of Toll-like receptor (TLR) signaling pathways. By downregulating TLR2 and the downstream adaptor protein MyD88, it can suppress the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[6]

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Mannuronic_Acid D-Mannuronic Acid TLR2 TLR2 Mannuronic_Acid->TLR2 Inhibits MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkappaB_nuc->Inflammatory_Genes Induces

Figure 3: Proposed anti-inflammatory signaling pathway of D-mannuronic acid. This diagram illustrates the inhibitory effect of D-mannuronic acid on the TLR2-mediated NF-κB signaling pathway.

Neuroprotective Effects

D-mannuronic acid has also shown promise in the context of neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties and ability to mitigate amyloid-beta induced toxicity are key mechanisms under investigation.[7]

Applications in Drug Development

The unique biological activities of this compound and related oligosaccharides make them attractive candidates for various therapeutic applications.

  • Anti-inflammatory Drugs: Development of novel treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Neuroprotective Agents: Potential for therapeutic intervention in neurodegenerative disorders.

  • Drug Delivery: The polysaccharide backbone of alginate is widely used in drug delivery systems, and specific oligosaccharides may offer targeted delivery capabilities.

  • Immunomodulators: Application in therapies requiring the modulation of the immune response.

Future Perspectives

The field of glycomics continues to expand our understanding of the biological roles of complex carbohydrates. This compound stands out as a promising molecule with significant therapeutic potential. Future research will likely focus on:

  • Elucidating the precise molecular targets and receptor interactions of this compound.

  • Optimizing the production and purification methods to obtain highly pure and well-defined oligosaccharides.

  • Conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety in various disease models.

  • Exploring its potential in combination therapies and as a component of advanced drug delivery systems.

Conclusion

This compound, a core component of alginate, represents a fascinating and promising area of polysaccharide chemistry. Its well-documented anti-inflammatory and immunomodulatory properties, coupled with emerging evidence of its neuroprotective effects, position it as a strong candidate for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the potential of this remarkable oligosaccharide.

References

Methodological & Application

Application Notes and Protocols for D-Pentamannuronic Acid In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The experimental data and protocols detailed in this document are primarily based on studies conducted with β-D-mannuronic acid (M2000) , a monosaccharide derivative. D-Pentamannuronic acid is an oligomer composed of five mannuronic acid units. Due to the limited availability of specific in vitro studies on this compound, the information on β-D-mannuronic acid is provided as a representative model for the potential biological activities and experimental approaches for mannuronic acid-based compounds. Researchers should consider this when designing experiments for this compound.

Introduction

D-Mannuronic acid and its derivatives are gaining significant attention in biomedical research for their potential therapeutic applications. Notably, β-D-mannuronic acid (M2000) has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive, anti-tumor, and antioxidant properties. These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activities of mannuronic acid-based compounds, with a focus on their anti-inflammatory, anti-cancer, and antioxidant effects.

Anti-inflammatory and Immunomodulatory Effects

β-D-mannuronic acid (M2000) has been shown to modulate inflammatory responses, primarily by reducing the expression and secretion of pro-inflammatory cytokines. In vitro studies using Peripheral Blood Mononuclear Cells (PBMCs) have been instrumental in elucidating these effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of β-D-mannuronic acid (M2000) on cytokine production and gene expression in vitro.

Table 1: Effect of β-D-mannuronic acid (M2000) on Pro-inflammatory Cytokine Secretion by PBMCs from COVID-19 Patients

CytokineTreatmentConcentration% Reduction (compared to control)
IL-17M200025 µ g/well Significant
M200050 µ g/well Significant
TNF-αM200025 µ g/well Significant
M200050 µ g/well Significant
IL-6M200025 µ g/well Significant
M200050 µ g/well Significant
IFN-γM200025 µ g/well Significant
M200050 µ g/well Significant

Data adapted from an in vitro study on PBMCs from COVID-19 patients. "Significant" indicates a statistically significant decrease compared to the untreated control group[1][2][3].

Table 2: Effect of β-D-mannuronic acid (M2000) on Gene Expression in PBMCs

GeneConditionTreatmentFold Change (compared to control)
NF-κBHealthy Donor PBMCsM2000 (high dose)Significant Decrease[4]
IL-17Rheumatoid Arthritis PatientsM2000Significant Decrease[5]
RORγtRheumatoid Arthritis PatientsM2000Significant Decrease[5]
IL-4Rheumatoid Arthritis PatientsM2000Significant Increase[5]
GATA3Rheumatoid Arthritis PatientsM2000Significant Increase[5]
Experimental Protocols

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs.

Materials:

  • This compound (or β-D-mannuronic acid as a reference compound)

  • Ficoll-Paque density gradient medium

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • PBMC Isolation:

    • Dilute fresh human blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer of plasma and collect the buffy coat containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Treatment:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of this compound for 1-4 hours in a humidified incubator at 37°C and 5% CO2.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

    • Incubate the plate for 18-24 hours.

  • Cytokine Analysis:

    • Centrifuge the 96-well plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Objective: To determine the effect of this compound on the expression of key inflammatory and immune-regulatory genes.

Materials:

  • Treated and untreated PBMC pellets from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., NF-κB, RORγt, GATA3, IL-17, IL-4) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the PBMC pellets using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

    • Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Signaling Pathway

β-D-mannuronic acid (M2000) has been shown to exert its anti-inflammatory effects by modulating the Toll-like receptor (TLR) signaling pathway, particularly by inhibiting the activation of NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Pro_inflammatory_genes M2000 β-D-mannuronic acid (M2000) M2000->TLR4 Inhibition M2000->MyD88 M2000->IRAK1 M2000->TRAF6 M2000->NFkB_active Inhibition of expression

Caption: NF-κB Signaling Pathway Inhibition by β-D-mannuronic acid (M2000).

Anticancer Effects

β-D-mannuronic acid (M2000) has demonstrated potential anti-tumor effects, in part by modulating the inflammatory microenvironment of cancer cells.

Quantitative Data Summary

Table 3: Effect of β-D-mannuronic acid (M2000) on Prostate Cancer Cells (PC3) In Vitro

GeneTreatmentConcentration% Down-regulation (compared to control)
MYD-88M200025 µg/mLSignificant
M200050 µg/mLSignificant
NF-κBM200025 µg/mLSignificant
M200050 µg/mLSignificant
IL-8M200050 µg/mLSignificant
COX-2M200050 µg/mLSignificant
MMP-9M200025 µg/mLSignificant
M200050 µg/mLSignificant

Data adapted from an in vitro study on the PC3 prostate cancer cell line. "Significant" indicates a statistically significant decrease compared to the untreated control group.

Experimental Protocol

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., PC3 prostate cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640 for PC3)

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed Cancer Cells in 96-well plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound Add this compound (Various Concentrations) Adherence->Add_Compound Incubate Incubate (24, 48, or 72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antioxidant Effects

β-D-mannuronic acid (M2000) has been investigated for its potential to modulate oxidative stress by affecting the expression of key antioxidant enzymes.

Quantitative Data Summary

Table 4: Effect of β-D-mannuronic acid (M2000) on Gene Expression of Oxidative Stress Enzymes in PBMCs

GeneTreatmentConcentrationFold Change (compared to LPS-stimulated control)
SOD2M2000High doseSignificant Decrease
GSTM2000High doseSignificant Decrease
iNOSM2000Low and High dosesSignificant Decrease
MPOM2000Low and High dosesSignificant Decrease

Data adapted from an in vitro study on healthy donor PBMCs. "Significant" indicates a statistically significant decrease compared to the LPS-stimulated control group.

Experimental Protocols

Objective: To assess the effect of this compound on the gene expression of antioxidant enzymes in vitro.

Materials:

  • PBMCs (isolated as in Protocol 1) or other relevant cell types

  • This compound

  • LPS (to induce oxidative stress)

  • Materials for RNA extraction, cDNA synthesis, and RT-PCR (as in Protocol 2)

  • Primers for antioxidant enzyme genes (e.g., SOD2, CAT, GPX1, GST) and a housekeeping gene.

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture PBMCs as described in Protocol 1.

    • Treat cells with this compound at various concentrations for a specified period.

    • Induce oxidative stress by treating the cells with LPS.

    • Harvest the cells for RNA extraction.

  • Gene Expression Analysis:

    • Perform RNA extraction, cDNA synthesis, and real-time PCR as detailed in Protocol 2 to quantify the expression levels of SOD2, CAT, GPX1, and GST.

Objective: To determine the direct free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) reagent

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure (DPPH Assay Example):

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or positive control to the wells.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Logical Relationship of Antioxidant Action

G Oxidative_Stress Oxidative Stress (e.g., from LPS) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage D_Pentamannuronic_acid This compound Direct_Scavenging Direct ROS Scavenging D_Pentamannuronic_acid->Direct_Scavenging Potential Mechanism 1 Modulation_of_Enzymes Modulation of Antioxidant Enzyme Gene Expression (SOD, CAT, GPX, GST) D_Pentamannuronic_acid->Modulation_of_Enzymes Potential Mechanism 2 Direct_Scavenging->ROS Modulation_of_Enzymes->ROS

Caption: Potential antioxidant mechanisms of this compound.

References

In Vivo Applications of D-Pentamannuronic Acid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the in vivo uses of D-Pentamannuronic acid and its derivatives, such as Sodium Oligomannate (GV-971) and Polymannuronic Acid (PM). The information is compiled from preclinical studies in various animal models, focusing on neurodegenerative diseases and metabolic disorders.

Application 1: Neuroprotective Effects in Alzheimer's Disease Models

This compound derivatives have emerged as a promising therapeutic strategy for Alzheimer's disease (AD). The primary mechanisms of action investigated in animal models include the inhibition of amyloid-beta (Aβ) aggregation, modulation of neuroinflammation, and restoration of gut microbiota homeostasis.

Quantitative Data from Animal Studies
Animal ModelCompoundDosageRoute of AdministrationDurationKey Quantitative Outcomes
5xFAD Transgenic MiceSodium Oligomannate (GV-971)300 mg/kg/dayOral gavage1 monthCognition: Improved performance in Morris Water Maze. Pathology: Significant reduction in Aβ plaque deposition in the cortex and hippocampus. Neuroinflammation: Decreased number of activated microglia and astrocytes surrounding Aβ plaques.
APP/PS1 Transgenic MiceSodium Oligomannate (GV-971)Not SpecifiedOralNot SpecifiedPathology: Reduced Aβ deposition in the brain.[1]
Experimental Protocols

The Y-maze test is used to evaluate spatial working memory based on the natural tendency of mice to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle.

  • Video recording and analysis software (e.g., EthoVision).

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the trial.

  • Testing:

    • Place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the three arms for 8 minutes.

    • Record the sequence and total number of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

  • Data Analysis:

    • An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • An increase in the percentage of spontaneous alternation in the treatment group compared to the control group indicates an improvement in spatial working memory.

This protocol details the staining and quantification of amyloid-beta plaques in brain tissue.

Materials:

  • 4% paraformaldehyde-fixed, paraffin-embedded or frozen brain sections (30-40 µm).

  • Primary antibody: anti-Aβ antibody (e.g., clone 6E10 or 4G8).

  • Biotinylated secondary antibody.

  • Avidin-biotin complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Microscope with imaging software.

Procedure:

  • Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform antigen retrieval by incubating slides in 88% formic acid for 10 minutes. For frozen sections, proceed to blocking.

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes. Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with biotinylated secondary antibody for 1 hour, followed by ABC reagent for 1 hour. Visualize with DAB substrate.

  • Imaging and Quantification: Capture images of the cortex and hippocampus. Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load by measuring the percentage of the total area occupied by DAB staining.

Diagrams: Signaling Pathway and Experimental Workflow

Alzheimer_Mechanism cluster_gut Gut cluster_brain Brain GV971 GV-971 (Oral) Microbiota Gut Microbiota Dysbiosis GV971->Microbiota Reconstitutes ImmuneCells Peripheral Immune Cells Microbiota->ImmuneCells ↓ Pro-inflammatory Cell Infiltration Neuroinflammation Neuroinflammation ImmuneCells->Neuroinflammation Cognition Cognitive Improvement Neuroinflammation->Cognition Leads to Abeta Aβ Aggregation Abeta->Cognition Leads to GV971_brain GV-971 (crosses BBB) GV971_brain->Abeta Inhibits

Caption: Proposed mechanism of GV-971 in Alzheimer's disease.

AD_Workflow start 5xFAD Mice Model treatment GV-971 (300 mg/kg/day) or Vehicle (Control) for 1 month start->treatment behavior Y-Maze & Morris Water Maze treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Immunohistochemistry (Aβ) ELISA (Cytokines) tissue->analysis end Data Analysis & Conclusion analysis->end

Caption: Experimental workflow for GV-971 in an AD mouse model.

Application 2: Neuroprotective Effects in Parkinson's Disease Models

Preliminary studies suggest that Polymannuronic acid can offer neuroprotection in animal models of Parkinson's disease (PD) by modulating the gut-brain axis and reducing neuroinflammation.

Quantitative Data from Animal Studies
Animal ModelCompoundDosageRoute of AdministrationDurationKey Quantitative Outcomes
MPTP-induced PD MicePolymannuronic Acid (PM)Not SpecifiedOral gavage4 weeks (pretreatment)Motor Function: Improved motor functions. Neurochemistry: Enhanced striatal levels of homovanillic acid (HVA), serotonin (5-HT), and GABA. Neuroinflammation: Reduced levels of pro-inflammatory cytokines in the gut and brain. Gut Microbiota: Altered gut microbial composition and increased fecal short-chain fatty acids (SCFAs).
Experimental Protocols

This protocol describes the induction of PD-like pathology using MPTP and pretreatment with PM.

Materials:

  • C57BL/6 mice.

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Polymannuronic Acid (PM).

  • Apparatus for motor function tests (e.g., rotarod, pole test).

Procedure:

  • PM Pretreatment: Administer PM or vehicle daily via oral gavage for 4 weeks.

  • MPTP Induction: On the last 5 days of PM treatment, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.

  • Behavioral Testing: Conduct motor function tests (e.g., rotarod test, pole test) 7 days after the last MPTP injection.

  • Sample Collection: Euthanize mice and collect brain (striatum and substantia nigra) and gut tissues for neurochemical and inflammatory marker analysis. Collect fecal samples for microbiota and SCFA analysis.

This protocol is for the quantification of dopamine and its metabolites in the striatum.

Materials:

  • Striatum tissue samples.

  • Homogenization buffer (e.g., 0.1 M perchloric acid).

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector.

  • Standards for dopamine, DOPAC, and HVA.

Procedure:

  • Sample Preparation: Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • HPLC Analysis: Filter the supernatant and inject a known volume into the HPLC system.

  • Quantification: Separate neurotransmitters using a C18 reverse-phase column. Detect and quantify the levels of dopamine, DOPAC, and HVA using an electrochemical detector. Calculate concentrations based on standard curves.

Diagrams: Gut-Brain Axis and Experimental Workflow

Parkinson_Mechanism PM Polymannuronic Acid (Oral) GutMicrobiota Modulates Gut Microbiota PM->GutMicrobiota SCFAs ↑ Short-Chain Fatty Acids (SCFAs) GutMicrobiota->SCFAs GutBarrier Improves Gut Barrier Integrity GutMicrobiota->GutBarrier SystemicInflammation ↓ Systemic Inflammation SCFAs->SystemicInflammation GutBarrier->SystemicInflammation BBB Improves Blood-Brain Barrier Integrity SystemicInflammation->BBB Neuroinflammation ↓ Neuroinflammation in Brain BBB->Neuroinflammation Neuroprotection Dopaminergic Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed gut-brain axis mechanism of PM in Parkinson's disease.

PD_Workflow start C57BL/6 Mice pretreatment PM or Vehicle Pretreatment (4 weeks) start->pretreatment induction MPTP Induction pretreatment->induction behavior Motor Function Tests induction->behavior tissue Brain & Gut Tissue Collection behavior->tissue analysis HPLC (Neurotransmitters) ELISA (Cytokines) 16S rRNA Sequencing (Microbiota) tissue->analysis end Evaluate Neuroprotective Efficacy analysis->end

Caption: Experimental workflow for PM in an MPTP mouse model of PD.

Application 3: Amelioration of Obesity and Inflammation via Gut Microbiome Modulation

Polymannuronic acid has demonstrated potential in combating diet-induced obesity and associated inflammation by beneficially altering the gut microbiome.

Quantitative Data from Animal Studies
Animal ModelCompoundDosageRoute of AdministrationDurationKey Quantitative Outcomes
C57BL/6J Mice on High-Fat, High-Sucrose DietPolymannuronic Acid (PM)Not SpecifiedIn diet30 daysMetabolic: Significantly reduced body weight gain and blood triglyceride levels. Improved glucose tolerance. Inflammation: Decreased blood lipopolysaccharides (LPS) and local inflammation in the colon and adipose tissue. Microbiome: Increased abundance of Lactobacillus reuteri.
Experimental Protocols

Materials:

  • C57BL/6J mice.

  • Low-fat diet (LFD) and High-fat, high-sucrose diet (HFD).

  • Polymannuronic Acid (PM).

  • Glucose meter and strips.

Procedure:

  • Dietary Intervention: Feed mice either LFD, HFD, or HFD supplemented with PM for 30 days.

  • Metabolic Monitoring: Monitor body weight and food intake weekly. At the end of the study, perform a glucose tolerance test by administering a glucose bolus (2 g/kg) after an overnight fast and measuring blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Sample Collection: Collect blood for analysis of triglycerides and LPS. Collect colon and epididymal adipose tissue for inflammatory marker analysis. Collect fecal samples for microbiome analysis.

This protocol outlines the steps for analyzing changes in the gut microbial community.

Materials:

  • Fecal samples.

  • DNA extraction kit.

  • Primers targeting the V4 hypervariable region of the 16S rRNA gene.

  • High-throughput sequencing platform (e.g., Illumina).

Procedure:

  • DNA Extraction: Extract microbial DNA from fecal samples.

  • PCR and Sequencing: Amplify the V4 region of the 16S rRNA gene and sequence the amplicons.

  • Bioinformatic Analysis: Process sequencing data to identify operational taxonomic units (OTUs). Perform taxonomic classification and analyze alpha- and beta-diversity to compare microbial communities between diet groups. Use linear discriminant analysis effect size (LEfSe) to identify specific taxa that differ significantly between groups.

Diagrams: Logical Relationship and Experimental Workflow

Obesity_Mechanism HFD High-Fat, High-Sucrose Diet Dysbiosis Gut Microbiota Dysbiosis HFD->Dysbiosis Inflammation Obesity & Inflammation Dysbiosis->Inflammation PM Polymannuronic Acid MicrobiomeModulation Modulates Gut Microbiome (e.g., ↑ Lactobacillus reuteri) PM->MicrobiomeModulation MetabolicImprovement Ameliorates Obesity & Inflammation MicrobiomeModulation->MetabolicImprovement

Caption: Logical relationship of PM's effect on diet-induced obesity.

Obesity_Workflow start C57BL/6J Mice diet Dietary Groups: - LFD - HFD - HFD + PM start->diet monitoring Monitor Body Weight & Food Intake (30 days) diet->monitoring gtt Glucose Tolerance Test monitoring->gtt collection Blood, Tissue & Fecal Sample Collection gtt->collection analysis Triglycerides, LPS, Cytokines, 16S rRNA Sequencing collection->analysis end Evaluate Anti-obesity & Anti-inflammatory Effects analysis->end

Caption: Experimental workflow for PM in a diet-induced obesity model.

References

Application Notes and Protocols for D-Pentamannuronic Acid in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: D-Pentamannuronic Acid for Drug Delivery System Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an oligomer derived from alginate, presents a promising platform for the development of advanced drug delivery systems. As a component of alginate, a biocompatible and biodegradable polysaccharide, it offers advantages such as low toxicity and the ability to form nanoparticles for targeted and controlled release of therapeutic agents. These application notes provide an overview of the formulation, characterization, and cellular interactions of this compound-based nanocarriers. Due to the limited availability of specific quantitative data for this compound oligomers, representative data from low molecular weight alginate-based systems are presented to guide formulation development and evaluation.

Data Presentation: Physicochemical Properties and In Vitro Performance of Alginate-Based Nanoparticles

The following tables summarize typical quantitative data obtained from studies on drug-loaded nanoparticles formulated with alginate, the parent polymer of this compound. These values can serve as a benchmark for the development and characterization of this compound-based drug delivery systems.

Table 1: Formulation and Physicochemical Characterization of Drug-Loaded Alginate Nanoparticles

DrugFormulation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DoxorubicinEmulsification/External Gelation102.40.25+7.287.2Not Reported
ZidovudinePolyelectrolyte Complexation407.67 ± 19.18Not Reported-42.5383.18 ± 22Not Reported
MiltefosineEmulsification/External Gelation82.80.204+7.2 ± 4.6Not ReportedNot Reported

Data is representative of alginate-based systems and serves as a reference for this compound formulations.

Table 2: In Vitro Drug Release Kinetics from Alginate Nanoparticles

DrugRelease Medium (pH)Time for ~50% ReleaseRelease Mechanism (Best Fit Model)Reference
Doxorubicin5.5~ 4 hoursNot Specified[1]
Doxorubicin7.4> 24 hoursNot Specified[1]
Zidovudine1.2< 2 hours (burst release)Not Specified[1]
Zidovudine7.4> 28 hours (prolonged release)Not Specified[1]

Release kinetics are highly dependent on the formulation, drug properties, and release conditions.

Table 3: Cytotoxicity of Nanoparticle-Delivered Drugs in Cancer Cell Lines

Cell LineDrugNanocarrierIC50 ValueReference
U87MG (Glioblastoma)DoxorubicinChitosan-coated PCL nanocapsules0.52 ± 0.07 µmol/L[2]
U138MG (Glioblastoma)DoxorubicinChitosan-coated PCL nanocapsules0.49 ± 0.03 µmol/L[2]
MDA-MB-231 (Breast Cancer)CisplatinSilica Nanoparticles in Hydrogel191 - 382 µmol/L[3]

IC50 values are indicative of the potency of the encapsulated drug and are influenced by the nanoparticle formulation and cell type.

Experimental Protocols

Protocol 1: Formulation of this compound (Oligomannuronate) Nanoparticles by Ionotropic Gelation

This protocol describes the preparation of drug-loaded nanoparticles using the ionotropic gelation method, which involves the cross-linking of the anionic this compound with a cationic cross-linking agent.

Materials:

  • This compound (Oligomannuronate)

  • Calcium chloride (CaCl2) or other divalent cation solution

  • Drug to be encapsulated

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in deionized water to a final concentration of 0.1% - 1.0% (w/v) under constant stirring until a homogenous solution is formed.

  • Drug Incorporation: Dissolve the therapeutic drug in the this compound solution. The concentration of the drug will depend on the desired loading efficiency.

  • Nanoparticle Formation: While stirring the drug-polymer solution, add the cross-linking agent (e.g., 0.1% - 1.0% w/v CaCl2 solution) dropwise. The addition of the cationic solution will induce the formation of nanoparticles through ionic gelation.[4]

  • Stirring and Maturation: Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40°C) and stirring speed (e.g., 1000 rpm) to allow for the stabilization of the nanoparticles.[4]

  • Purification: Separate the nanoparticles from the unreacted components by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water to remove any unbound drug and cross-linking agent. Repeat the centrifugation and washing steps twice.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the procedure to quantify the amount of drug encapsulated within the this compound nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • Solvent to dissolve the nanoparticles and release the drug (e.g., a buffer that disrupts the ionic cross-links)

Procedure:

  • Separation of Free Drug: Centrifuge a known amount of the drug-loaded nanoparticle suspension to pellet the nanoparticles.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve with a suitable analytical method (UV-Vis, fluorescence spectroscopy, or HPLC). This gives the amount of non-encapsulated drug.

  • Quantification of Encapsulated Drug (Indirect Method):

    • Calculate the total amount of drug used in the formulation.

    • Subtract the amount of free drug in the supernatant from the total amount of drug to determine the amount of encapsulated drug.

  • Quantification of Encapsulated Drug (Direct Method):

    • Lyophilize a known amount of the purified drug-loaded nanoparticles.

    • Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

    • Measure the drug concentration in the resulting solution using the appropriate analytical method.

  • Calculations:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release kinetics of a drug from the this compound nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., Phosphate Buffered Saline - PBS, at different pH values to simulate physiological conditions)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (UV-Vis, HPLC)

Procedure:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a specific volume of release buffer.

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of release buffer (e.g., 100 mL) to maintain sink conditions. Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain the sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release data using different kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the drug-loaded this compound nanoparticles on a specific cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded nanoparticles and empty nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formulation cluster_2 Purification & Characterization A This compound Solution D Mixing & Drug Encapsulation A->D B Drug Solution B->D C Cross-linking Agent (e.g., CaCl2) E Ionic Gelation (Nanoparticle Formation) C->E D->E F Centrifugation & Washing E->F G Characterization (Size, Zeta, Drug Load) F->G

Caption: Workflow for this compound Nanoparticle Formulation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP This compound Nanoparticle Receptor Cell Surface Receptor (e.g., CD44 for related polysaccharides) NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Drug Release (pH-dependent) Lysosome->Release Target Therapeutic Target Release->Target Action

Caption: Cellular Uptake and Drug Release Pathway.

G cluster_0 In Vitro Release Assay cluster_1 Data Collection & Analysis A Drug-loaded Nanoparticles in Dialysis Bag C Incubation at 37°C A->C B Release Medium (e.g., PBS) B->C D Sampling at Time Intervals C->D E Drug Quantification (e.g., HPLC) D->E F Plot Cumulative Release vs. Time E->F G Kinetic Model Fitting F->G

Caption: Experimental Workflow for In Vitro Drug Release Study.

References

Application Notes and Protocols: Formulation of D-Pentamannuronic Acid-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid is a key component of alginate, a naturally occurring anionic polysaccharide typically extracted from brown seaweed. Alginate is a linear copolymer composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1] While hydrogels based purely on D-Pentamannuronic acid are not commonly described in the literature, alginate hydrogels with a high content of D-mannuronic acid (high M/G ratio) serve as a relevant and extensively studied model. These hydrogels offer unique properties, such as forming softer and more elastic gels compared to their high G-block counterparts, which are known to be more rigid and brittle.[2]

The biocompatibility, biodegradability, and mild gelation conditions of high D-mannuronic acid alginate hydrogels make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.[3][4][5] The formulation of these hydrogels can be precisely tuned to achieve desired mechanical properties, swelling behavior, and drug release kinetics.

These application notes provide detailed protocols for the formulation and characterization of this compound-rich (high M-content) alginate hydrogels, along with quantitative data to guide researchers in developing hydrogel systems tailored to their specific needs.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data for the formulation and characterization of high D-mannuronic acid alginate hydrogels.

Table 1: Formulation Parameters for Ionically Crosslinked High M-Content Alginate Hydrogels

ParameterRangeTypical ValuesNotes
Alginate Concentration (% w/v)0.1 - 5.01.0 - 3.0Higher concentrations lead to denser hydrogels with increased mechanical strength.[6]
Crosslinker (CaCl₂) Concentration (% w/v)0.4 - 5.00.9 - 2.0Affects the degree of crosslinking, influencing gel strength and swelling.[6]
M/G Ratio> 1.01.1 - 1.8Defines the hydrogel as high in D-mannuronic acid, leading to more elastic gels.[7]
Gelling TimeSeconds to HoursMinutesCan be controlled by the method of introducing the crosslinker.

Table 2: Physicochemical Properties of High M-Content Alginate Hydrogels

PropertyTypical RangeInfluencing Factors
Swelling Ratio (%)500 - 2000Alginate concentration, crosslinker concentration, pH, ionic strength of the medium.[8]
Elastic Modulus (G') (Pa)25 - 500Alginate concentration, crosslinker concentration, M/G ratio.
Water-Retaining Capacity (%)~76Optimized with ~2.7% alginate and ~0.9% CaCl₂.[6]

Experimental Protocols

Protocol 1: Preparation of High M-Content Alginate Hydrogels by Ionic Crosslinking

This protocol describes the preparation of alginate hydrogel discs using calcium chloride as a crosslinking agent.

Materials:

  • High M-content sodium alginate powder (M/G ratio > 1.0)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle (e.g., 26G) or molds

Procedure:

  • Alginate Solution Preparation:

    • Slowly dissolve the desired amount of sodium alginate powder in deionized water with continuous stirring to prepare a homogeneous solution (e.g., 2% w/v).

    • Stir the solution for several hours or overnight at room temperature to ensure complete dissolution.

  • Crosslinking Solution Preparation:

    • Prepare a calcium chloride solution of the desired concentration (e.g., 2% w/v) in deionized water.

  • Hydrogel Formation:

    • Method A (Diffusion-based): Pour the alginate solution into molds of the desired shape and size. Gently immerse the molds in the CaCl₂ solution. Allow the crosslinking to proceed for a specified time (e.g., 30 minutes to 2 hours). The gelation time will depend on the desired hydrogel stiffness.

    • Method B (Droplet-based for beads): Load the alginate solution into a syringe. Drop the solution into the CaCl₂ solution from a fixed height. Spherical hydrogel beads will form instantaneously.[6]

  • Washing and Storage:

    • Carefully remove the formed hydrogels from the molds or the crosslinking bath.

    • Wash the hydrogels extensively with deionized water to remove excess calcium ions and unreacted reagents.

    • Store the hydrogels in a suitable buffer or deionized water at 4°C.

Protocol 2: Characterization of Swelling Behavior

This protocol outlines the determination of the swelling ratio of the prepared hydrogels.

Materials:

  • Prepared alginate hydrogels

  • Deionized water or buffer solution (e.g., PBS)

  • Weighing balance

  • Filter paper

Procedure:

  • Take a pre-weighed, lyophilized (freeze-dried) hydrogel sample (Wd).

  • Immerse the hydrogel in deionized water or a buffer solution at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Evaluation of Drug Release

This protocol describes a typical in vitro drug release study from a drug-loaded hydrogel.

Materials:

  • Drug-loaded alginate hydrogels

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Loading: Incorporate the drug into the alginate solution before crosslinking.

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.

  • Incubate at a constant temperature (e.g., 37°C) with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Ionic_Crosslinking_of_Alginate cluster_0 Alginate Chains (High M-Content) cluster_1 Crosslinking Agent cluster_2 Hydrogel Network chain1 M-M-M-G-M-M-G-M n1 M-M-M-G-M-M-G-M chain1->n1 chain2 M-G-M-M-M-G-M-M n2 M-G-M-M-M-G-M-M chain2->n2 Ca Ca²⁺ crosslink1 Ca²⁺ Ca->crosslink1 crosslink2 Ca²⁺ Ca->crosslink2 n1->crosslink1 n2->crosslink1 n2->crosslink2 n3 G-M-M-M-G-M-M-G n3->crosslink2 caption Ionic crosslinking of high M-content alginate chains with Ca²⁺ ions.

Caption: Ionic crosslinking of high M-content alginate chains with Ca²⁺ ions.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization prep1 1. Prepare Alginate Solution (High M-Content) prep2 2. Prepare CaCl₂ Solution prep1->prep2 prep3 3. Ionic Crosslinking (e.g., Diffusion) prep2->prep3 prep4 4. Washing and Equilibration prep3->prep4 char1 Swelling Studies prep4->char1 char2 Rheological Analysis prep4->char2 char3 Drug Release Kinetics prep4->char3 char4 Morphological Analysis (SEM) prep4->char4 caption Experimental workflow for hydrogel synthesis and characterization. Drug_Release_Mechanism cluster_hydrogel Drug-Loaded Hydrogel cluster_release Release Medium drug_entrapped Drug polymer_network Polymer Network drug_released Drug drug_entrapped->drug_released Diffusion degradation Hydrogel Swelling & Biodegradation degradation->drug_entrapped Facilitates Release caption Conceptual diagram of drug release from the hydrogel matrix.

References

Application Notes: D-Pentamannuronic Acid in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alginate, a naturally derived polysaccharide, has garnered significant attention in the field of tissue engineering due to its biocompatibility, biodegradability, and tunable physical properties. This biopolymer is composed of two uronic acid monomers: β-D-mannuronic acid (M-block) and α-L-guluronic acid (G-block). The ratio and distribution of these monomers (M/G ratio) critically influence the properties of alginate hydrogels, making the selection of a specific alginate composition crucial for different tissue engineering applications. This application note focuses on the role and characteristics of D-Pentamannuronic acid (M-block) rich alginates in the fabrication of tissue engineering scaffolds. High M-block alginates typically form softer, more flexible hydrogels compared to their high G-block counterparts, which may be advantageous for specific cell types and tissue regeneration contexts.

Data Presentation: Comparative Properties of High M-block vs. High G-block Alginate Scaffolds

The following tables summarize quantitative data from various studies, highlighting the differences in mechanical properties, degradation rates, and cell viability between alginate scaffolds with varying M/G ratios. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as alginate concentration, crosslinking agent and concentration, and cell type used.

Table 1: Mechanical Properties of Alginate Hydrogels

Alginate Type (M/G Ratio)Alginate Concentration (w/v)Crosslinking AgentCompressive Modulus (kPa)Reference
High M-block1.8%CaCl₂~5[1]
High M-block2.3%CaCl₂~14.2[1]
High G-block (68% G)Not SpecifiedNot SpecifiedMore mechanically stable than high M-block[2]
Mid-G/M (34/66)Not SpecifiedCollagen Hybrid180[3]
High-G/M (64/36)Not SpecifiedCollagen Hybrid350[3]
2% Alginate2%CaCl₂44.4 ± 3.21[4]
0.4% Alginate0.4%CaCl₂4.01 ± 0.66[4]

Table 2: In Vitro Degradation of Alginate Scaffolds

Alginate TypeDegradation MediumTime PointWeight Loss (%)Reference
High M-blockAgricultural SoilSlower initial degradation, surpassed by high-G over timeNot specified[5]
High G-blockAgricultural SoilFaster initial degradationNot specified[5]
Alginate HydrogelSaline Solution (PBS) at 37°C7 days~60%[6]
Alginate-coated PLLA/PLGACulture Media2 weeks40%[7]

Table 3: Cell Viability in Alginate Scaffolds

| Alginate Type | Alginate Concentration (w/v) | Cell Type | Time Point | Cell Viability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Low Alginate Concentration | 0.8% | hMSCs | Day 14 | 84 ± 0.7 |[1] | | High Alginate Concentration | 2.3% | hMSCs | Day 14 | 68 ± 1.3 |[1] | | 2% Alginate | 2% | Not Specified | Not Specified | 89% |[8] | | 4% Alginate | 4% | Not Specified | Not Specified | 68% |[8] | | 6% Alginate | 6% | Not Specified | Not Specified | 31% |[8] | | High M-block (54% M) | Not Specified | Neural Stem Cells | 21 days | Similar to High G-block |[9] | | High G-block (68% G) | Not Specified | Neural Stem Cells | 21 days | Similar to High M-block |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fabrication and characterization of this compound-rich alginate scaffolds.

Protocol 1: Fabrication of Porous Alginate Scaffolds using Freeze-Drying

This protocol describes the fabrication of porous alginate scaffolds, a common technique for creating three-dimensional structures for cell culture.

Materials:

  • High M-block sodium alginate powder

  • Distilled water

  • Calcium chloride (CaCl₂) solution (e.g., 3% w/v)

  • Magnetic stirrer and stir bar

  • Molds (e.g., 48-well plate)

  • Freezer (-20°C or -80°C)

  • Freeze-dryer

Procedure:

  • Alginate Solution Preparation:

    • Dissolve the desired concentration of high M-block sodium alginate (e.g., 4, 8, or 16% w/v) in distilled water by stirring on a magnetic stirrer at room temperature for up to 24 hours until a homogenous solution is formed.[10]

  • Crosslinking:

    • Add the CaCl₂ solution to the alginate solution as a crosslinking agent.[10] The volume and concentration of CaCl₂ will influence the final mechanical properties. Stir the mixture constantly at a controlled temperature (e.g., 40°C) for a set duration (e.g., 2 hours) to ensure uniform crosslinking.[10]

  • Molding and Freezing:

    • Pipette the crosslinked alginate solution into the desired molds.

    • Freeze the molds at a controlled temperature (e.g., -20°C) for 24 hours.[10] The freezing temperature and rate will affect the pore size and structure of the final scaffold.[11]

  • Lyophilization (Freeze-Drying):

    • Transfer the frozen samples to a freeze-dryer and lyophilize for approximately 48 hours, or until all the solvent has sublimated.[10][11]

  • Sterilization and Storage:

    • Sterilize the dried scaffolds using an appropriate method such as ethylene oxide or gamma irradiation.

    • Store the sterile scaffolds in a desiccator until use.

Protocol 2: Mechanical Testing - Uniaxial Unconfined Compression

This protocol outlines the procedure for determining the compressive modulus of hydrated alginate scaffolds.

Materials:

  • Hydrated alginate scaffold (cylindrical or cubic shape)

  • Mechanical testing machine (e.g., Instron) with a suitable load cell

  • Compression platens

  • Calipers

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Sample Preparation:

    • Equilibrate the scaffold in PBS or cell culture medium for a defined period before testing.

    • Measure the dimensions (diameter and height) of the hydrated scaffold using calipers.

  • Test Setup:

    • Place the hydrated scaffold on the lower compression platen of the mechanical testing machine.

    • Lower the upper platen until it is in contact with the scaffold surface. A small preload is often applied to ensure full contact.

  • Compression Test:

    • Apply a compressive strain at a constant rate (e.g., 0.002 mm/s).[12]

    • Record the resulting force and displacement data until a predefined strain (e.g., 10-20%) is reached.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

    • The compressive modulus (Young's Modulus in compression) is calculated as the slope of the initial linear region of the stress-strain curve.[13]

Protocol 3: Cell Viability Assessment - Live/Dead Assay

This protocol describes a common method to visualize live and dead cells within a 3D alginate scaffold.

Materials:

  • Cell-laden alginate scaffolds in a multi-well plate

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Reagent Preparation:

    • Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium homodimer-1 in PBS or serum-free culture medium according to the manufacturer's instructions. A common working solution is made by adding 20 µL of ethidium homodimer-1 stock solution and 5 µL of calcein-AM stock solution to 10 mL of sterile PBS.[14]

  • Staining:

    • Remove the culture medium from the wells containing the cell-laden scaffolds.

    • Wash the scaffolds gently with PBS.[14]

    • Add a sufficient volume of the Live/Dead staining solution to completely cover each scaffold.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the scaffolds with PBS.[14]

    • Immediately visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images from multiple regions of each scaffold for a representative analysis.

  • Quantification (Optional):

    • Image analysis software can be used to count the number of live and dead cells to calculate the percentage of cell viability.

Signaling Pathways and Experimental Workflows

The composition of the alginate scaffold, particularly the M/G ratio, can influence cell behavior by modulating cell-matrix interactions and the cellular response to mechanical cues. While the specific signaling pathways are still under active investigation, evidence suggests the involvement of integrin-mediated signaling and pathways sensitive to mechanical stimuli.

Proposed Signaling Pathway: Influence of M/G Ratio on Mesenchymal Stem Cell (MSC) Behavior

High M-block alginates, being more flexible, may present a different mechanical environment to encapsulated cells compared to stiffer high G-block alginates. This can influence MSC fate through mechanotransduction pathways.

Signaling_Pathway cluster_cell Mesenchymal Stem Cell High_M_Block High M-block (Flexible) Integrins Integrins (e.g., αvβ1) High_M_Block->Integrins Lower Mechanical Stimulus High_G_Block High G-block (Stiff) High_G_Block->Integrins Higher Mechanical Stimulus Focal_Adhesion Focal Adhesion Complex Integrins->Focal_Adhesion Cytoskeleton Cytoskeletal Tension Focal_Adhesion->Cytoskeleton YAP_TAZ YAP/TAZ Cytoskeleton->YAP_TAZ Modulates Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation Gene_Expression Gene Expression (e.g., Runx2, Sox9) Nucleus->Gene_Expression

Caption: Proposed mechanotransduction pathway in MSCs influenced by scaffold stiffness.

Experimental Workflow: Scaffold Fabrication and Characterization

The following diagram illustrates a typical workflow for fabricating and characterizing alginate scaffolds for tissue engineering applications.

Experimental_Workflow Start Start Alginate_Solution Prepare High M-block Alginate Solution Start->Alginate_Solution Crosslinking Ionic Crosslinking (e.g., CaCl₂) Alginate_Solution->Crosslinking Fabrication Scaffold Fabrication (e.g., Freeze-Drying) Crosslinking->Fabrication Characterization Scaffold Characterization Fabrication->Characterization Cell_Seeding Cell Seeding Fabrication->Cell_Seeding Mechanical_Testing Mechanical Testing (Compression) Characterization->Mechanical_Testing Porosity_Analysis Porosity & Morphology (SEM) Characterization->Porosity_Analysis Degradation_Study Degradation Study Characterization->Degradation_Study Cell_Culture 3D Cell Culture Cell_Seeding->Cell_Culture Cell_Analysis Cellular Analysis Cell_Culture->Cell_Analysis Viability_Assay Cell Viability (Live/Dead) Cell_Analysis->Viability_Assay Differentiation_Analysis Differentiation Markers (qRT-PCR, IHC) Cell_Analysis->Differentiation_Analysis End End Viability_Assay->End Differentiation_Analysis->End

Caption: General workflow for alginate scaffold fabrication and analysis.

References

Application Notes and Protocols for the Extraction and Purification of D-Mannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginate, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae).[1] Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G) residues.[2] The arrangement of these monomers can be in homopolymeric blocks (poly-M or poly-G) or as alternating sequences (MG-blocks).[2] D-Mannuronic acid and its derivatives have garnered significant interest in the pharmaceutical and biomedical fields due to their biological activities, including anti-inflammatory and immunomodulatory effects.[3][4] Notably, β-D-mannuronic acid has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID).[5][6] Its therapeutic potential is linked to its ability to modulate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.[3][7]

These application notes provide detailed protocols for the extraction of alginate from brown seaweed, its subsequent hydrolysis to release D-mannuronic acid, and the purification of the target uronic acid.

I. Extraction of Alginate from Brown Seaweed

The initial step in obtaining D-Mannuronic acid is the efficient extraction of its parent polymer, alginate, from brown seaweed. The yield and quality of the extracted alginate are influenced by factors such as the seaweed species, geographical location, and the extraction methodology employed.[8][9]

Protocol 1: Conventional Alkaline Extraction of Alginate

This protocol outlines a standard method for extracting sodium alginate from dried brown seaweed.

Materials:

  • Dried, milled brown seaweed (e.g., Laminaria digitata, Macrocystis pyrifera)

  • Formaldehyde solution (2% w/v)

  • Hydrochloric acid (HCl), 0.2 M

  • Sodium carbonate (Na₂CO₃) solution (2-3% w/v)

  • Ethanol (96% v/v) or Isopropanol

  • Acetone

  • Deionized water

Procedure:

  • Pre-treatment: a. Wash the dried seaweed with deionized water to remove sand and salts. b. Soak the milled seaweed in a 2% (w/v) formaldehyde solution overnight at a solid-to-liquid ratio of 1:10 to 1:20 (dry weight biomass to solution). This step helps to fix phenolic compounds and prevent their interference.[9] c. Collect the solid biomass by filtration.

  • Acid Treatment: a. Resuspend the biomass in 0.2 M HCl at a solid-to-liquid ratio of 1:10 to 1:30. b. Incubate at 40-60°C for 2-4 hours with occasional stirring. This step converts the insoluble calcium and magnesium alginates into soluble alginic acid.[9] c. Filter the mixture and wash the solid residue with deionized water until the filtrate is neutral.

  • Alkaline Extraction: a. Resuspend the acid-treated biomass in a 2-3% (w/v) Na₂CO₃ solution at a liquid-to-solid ratio of 1:20. b. Heat the mixture to 60°C and stir for 2 hours to extract the sodium alginate.[8] c. Cool the extract to room temperature and centrifuge at 3000 rpm for 15 minutes to remove the solid residue.[8]

  • Precipitation and Purification: a. Precipitate the sodium alginate from the supernatant by adding ethanol (96% v/v) or isopropanol. b. Collect the precipitated alginate fibers. c. Wash the precipitate twice with acetone to remove pigments and other impurities.[8] d. Dry the purified sodium alginate at 60°C in an oven.

II. Hydrolysis of Alginate to D-Mannuronic Acid

Once extracted, the alginate polymer must be hydrolyzed to break the glycosidic bonds and release the constituent D-mannuronic and L-guluronic acids. This can be achieved through acid hydrolysis or enzymatic hydrolysis.

Protocol 2: Acid Hydrolysis of Alginate

This protocol describes the complete hydrolysis of alginate to its monomeric units using sulfuric acid.

Materials:

  • Purified sodium alginate

  • Sulfuric acid (H₂SO₄), 80% and 2 N

  • Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)

Procedure:

  • Primary Hydrolysis: a. Add 80% H₂SO₄ to the sodium alginate sample. b. Incubate at 30°C for 3 hours with constant stirring.[10]

  • Secondary Hydrolysis: a. Dilute the mixture with deionized water to achieve a final H₂SO₄ concentration of 2 N. b. Heat the solution at 100°C for 2 hours to ensure complete hydrolysis.[10]

  • Neutralization: a. Cool the hydrolysate. b. Neutralize the solution by adding CaCO₃ or BaCO₃ until the pH is neutral. The precipitation of calcium or barium sulfate will remove the sulfate ions. c. Centrifuge or filter the mixture to remove the precipitate. The supernatant contains a mixture of D-mannuronic and L-guluronic acids.

III. Purification of D-Mannuronic Acid

The final and most critical stage is the separation and purification of D-Mannuronic acid from the hydrolysate, which contains L-guluronic acid and other potential byproducts. Anion-exchange chromatography is a highly effective method for this separation due to the negative charge of the uronic acids' carboxyl groups.

Protocol 3: Purification by Anion-Exchange Chromatography

This protocol provides a general framework for the purification of D-Mannuronic acid using an anion-exchange column. Optimization of buffer pH and salt gradient may be required.

Materials:

  • Alginate hydrolysate (neutralized)

  • Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)

  • Starting Buffer: Low ionic strength buffer, e.g., 10 mM Tris-HCl, pH 8.0

  • Elution Buffer: Starting buffer containing a high concentration of salt, e.g., 1 M NaCl

  • Chromatography column

  • Peristaltic pump and fraction collector

  • Conductivity meter and UV detector (optional)

Procedure:

  • Column Packing and Equilibration: a. Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions. b. Equilibrate the column by washing with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the buffer.[11]

  • Sample Loading: a. Ensure the hydrolysate sample is at the same pH and ionic strength as the starting buffer. This may require buffer exchange. b. Apply the sample to the top of the column at a low flow rate. D-Mannuronic acid and L-guluronic acid will bind to the positively charged resin.[12]

  • Washing: a. Wash the column with 3-5 column volumes of the starting buffer to remove any unbound, neutral, or positively charged impurities.[12]

  • Elution: a. Elute the bound uronic acids by applying a linear gradient of increasing salt concentration (0-1 M NaCl in the starting buffer). This is achieved by mixing the starting and elution buffers in varying proportions. b. Alternatively, a step gradient with incremental increases in salt concentration can be used.[11] c. Collect fractions of the eluate using a fraction collector. D-Mannuronic acid and L-guluronic acid will elute at different salt concentrations due to potential differences in their pKa values and charge densities, allowing for their separation.

  • Analysis and Pooling: a. Analyze the collected fractions for the presence of uronic acids using a suitable assay (e.g., carbazole-sulfuric acid method) or by techniques like HPLC. b. Pool the fractions containing pure D-Mannuronic acid.

  • Desalting and Lyophilization: a. Desalt the pooled fractions using gel filtration chromatography or dialysis. b. Lyophilize the desalted solution to obtain pure D-Mannuronic acid as a powder.

Quantitative Data

The yield and composition of alginate and its constituent uronic acids can vary significantly depending on the source and processing methods.

Table 1: Alginate Yield and M/G Ratio from Various Brown Seaweeds

Seaweed SpeciesAlginate Yield (% dry weight)M/G RatioReference
Laminaria digitata30.9%1.08[8]
Sargassum species1,200,000-3,500,000 (MW)-[7]
Cystoseira barbata19.0%0.64[13]
Padina boergesenii13.3%>1.0[9]
Turbinaria triquetra20.3%>1.0[9]

Table 2: Recovery of Monouronates after Acid Hydrolysis

Uronic AcidRecovery (%)Hydrolysis ConditionsReference
D-Mannuronic acid80.9%80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h[10]
L-Guluronic acid62.8%80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h[10]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_0 Extraction cluster_1 Hydrolysis cluster_2 Purification seaweed Brown Seaweed pretreatment Pre-treatment (Wash, Formaldehyde) seaweed->pretreatment acid_treatment Acid Treatment (HCl) pretreatment->acid_treatment alkaline_extraction Alkaline Extraction (Na2CO3) acid_treatment->alkaline_extraction precipitation Precipitation (Ethanol) alkaline_extraction->precipitation alginate Purified Alginate precipitation->alginate hydrolysis Acid Hydrolysis (H2SO4) alginate->hydrolysis hydrolysate Hydrolysate (D-Mannuronic & L-Guluronic Acid) hydrolysis->hydrolysate ion_exchange Anion-Exchange Chromatography hydrolysate->ion_exchange desalting Desalting ion_exchange->desalting pure_dma Pure D-Mannuronic Acid desalting->pure_dma

Caption: Workflow for the extraction and purification of D-Mannuronic acid.

Signaling Pathway

TLR4_Signaling_Inhibition LPS LPS TLR4_MD2 TLR4/MD2/CD14 Complex LPS->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription DMA D-Mannuronic Acid DMA->TLR4_MD2 inhibits

Caption: Inhibition of the LPS-induced TLR4 signaling pathway by D-Mannuronic acid.

References

Application Notes and Protocols: Hyaluronic Acid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on the preparation and use of nanoparticles composed solely of D-Pentamannuronic acid. The following application notes and protocols are based on the closely related and extensively researched field of Hyaluronic Acid (HA)-based nanoparticles. HA is a naturally occurring polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. These HA-based systems are widely explored for their biocompatibility, biodegradability, and ability to target specific cell receptors in various biomedical applications.

Introduction

Hyaluronic acid (HA)-based nanoparticles are at the forefront of nanomedicine, offering a versatile platform for targeted drug delivery, advanced bioimaging, and innovative therapeutic strategies.[1][2] Their inherent biocompatibility and the ability to specifically bind to CD44 receptors, which are overexpressed on the surface of many cancer cells, make them ideal candidates for delivering therapeutic payloads directly to tumor sites while minimizing off-target effects.[1][3] This document provides detailed protocols for the preparation of HA-based nanoparticles and their application in cancer therapy and bioimaging, along with a summary of their key characteristics.

Data Presentation

Table 1: Physicochemical Properties of Hyaluronic Acid-Based Nanoparticles
Formulation CodePolymer CompositionMethod of PreparationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
HA-PBCAHyaluronic acid-poly(butyl cyanoacrylate)Radical Emulsion Polymerization< 200Not SpecifiedNegativeNot Specified[2]
PDA/HA-NPsPolydopamine-Hyaluronic AcidSelf-polymerization and coating~72Not SpecifiedNot SpecifiedNot Applicable[4]
HA-NPs (Electrosprayed)Hyaluronic AcidElectrospraying297 - 322Not SpecifiedNot SpecifiedNot Applicable[5]
AAD-HANPsHyaluronic Acid cross-linked with 1,12-diaminododecaneCarbodiimide chemistry73.1 - 91.50.19 - 0.29Not SpecifiedNot Applicable[6]
BAPA-HANPsHyaluronic Acid cross-linked with N,N'-bis(3-aminopropyl)-1,4-butanediamineCarbodiimide chemistry114.1 - 132.70.25 - 0.31Not SpecifiedNot Applicable[6]
Pentamidine-loaded HA-Polyarginine NPsHyaluronic Acid and PolyargininePolyelectrolyte complexationMonodisperse populationNot SpecifiedNegative80[7]
Table 2: In Vitro Cytotoxicity of Hyaluronic Acid-Based Nanoparticles
Cell LineNanoparticle FormulationDrugConcentrationViability (%)AssayReference
A549 (Human Lung Carcinoma)Pentamidine-loaded HA-Polyarginine NPsPentamidineNot SpecifiedMore cytotoxic than free drugNot Specified[7]
MDA-MB-231 (Human Breast Cancer)Pentamidine-loaded HA-Polyarginine NPsPentamidineNot SpecifiedMore cytotoxic than free drugNot Specified[7]
HEK 293 (Human Embryonic Kidney)PDA/HA/Gd3+ NPsNoneNot SpecifiedLow cytotoxicityMTT Assay[4]

Experimental Protocols

Protocol for the Synthesis of Hyaluronic Acid-Coated Polydopamine Nanoparticles (PDA/HA-NPs)

This protocol describes the synthesis of polydopamine nanoparticles and their subsequent functionalization with hyaluronic acid for potential use as a dual contrast agent for CT and MRI scans.[4]

Materials:

  • Dopamine hydrochloride

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hyaluronic acid (HA)

  • Deionized water

Procedure:

  • Dopamine Solution Preparation: Dissolve dopamine hydrochloride in deionized water to a final concentration of 2 mg/mL.

  • Tris Buffer Preparation: Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5.

  • Polydopamine Nanoparticle Synthesis: Add the dopamine solution to the Tris buffer with vigorous stirring. Allow the self-polymerization to proceed for 4-6 hours at room temperature. The solution will gradually turn dark brown, indicating the formation of polydopamine nanoparticles.

  • Hyaluronic Acid Coating: To the polydopamine nanoparticle suspension, add a solution of hyaluronic acid (1 mg/mL in deionized water) under continuous stirring.

  • Incubation: Allow the mixture to react for 24 hours at room temperature to ensure complete coating of the nanoparticles with hyaluronic acid.

  • Purification: Centrifuge the suspension to pellet the PDA/HA-NPs. Remove the supernatant and wash the nanoparticles three times with deionized water to remove any unreacted reagents.

  • Resuspension: Resuspend the final PDA/HA-NPs in deionized water for characterization and further use.

Protocol for the Preparation of Pentamidine-Loaded Hyaluronic Acid-Polyarginine Nanoparticles

This protocol details the formation of nanoparticles through the complexation of anionic hyaluronic acid and cationic polyarginine for the encapsulation of the cationic drug pentamidine.[7]

Materials:

  • Hyaluronic acid (sodium salt)

  • Polyarginine hydrochloride

  • Pentamidine isethionate

  • Deionized water

Procedure:

  • Hyaluronic Acid Solution: Prepare a solution of hyaluronic acid in deionized water (e.g., 1 mg/mL).

  • Polyarginine Solution: Prepare a solution of polyarginine in deionized water (e.g., 1 mg/mL).

  • Pentamidine Solution: Prepare a solution of pentamidine isethionate in deionized water (e.g., 1 mg/mL).

  • Nanoparticle Formation:

    • To the hyaluronic acid solution, add the pentamidine solution dropwise under magnetic stirring. This allows for the initial interaction between the anionic polymer and the cationic drug.

    • Subsequently, add the polyarginine solution dropwise to the mixture. The addition of the polycation will induce the formation of polyelectrolyte complexes, resulting in the self-assembly of nanoparticles.

  • Equilibration: Allow the nanoparticle suspension to stir for 1-2 hours at room temperature to ensure the formation of stable complexes.

  • Characterization: The resulting nanoparticles can be characterized for size, zeta potential, and drug encapsulation efficiency.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to evaluate the cytotoxicity of nanoparticles on a cell line.[4]

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle suspension

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle suspension. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_application In Vitro & In Vivo Studies reagents Polymer & Drug Solutions mixing Controlled Mixing (e.g., Dropwise addition) reagents->mixing self_assembly Self-Assembly/ Polymerization mixing->self_assembly purification Purification (e.g., Centrifugation) self_assembly->purification dls Dynamic Light Scattering (Size, PDI) purification->dls zeta Zeta Potential Measurement purification->zeta tem Transmission Electron Microscopy (Morphology) purification->tem drug_loading Drug Loading & Encapsulation Efficiency purification->drug_loading cytotoxicity Cytotoxicity Assays (e.g., MTT) drug_loading->cytotoxicity cellular_uptake Cellular Uptake Studies cytotoxicity->cellular_uptake animal_models In Vivo Efficacy & Biodistribution cellular_uptake->animal_models

Caption: Workflow for HA-nanoparticle synthesis and evaluation.

CD44-Mediated Endocytosis Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ha_np HA-Nanoparticle cd44 CD44 Receptor ha_np->cd44 Binding clathrin_pit Clathrin-Coated Pit cd44->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release pH-triggered therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Targeted drug delivery via CD44-mediated endocytosis.

References

Troubleshooting & Optimization

D-Pentamannuronic acid solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of D-Pentamannuronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[4] To prevent degradation, it is also advisable to protect the solutions from light.[4] If water is used as the solvent for the stock solution, it should be filtered and sterilized, for example, with a 0.22 μm filter, before use.[4]

Q3: What factors can affect the stability of this compound in my experiments?

A3: The stability of this compound can be influenced by several factors, primarily pH and temperature. Uronic acids, the building blocks of this compound, can degrade at low pH values and high temperatures.[5] Mannuronic acid-rich alginates are more susceptible to degradation under acidic and thermal stress compared to those rich in guluronic acid.[6] Exposure to strong acids or bases, and elevated temperatures can lead to the cleavage of glycosidic bonds, resulting in the breakdown of the oligosaccharide.

Q4: How can I monitor the degradation of this compound?

A4: Degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity over time. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another robust method for analyzing uronic acids and their derivatives.[7]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Difficulty dissolving this compound powder. Insufficient mixing or inappropriate solvent.- Use an aqueous solvent like deionized water or PBS.- Vortex or sonicate the solution to aid dissolution.- Gentle warming (e.g., to 37°C) may improve solubility, but avoid high temperatures to prevent degradation.
Precipitate forms after dissolving in a buffer. pH of the buffer is too low, causing protonation of the carboxyl groups and reduced solubility.- Ensure the pH of the buffer is neutral to slightly basic (pH 7-8).- If a low pH is required for the experiment, consider the potential for reduced solubility and stability.
Incomplete solubility in an organic solvent. This compound, being a polysaccharide, has inherently low solubility in most organic solvents.- For applications requiring an organic solvent, consider using a co-solvent system with water, if compatible with your experiment.- Chemical modification of the molecule may be necessary to improve solubility in organic media, though this is an advanced technique.[3]
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results over time. Degradation of this compound due to improper storage or experimental conditions.- Prepare fresh solutions for each experiment whenever possible.- Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[4]- Avoid prolonged exposure to high temperatures and acidic or alkaline conditions.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Confirm the identity of the new peaks using techniques like mass spectrometry (MS).- Common degradation pathways include acid hydrolysis.[5]- Review your experimental protocol to identify potential sources of stress (e.g., high temperature, extreme pH).
Decrease in the main peak area in HPLC analysis over time. Degradation of the compound.- Perform a forced degradation study to understand the degradation profile under different stress conditions (see Experimental Protocols section).- This will help in identifying the conditions under which this compound is most stable.

Data Presentation

Table 1: Solubility Profile of Alginate Oligosaccharides

Solvent Solubility Notes
WaterHigh / Excellent[1][2]The primary solvent for alginate oligosaccharides.
Phosphate-Buffered Saline (PBS)HighExpected to be similar to water, suitable for biological assays.
Cell Culture MediaHighGenerally soluble, but compatibility with media components should be verified.
EthanolLow[3]Insoluble in alcohol and hydroalcoholic solutions with an alcohol content above 30%.[6]
MethanolLowSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)LowAlginates are generally insoluble in organic solvents.[3]

Table 2: Factors Influencing the Stability of this compound

Factor Effect on Stability Recommendations
pH Degradation can occur at low pH (acid hydrolysis).[5] The pKa of mannuronic acid is approximately 3.3.[6]Maintain a neutral pH (6-8) for optimal stability in solution. Avoid strong acids.
Temperature High temperatures can accelerate degradation.[5] Mannuronic acid-rich alginates are more susceptible to thermal degradation.Store solutions at recommended low temperatures (-20°C or -80°C).[4] Avoid prolonged heating.
Light Potential for photodegradation.Store solutions protected from light.[4]
Freeze-Thaw Cycles Repeated cycles can potentially affect the integrity of the oligosaccharide.Aliquot stock solutions to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Qualitative)
  • Preparation of Solvent: Prepare a range of solvents to be tested (e.g., deionized water, PBS pH 7.4, ethanol, DMSO).

  • Sample Preparation: Weigh a small, known amount of this compound (e.g., 1 mg) into separate vials for each solvent.

  • Dissolution: Add a small volume of the respective solvent (e.g., 100 µL) to each vial.

  • Agitation: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the powder has dissolved, add another equivalent of the solid and repeat the process until saturation is reached.

  • Documentation: Record the observations for each solvent to determine the relative solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is a general guideline and should be adapted based on the specific properties of this compound and the analytical methods available.

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[8]

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.[9]

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[8]

  • Neutralization: After the specified time points for acid and base hydrolysis, neutralize the samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photostability (ICH Q1B) A->F G Neutralization (for Acid/Base) B->G C->G H HPLC Analysis D->H E->H F->H G->H I Data Evaluation (Peak Purity, Degradant Peaks) H->I

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting start Experimental Issue Observed issue_type Solubility or Stability Issue? start->issue_type sol_q1 Check Solvent (Aqueous vs. Organic) issue_type->sol_q1 Solubility stab_q1 Review Storage Conditions (Temp, Light, Aliquots) issue_type->stab_q1 Stability sol_q2 Verify pH of Buffer sol_q1->sol_q2 sol_q3 Increase Agitation (Vortex/Sonicate) sol_q2->sol_q3 sol_res Solution Prepared sol_q3->sol_res stab_q2 Analyze by HPLC (Check for Degradants) stab_q1->stab_q2 stab_q3 Minimize Stressors (Heat, Extreme pH) stab_q2->stab_q3 stab_res Experiment Optimized stab_q3->stab_res

Caption: Troubleshooting decision pathway.

References

Technical Support Center: Optimizing D-Pentamannuronic Acid Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crosslinking of D-Pentamannuronic acid (M-block) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crosslinking this compound hydrogels?

A1: this compound hydrogels, primarily derived from high mannuronic acid content alginates, are typically crosslinked using two main methods:

  • Ionic Crosslinking: This is the most common method and involves the use of divalent cations, such as calcium (Ca²⁺), to form ionic bridges between the carboxylic acid groups on the polymer chains.[1][2][3] This process is often referred to as ionotropic gelation and is favored for its mild reaction conditions, making it suitable for cell encapsulation.[3]

  • Covalent Crosslinking: This method involves the formation of stable covalent bonds between the polymer chains. Common covalent crosslinking strategies include amidation reactions using crosslinkers like adipic acid dihydrazide (AAD) with the aid of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] Covalently crosslinked hydrogels generally exhibit greater mechanical strength and long-term stability compared to their ionically crosslinked counterparts.[1][5]

Q2: My hydrogel is not forming or is too weak. What are the potential causes?

A2: Several factors can lead to poor or no gelation:

  • Insufficient Crosslinker Concentration: An inadequate amount of crosslinker will result in a low crosslinking density and, consequently, a weak gel.

  • Inappropriate pH: The pH of the polymer and crosslinking solutions can significantly impact the availability of functional groups for crosslinking. For ionic crosslinking of alginates, the pKa of mannuronic acid residues is approximately 3.38.[6][7] The pH should be suitable for the specific crosslinking chemistry being used.

  • Polymer Concentration and Molecular Weight: Low polymer concentration or low molecular weight of the this compound can lead to a sparse polymer network and weak gel formation.[8]

  • Purity of Reagents: Impurities in the polymer or crosslinking agents can interfere with the crosslinking reaction.

Q3: How can I control the degradation rate of my hydrogel?

A3: The degradation rate of this compound hydrogels can be tailored by:

  • Crosslinking Method: Covalently crosslinked hydrogels are generally more resistant to degradation than ionically crosslinked hydrogels.[1]

  • Crosslinking Density: Increasing the concentration of the crosslinking agent will lead to a higher crosslinking density and a slower degradation rate.

  • Type of Crosslinker: For ionic crosslinking, the choice of cation can influence stability. For covalent crosslinking, the length and chemical nature of the crosslinker play a role.

  • Polymer Modification: Chemical modification of the this compound backbone can introduce sites for controlled degradation, for example, by incorporating enzymatically cleavable peptides.

Q4: Is it possible to combine ionic and covalent crosslinking?

A4: Yes, dual crosslinking is a technique used to create hydrogels with enhanced mechanical properties and stability.[3] Typically, a methacrylated alginate is first ionically crosslinked with calcium ions, followed by covalent crosslinking of the methacrylate groups using photoinitiation.[3] This approach allows for the formation of a hydrogel with both reversible ionic crosslinks and stable covalent crosslinks.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Heterogeneous Gelation
Symptom Possible Cause Suggested Solution
Gel is lumpy or contains un-gelled regions.Poor mixing of polymer and crosslinker solutions.Ensure thorough and rapid mixing of the polymer and crosslinker solutions. For ionic crosslinking with CaCl₂, consider using a less soluble calcium salt like CaSO₄ to slow down the gelation process and allow for more uniform mixing.[9]
Gel forms instantly upon contact with the crosslinker, preventing uniform molding.Rapid gelation kinetics.Use a slower-acting crosslinker or a lower concentration of the crosslinker to control the gelation rate. For ionic crosslinking, internal gelation methods where the calcium source is released in a controlled manner can be employed.
Surface of the gel is much stiffer than the interior.Diffusion-limited crosslinking.Allow for a longer crosslinking time to ensure the crosslinker penetrates the entire hydrogel. Alternatively, use a lower concentration of the crosslinker to reduce the rate of surface crosslinking.
Issue 2: Poor Mechanical Properties (Too Brittle or Too Soft)
Symptom Possible Cause Suggested Solution
Hydrogel fractures easily under minimal stress.High crosslinking density leading to a rigid network.Decrease the concentration of the crosslinking agent. For alginates rich in mannuronic acid, which tend to form softer gels, consider blending with a higher guluronic acid content alginate to improve rigidity.[8]
Hydrogel is too soft and does not hold its shape.Low crosslinking density or low polymer concentration.Increase the concentration of the crosslinking agent or the polymer.[10] Consider using a higher molecular weight polymer. For enhanced stiffness, dual crosslinking (ionic and covalent) can be an effective strategy.[3]
Mechanical properties change significantly over time in culture media.Loss of ionic crosslinks due to ion exchange with monovalent cations in the media.Increase the initial crosslinker concentration or consider using covalent crosslinking for long-term stability. Encapsulating cells in a dually crosslinked hydrogel can also mitigate this issue.

Data Presentation

Table 1: Effect of Crosslinker Concentration on Alginate Hydrogel Properties

Alginate Concentration (% w/v)Crosslinker (CaCl₂) Concentration (M)Storage Modulus (G') (Pa)Swelling Ratio (%)Reference
20.05~26,000~49[1]
Not specified0.01~887Swelling observed[11]
Not specified0.05Higher than 10mMShrinking observed[11]
1.5 - 2.50.01 - 0.04Not specifiedHigh[10]

Table 2: Comparison of Ionic and Covalent Crosslinking on Alginate Hydrogel Stress Relaxation

Crosslinking TypeCrosslinkerInstantaneous Elastic Modulus (kPa)Time for 50% Stress Relaxation (s)Reference
Ionic50 mM Ca²⁺~26~20[1]
Covalent5 mM AAD~26~3600[1]

Experimental Protocols

Protocol 1: Ionic Crosslinking of this compound Hydrogel with Calcium Chloride
  • Preparation of Polymer Solution:

    • Dissolve this compound-rich alginate in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to achieve the desired concentration (e.g., 2% w/v).

    • Stir the solution gently until the polymer is fully dissolved. Avoid introducing air bubbles.

  • Preparation of Crosslinking Solution:

    • Prepare a calcium chloride (CaCl₂) solution (e.g., 0.1 M) in deionized water.

  • Hydrogel Formation (External Gelation):

    • Cast the polymer solution into a mold of the desired shape.

    • Gently immerse the mold containing the polymer solution into the CaCl₂ crosslinking bath.

    • Allow the hydrogel to crosslink for a sufficient time (e.g., 10-30 minutes) to ensure complete gelation. The crosslinking time may need to be optimized based on the desired hydrogel properties.

    • Carefully remove the crosslinked hydrogel from the mold and wash it with deionized water to remove excess calcium ions.

Protocol 2: Covalent Crosslinking of this compound Hydrogel
  • Preparation of Polymer Solution:

    • Dissolve this compound-rich alginate in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 2% (w/v).

  • Activation of Carboxylic Acid Groups:

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the polymer solution to activate the carboxylic acid groups. The molar ratio of EDC/NHS to carboxylic acid groups should be optimized.

  • Crosslinking Reaction:

    • Add a di-amine crosslinker, such as adipic acid dihydrazide (AAD), to the activated polymer solution.

    • Mix the solution thoroughly and cast it into a mold.

    • Allow the reaction to proceed for several hours (e.g., 24 hours) at room temperature to form the covalently crosslinked hydrogel.

  • Purification:

    • Wash the resulting hydrogel extensively with deionized water to remove unreacted crosslinkers and byproducts.

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Implementation start Experiment Start: Crosslinking D-Pentamannuronic Acid Hydrogel issue Issue Encountered: Poor/Inconsistent Gelation start->issue check_crosslinker Check Crosslinker Concentration & Type issue->check_crosslinker Potential Cause check_polymer Check Polymer Concentration & MW issue->check_polymer Potential Cause check_ph Check pH of Solutions issue->check_ph Potential Cause check_mixing Evaluate Mixing Procedure issue->check_mixing Potential Cause adjust_params Adjust Experimental Parameters check_crosslinker->adjust_params check_polymer->adjust_params check_ph->adjust_params check_mixing->adjust_params re_run Re-run Experiment adjust_params->re_run ExperimentalWorkflow cluster_prep Preparation cluster_gelation Gelation Process cluster_post Post-Processing prep_poly Prepare Polymer Solution (this compound) mix Mix Polymer and Crosslinker Solutions prep_poly->mix prep_cross Prepare Crosslinker Solution (e.g., CaCl2) prep_cross->mix cast Cast into Mold mix->cast crosslink Allow for Crosslinking cast->crosslink wash Wash Hydrogel crosslink->wash characterize Characterize Properties (Mechanical, Swelling, etc.) wash->characterize

References

Technical Support Center: D-Pentamannuronic Acid Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Pentamannuronic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound is an alginate oligomer, a type of polysaccharide.[1] It is primarily produced by marine brown algae and a limited number of Gram-negative bacteria.[1]

Q2: What are the general steps involved in purifying this compound?

A2: The purification of this compound, like other polysaccharides, generally involves three main stages:

  • Extraction: Releasing the polysaccharide from its source material. Common methods include hot water, acid, or alkaline extraction, often assisted by techniques like microwave or ultrasound to improve efficiency.[2]

  • Impurity Removal: Eliminating contaminants such as proteins, lipids, pigments, and low molecular weight substances.[2]

  • Fractionation and Purification: Separating the target polysaccharide from other polysaccharide fractions and further purifying it to achieve the desired level of homogeneity. This is often accomplished using techniques like precipitation and chromatography.[3][4]

Q3: How can I remove protein contamination from my this compound extract?

A3: Several methods can be used to remove protein impurities from crude polysaccharide extracts. The most common include enzymatic digestion with protease, the Sevag method (denaturing proteins with chloroform and octanol), trichloroacetic acid (TCA) precipitation, and the use of trifluoro-trichloroethane.[2]

Q4: My purified this compound solution has a color. How can I decolorize it?

A4: Pigment impurities are a common issue. Adsorption using activated carbon is a frequently used method to remove pigments.[2][4] Oxidation methods can also be employed for decolorization.[2]

Q5: Which chromatographic techniques are most effective for purifying this compound?

A5: Column chromatography is a powerful tool for polysaccharide purification.[5] For uronic acid-containing polysaccharides like this compound, ion-exchange chromatography (IEC) is particularly effective due to the negative charge of the carboxyl groups.[6] Size-exclusion chromatography (SEC) is also commonly used to separate polysaccharides based on their molecular weight.[4]

Q6: How can I determine the purity and concentration of my this compound sample?

A6: High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the purity and monosaccharide composition of polysaccharides.[5][7] For quantitative analysis of uronic acids, colorimetric methods such as the carbazole-sulfuric acid method or the m-hydroxybiphenyl method can be used.[8] Gas chromatography (GC) can also be employed for detailed structural analysis.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete cell lysis or inefficient extraction from the source material.Optimize the extraction method. Consider using enzyme-assisted extraction to break down cell walls.[2] For tough materials, mechanical disruption (e.g., grinding in liquid nitrogen) prior to extraction can improve yield.
Polysaccharide degradation during extraction.Avoid harsh extraction conditions (e.g., excessively high temperatures or extreme pH) that can lead to the degradation of the polysaccharide.
Presence of Protein Impurities in Final Product Incomplete removal of proteins during the purification process.Combine multiple deproteinization methods. For example, follow an enzymatic digestion with a Sevag extraction. Ensure complete mixing during the extraction to maximize protein removal.
Broad or Tailing Peaks in Chromatography Poor separation on the chromatographic column.Optimize the chromatographic conditions. For ion-exchange chromatography, adjust the salt gradient or pH of the eluent to improve resolution.[6] For size-exclusion chromatography, ensure the column is properly packed and the flow rate is optimal.
Sample overloading.Reduce the amount of sample loaded onto the column.
Inconsistent Results in Quantitative Analysis Incomplete hydrolysis of the polysaccharide.Ensure complete acid hydrolysis of the polysaccharide to its constituent monosaccharides before analysis by HPLC or GC. Optimize hydrolysis time and acid concentration.[7][9]
Interference from other components in the sample.Use a more specific detection method. For example, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC analysis can enhance specificity and sensitivity for monosaccharides.[8][10]

Experimental Protocols

Protocol 1: General Extraction and Purification Workflow

This protocol outlines a general workflow for the extraction and initial purification of this compound from a source material.

experimental_workflow cluster_extraction Extraction cluster_impurity_removal Impurity Removal cluster_purification Purification start Source Material extraction Extraction (e.g., Hot Water, Dilute Acid/Alkali) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Extract (Supernatant) centrifugation1->supernatant1 pellet1 Cell Debris (Discard) centrifugation1->pellet1 deproteinization Deproteinization (e.g., Sevag Method) supernatant1->deproteinization decolorization Decolorization (e.g., Activated Carbon) deproteinization->decolorization precipitation Alcohol Precipitation decolorization->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 redissolution Redissolve Pellet centrifugation2->redissolution dialysis Dialysis redissolution->dialysis chromatography Column Chromatography (e.g., IEC, SEC) dialysis->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Purity Analysis (e.g., HPLC) fraction_collection->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified this compound lyophilization->final_product

Caption: General workflow for this compound purification.

Protocol 2: Troubleshooting Logic for Low Purity

This diagram illustrates a logical approach to troubleshooting low purity in the final this compound product.

troubleshooting_logic start Low Purity Detected check_impurities Identify Impurity Type (e.g., Protein, Pigment, Other Polysaccharides) start->check_impurities is_protein Protein Contamination? check_impurities->is_protein is_pigment Pigment Contamination? is_protein->is_pigment No optimize_deproteinization Optimize Deproteinization Step (e.g., Different Method, Repeat Step) is_protein->optimize_deproteinization Yes is_polysaccharide Other Polysaccharides? is_pigment->is_polysaccharide No optimize_decolorization Optimize Decolorization Step (e.g., Increase Activated Carbon) is_pigment->optimize_decolorization Yes optimize_chromatography Optimize Chromatography (e.g., Adjust Gradient, Different Column) is_polysaccharide->optimize_chromatography Yes re_analyze Re-analyze Purity is_polysaccharide->re_analyze No/Unknown optimize_deproteinization->re_analyze optimize_decolorization->re_analyze optimize_chromatography->re_analyze

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Synthesis of D-Pentamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of D-Pentamannuronic acid and its oligosaccharides.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of D-mannuronic acid oligosaccharides, including this compound. Two primary synthesis routes are covered: chemical synthesis and enzymatic degradation of alginate.

Chemical Synthesis

Chemical synthesis offers precise control over the structure of the final product but can be challenging due to the inherent properties of mannuronic acid.

Issue 1: Low Yield of the Desired β-linked Oligosaccharide

Potential Cause Recommended Solution
Low reactivity of the mannuronic acid donor: The electron-withdrawing carboxyl group at C-5 deactivates the anomeric center, making glycosylation difficult.[1][2][3]Use a highly reactive glycosyl donor, such as a thioglycoside or a glycosyl imidate. Consider using a more powerful promoter system to facilitate the reaction.
Poor stereoselectivity: Mannose-configured sugars have a natural tendency to form α-linkages.[1]Employ strategies to favor β-linkage formation. One effective method is using a 4,6-O-benzylidene acetal protecting group on the glycosyl donor, which restricts conformational flexibility and promotes the formation of the β-anomer.[4][5] Another approach is to use a participating protecting group at the C-2 position.
Formation of side products: Undesired side reactions can consume starting materials and reduce the yield of the target oligosaccharide.Optimize reaction conditions such as temperature and reaction time. The use of specific protecting groups, like the 3-O-picoloyl group, can help control stereoselectivity through H-bond-mediated aglycone delivery (HAD) and minimize side reactions.[1][5][6]

Issue 2: Difficulty in Deprotection of the Final Product

Potential Cause Recommended Solution
Harsh deprotection conditions: Standard deprotection methods may cleave the newly formed glycosidic bonds or alter the carboxyl group.Utilize milder deprotection strategies. For example, if benzyl groups are used as protecting groups, they can be removed by catalytic hydrogenation.
Incomplete deprotection: Steric hindrance in larger oligosaccharides can prevent the complete removal of all protecting groups.Monitor the deprotection reaction closely using techniques like TLC or NMR. If necessary, repeat the deprotection step or use a different deprotection method for stubborn protecting groups.
Enzymatic Synthesis from Alginate

Enzymatic degradation of alginate is a common method for producing mannuronic acid oligosaccharides. The yield and composition of the resulting oligosaccharides depend on the enzyme and reaction conditions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Sub-optimal enzyme activity: The alginate lyase may not be functioning at its maximum capacity.Optimize reaction conditions such as pH, temperature, and the presence of metal ion cofactors. Most alginate lyases have an optimal pH between 8.0 and 8.5 and a temperature around 50°C.[7][8]
Incorrect enzyme selection: The chosen alginate lyase may not have the desired specificity for producing pentamers. Alginate lyases can be endo- or exo-lytic and can have specificity for poly-M or poly-G blocks within the alginate.[9][10]Select an endo-lytic alginate lyase with a preference for poly-M blocks to maximize the yield of mannuronate oligosaccharides. The specific enzyme's action pattern will determine the size of the oligosaccharides produced.
High viscosity of the alginate solution: A highly viscous substrate solution can hinder enzyme-substrate interaction and reduce the overall reaction rate.[11]Use a lower concentration of alginate or pre-treat the alginate to reduce its viscosity before adding the enzyme.
Enzyme inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity.Ensure the alginate substrate is free from potential inhibitors. If using a crude enzyme preparation, consider purifying the alginate lyase.

Issue 2: Broad Distribution of Oligosaccharide Sizes

Potential Cause Recommended Solution
Non-specific enzyme activity: The alginate lyase may be cleaving the alginate chain at random, leading to a wide range of oligosaccharide sizes.Use an alginate lyase with a more defined cutting pattern. Some endo-lytic enzymes are known to produce specific di-, tri-, or tetrasaccharides as their main products.[9]
Prolonged reaction time: Allowing the enzymatic reaction to proceed for too long can lead to the further degradation of the desired pentamers into smaller oligosaccharides.Optimize the reaction time by taking samples at different time points and analyzing the product distribution using techniques like HPLC or TLC. Stop the reaction when the concentration of the desired pentamer is at its maximum.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the enzymatic synthesis of this compound?

A1: The ideal starting material is a high-purity sodium alginate with a high content of polymannuronic acid (poly-M) blocks. The composition of the alginate will directly influence the composition of the resulting oligosaccharides.

Q2: How can I improve the stability and reusability of the alginate lyase?

A2: Immobilization of the alginate lyase onto a solid support is an effective strategy to enhance its stability and allow for its reuse over multiple reaction cycles. This can significantly reduce the cost of the enzymatic process.[12]

Q3: What are the most effective methods for purifying this compound from the reaction mixture?

A3: A combination of chromatographic techniques is typically used for purification. Size-exclusion chromatography (SEC) is effective for separating oligosaccharides based on their size. For higher resolution and purity, hydrophilic interaction liquid chromatography (HILIC) is a powerful technique for separating polar compounds like oligosaccharides.[13]

Q4: How can I accurately quantify the yield of this compound?

A4: High-performance liquid chromatography (HPLC) with a suitable detector (e.g., refractive index or UV at 235 nm for unsaturated oligosaccharides) is the most common method for quantifying the yield of specific oligosaccharides.[14][15] High-performance thin-layer chromatography (HPTLC) can also be a rapid and cost-effective method for quantification.[16]

Q5: Are there any safety precautions I should take when working with the reagents for chemical synthesis?

A5: Yes, many of the reagents used in chemical carbohydrate synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Alginate Lyase Activity Under Different Conditions

Enzyme SourceOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)Reference
Cellulophaga sp. NJ-18.05024,038[7][8]
Rhodothermus marinus DSM 42528.07037,315[9]
Pseudoalteromonas agarivorans A3Not Specified20 (for production)Not Specified[17]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Hydrolysis of Alginate
  • Substrate Preparation: Prepare a solution of sodium alginate (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Addition: Add the purified or immobilized alginate lyase to the alginate solution. The optimal enzyme-to-substrate ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C) with gentle agitation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the formation of oligosaccharides using TLC or HPLC.

  • Reaction Termination: Once the desired product distribution is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the oligosaccharides can then be subjected to further purification steps like SEC and HILIC.

Protocol 2: General Workflow for Chemical Synthesis of a Mannuronic Acid Disaccharide

This protocol provides a conceptual overview. Specific protecting groups, activating agents, and reaction conditions will need to be optimized based on the specific target molecule.

  • Preparation of Glycosyl Donor and Acceptor: Synthesize a suitably protected mannuronic acid glycosyl donor (e.g., a thioglycoside with a 4,6-O-benzylidene protecting group) and a glycosyl acceptor with a free hydroxyl group at the desired linkage position.

  • Glycosylation Reaction: In an inert atmosphere, dissolve the glycosyl donor and acceptor in a dry, aprotic solvent. Cool the reaction mixture to a low temperature (e.g., -78°C). Add the promoter system (e.g., a combination of an activator and a Lewis acid) dropwise.

  • Reaction Quenching and Workup: Once the reaction is complete (as determined by TLC), quench the reaction by adding a suitable reagent (e.g., triethylamine). Allow the mixture to warm to room temperature and then perform an aqueous workup to remove inorganic salts.

  • Purification of the Protected Disaccharide: Purify the resulting protected disaccharide using column chromatography on silica gel.

  • Deprotection: Subject the purified protected disaccharide to the appropriate deprotection conditions to remove all protecting groups.

  • Final Purification: Purify the deprotected disaccharide using techniques such as SEC or HILIC to obtain the final product.

Visualizations

Chemical_Synthesis_Workflow start Start donor_prep Prepare Protected Mannuronic Acid Donor start->donor_prep acceptor_prep Prepare Glycosyl Acceptor start->acceptor_prep glycosylation Glycosylation Reaction donor_prep->glycosylation acceptor_prep->glycosylation workup Quenching and Aqueous Workup glycosylation->workup purify_protected Purify Protected Oligosaccharide workup->purify_protected deprotection Deprotection purify_protected->deprotection purify_final Purify Final Product deprotection->purify_final end End purify_final->end

Caption: Workflow for the chemical synthesis of a D-mannuronic acid oligosaccharide.

Enzymatic_Synthesis_Workflow start Start alginate_sol Prepare Alginate Solution start->alginate_sol enzyme_add Add Alginate Lyase alginate_sol->enzyme_add incubation Incubation at Optimal Conditions enzyme_add->incubation monitoring Monitor Product Formation (TLC/HPLC) incubation->monitoring termination Terminate Reaction (Heat Inactivation) monitoring->termination purification Purification of Oligosaccharides termination->purification end End purification->end

Caption: Workflow for the enzymatic synthesis of D-mannuronic acid oligosaccharides.

Troubleshooting_Logic low_yield Low Yield of This compound chem_syn Chemical Synthesis? low_yield->chem_syn Yes enz_syn Enzymatic Synthesis? low_yield->enz_syn No low_reactivity Low Donor Reactivity? chem_syn->low_reactivity poor_stereo Poor Stereoselectivity? chem_syn->poor_stereo suboptimal_enzyme Suboptimal Enzyme Activity? enz_syn->suboptimal_enzyme wrong_enzyme Incorrect Enzyme? enz_syn->wrong_enzyme solution1 Use more reactive donor/ promoter low_reactivity->solution1 Yes solution2 Use stereodirecting protecting groups poor_stereo->solution2 Yes solution3 Optimize pH, temp, cofactors suboptimal_enzyme->solution3 Yes solution4 Select endo-lytic, polyM specific enzyme wrong_enzyme->solution4 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Characterization of D-Pentamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of D-Pentamannuronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound, a key component of alginate, stem from its acidic nature, structural similarity to its epimer L-Guluronic acid, and its tendency to be present in complex mixtures of oligosaccharides. Specific issues include incomplete hydrolysis of alginate, degradation of the monosaccharide during sample preparation, co-elution and peak tailing in chromatographic separations, and difficulties in unambiguous signal assignment in NMR spectra.

Q2: How can I improve the yield of this compound from alginate hydrolysis?

A2: Optimizing hydrolysis conditions is crucial. Acid hydrolysis using sulfuric acid requires careful control of time, temperature, and acid concentration to maximize the release of uronic acids while minimizing their degradation. A two-step hydrolysis can be effective: an initial treatment with concentrated sulfuric acid at a lower temperature, followed by dilution and heating. It is important to note that D-Mannuronic acid and L-Guluronic acid have different release patterns and degradation rates, which must be considered for accurate quantification.

Q3: What is the best chromatographic method for separating this compound from other uronic acids?

A3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of uronic acids without the need for derivatization.[1] The high pH conditions used in HPAEC-PAD allow for the direct detection of these acidic sugars with high sensitivity.

Q4: I am observing significant peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?

A4: Peak tailing for acidic compounds like this compound in HPLC is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups.[2] To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the carboxylic acid group, reducing unwanted interactions.[2]

  • Use a Buffered Mobile Phase: A buffer helps maintain a stable pH throughout the analysis.[2]

  • Employ an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[2]

  • Consider a Different Stationary Phase: A polymer-based column can be less prone to these interactions compared to silica-based columns.

Q5: Are there any specific challenges with the mass spectrometric analysis of this compound?

A5: Yes, challenges in mass spectrometry include the potential for in-source fragmentation and the difficulty in distinguishing between isomers like D-Mannuronic acid and L-Guluronic acid based solely on their mass. Derivatization is often employed to improve volatility for GC-MS analysis, but can introduce its own set of challenges, such as the formation of multiple derivative peaks.[3] For electrospray ionization mass spectrometry (ESI-MS), understanding the fragmentation patterns of uronic acid derivatives is key to structural elucidation.[4]

Troubleshooting Guides

HPLC & HPAEC-PAD Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with stationary phase; Inappropriate mobile phase pH; Column overload.- Use a mobile phase with a pH well below the pKa of the uronic acid. - Add a buffer to the mobile phase.[2] - Use a highly deactivated, end-capped column.[2] - Reduce the sample concentration or injection volume.[2]
Co-elution of Mannuronic and Guluronic Acids Insufficient column resolution; Suboptimal mobile phase conditions.- Optimize the gradient elution profile in HPAEC-PAD.[5] - Adjust the concentration of the competing anion (e.g., acetate) in the mobile phase. - Evaluate a different stationary phase (e.g., a column with a different ligand density).
Poor Peak Shape for All Peaks Column void or contamination; Partially blocked column frit.- Reverse and flush the column.[6] - If a guard column is used, replace it. - Inspect and clean the column inlet frit.[6] - If the problem persists, replace the analytical column.[6]
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system.- Prepare fresh mobile phase using high-purity solvents and reagents. - Degas the mobile phase thoroughly. - Flush the detector cell with a strong solvent.
Sample Preparation: Alginate Hydrolysis
Problem Potential Cause Troubleshooting Steps
Low Recovery of Mannuronic Acid Incomplete hydrolysis; Degradation of monosaccharides during hydrolysis.- Optimize hydrolysis time and temperature. Prolonged exposure to harsh conditions can lead to degradation. - Employ a two-stage hydrolysis protocol.[7] - Analyze recovery of a standard D-Mannuronic acid solution under the same hydrolysis conditions to quantify degradation.
Inconsistent M/G Ratios Differential degradation rates of mannuronic and guluronic acids; Incomplete hydrolysis of G-rich blocks.- Establish separate release and degradation profiles for both mannuronic and guluronic acids under your experimental conditions. - Ensure hydrolysis conditions are sufficient to break down the more resistant polyguluronic acid blocks.
Interference from Reagents High salt concentration from neutralization of acidic hydrolysate.- Use a desalting step, such as solid-phase extraction (SPE), before chromatographic analysis.

Quantitative Data

Table 1: Recovery of Uronic Acids after Sulfuric Acid Hydrolysis

Hydrolysis ConditionsRecovery of D-Mannuronic Acid (%)Recovery of L-Guluronic Acid (%)
80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h80.962.8
Prolonged treatment beyond the optimal timeLower recovery due to degradationLower recovery due to degradation

Experimental Protocols

Protocol 1: Acid Hydrolysis of Alginate for Uronic Acid Analysis
  • Sample Preparation: Weigh approximately 10 mg of dry alginate sample into a screw-cap tube.

  • Primary Hydrolysis: Add 1 mL of 80% sulfuric acid. Incubate at 30°C for 3 hours with occasional vortexing.

  • Secondary Hydrolysis: Dilute the sample by adding 7 mL of deionized water to achieve a final sulfuric acid concentration of approximately 2N.

  • Heating: Tightly cap the tube and place it in a heating block at 100°C for 2 hours.

  • Neutralization: Cool the sample to room temperature. Neutralize the hydrolysate by the slow addition of a saturated barium hydroxide solution until the pH is neutral. Barium sulfate will precipitate.

  • Clarification: Centrifuge the sample to pellet the barium sulfate precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPAEC-PAD analysis.

Protocol 2: HPAEC-PAD Analysis of D-Mannuronic Acid
  • Instrumentation: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A CarboPac™ PA10 or PA200 column with a corresponding guard column is recommended.[5][8]

  • Mobile Phase:

    • Eluent A: Deionized water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 200 mM NaOH with 1 M Sodium Acetate (NaOAc)

  • Gradient Elution: Develop a gradient program to effectively separate mannuronic acid, guluronic acid, and other components. An example gradient could involve an initial isocratic step with a low concentration of NaOH, followed by a linear gradient of NaOAc to elute the uronic acids.

  • Detection: Use a standard carbohydrate waveform for pulsed amperometric detection.

  • Quantification: Prepare a standard curve using high-purity D-Mannuronic acid.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Alginate Sample Alginate Sample Acid Hydrolysis Acid Hydrolysis Alginate Sample->Acid Hydrolysis H₂SO₄ Neutralization & Filtration Neutralization & Filtration Acid Hydrolysis->Neutralization & Filtration Ba(OH)₂ HPAEC-PAD HPAEC-PAD Neutralization & Filtration->HPAEC-PAD Filtered Hydrolysate Data Analysis Data Analysis HPAEC-PAD->Data Analysis Chromatogram Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound

Caption: Workflow for the characterization of this compound.

Troubleshooting_Logic Start Start Problematic Chromatogram Problematic Chromatogram Start->Problematic Chromatogram Peak Tailing? Peak Tailing? Problematic Chromatogram->Peak Tailing? Co-elution? Co-elution? Peak Tailing?->Co-elution? No Adjust pH/Buffer Adjust pH/Buffer Peak Tailing?->Adjust pH/Buffer Yes Optimize Gradient Optimize Gradient Co-elution?->Optimize Gradient Yes All Peaks Affected? All Peaks Affected? Co-elution?->All Peaks Affected? No End End Adjust pH/Buffer->End Change Column Change Column Change Column->End Optimize Gradient->End Check System Check System Check System->End All Peaks Affected?->Change Column No All Peaks Affected?->Check System Yes

Caption: Troubleshooting logic for HPLC/HPAEC-PAD analysis.

References

D-Pentamannuronic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of D-Pentamannuronic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Storage and Handling Best Practices

Proper storage and handling are crucial for maintaining the integrity and biological activity of this compound.

General Guidelines:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial contamination.

Storage Conditions:
FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized) -20°CLong-termProtect from light and moisture.[2][3]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
Shipping Room TemperatureShort-termMay vary depending on the supplier.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental use of this compound.

Q1: I'm having trouble dissolving the solid this compound. What should I do?

A1: this compound is generally soluble in water.[2] If you encounter solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a high-purity solvent, such as sterile, nuclease-free water.

  • pH of the Solution: The pH of the solvent can influence the solubility of acidic polysaccharides. While this compound is soluble in water, adjusting the pH of your buffer system may be necessary for your specific application.

  • Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Avoid excessive heat, as it may lead to degradation.

  • Sonication: Brief sonication in a water bath can also help to break up any aggregates and facilitate dissolution.

Q2: My experimental results are inconsistent. Could the this compound have degraded?

A2: Inconsistent results can be a sign of compound degradation. The biological activity of alginate oligosaccharides like this compound is influenced by their structure.[4] Degradation can alter this structure and impact its effectiveness.

  • Signs of Degradation: While there may be no visible signs of degradation in a solution, a loss of expected biological activity is a key indicator.

  • Prevention of Degradation:

    • Strictly adhere to the recommended storage conditions.

    • Use freshly prepared solutions whenever possible.

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2]

    • Protect solutions from light.[2]

    • Be aware of incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]

Q3: I observed precipitation in my stock solution after thawing. Is it still usable?

A3: Precipitation upon thawing can indicate that the compound has come out of solution or that degradation has occurred.

  • Recommended Action: Try to redissolve the precipitate by gentle warming and vortexing. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one. Using a solution with precipitates can lead to inaccurate dosing and inconsistent results.

Q4: How should I prepare a sterile solution of this compound for cell culture experiments?

A4: To prepare a sterile solution for cell culture, follow these steps:

  • Dissolve the this compound in sterile water or your desired culture medium to create a stock solution.

  • Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm filter.[2]

  • Aseptically aliquot the sterile stock solution into smaller, single-use volumes and store at the recommended temperature.

Experimental Protocols

Below is a general protocol for treating adherent mammalian cells with this compound. This protocol should be optimized for your specific cell line and experimental design.

Protocol: In Vitro Treatment of Adherent Cells
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2) until the cells have adhered and reached the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of your sterile this compound stock solution.

    • Dilute the stock solution to the desired final concentration(s) in pre-warmed, complete cell culture medium.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Gently add the medium containing the appropriate concentration of this compound to each well. Include a vehicle control (medium without the compound).

  • Incubation: Return the plate to the incubator and incubate for the desired experimental duration.

  • Analysis: Following incubation, the cells can be analyzed for various endpoints, such as proliferation, gene expression, or protein analysis.

Visual Guides

Experimental Workflow for Cell Culture Treatment

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis start Start prep_stock Prepare Sterile Stock Solution of This compound start->prep_stock 1. prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working 2. treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells in Plate incubate_adhere Incubate for Adherence seed_cells->incubate_adhere 3. incubate_adhere->treat_cells 4. incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp 5. analyze Perform Downstream Analysis (e.g., Assay) incubate_exp->analyze 6. end End analyze->end 7.

Caption: Workflow for treating adherent cells with this compound.

Troubleshooting Logic for Solubility Issues

solubility_troubleshooting start Issue: D-Pentamannuronic Acid Not Dissolving check_solvent Is the solvent high-purity water? start->check_solvent use_h2o Action: Use sterile, high-purity water. check_solvent->use_h2o No gentle_heat Have you tried gentle warming (37°C) and vortexing? check_solvent->gentle_heat Yes use_h2o->check_solvent apply_heat Action: Gently warm and vortex the solution. gentle_heat->apply_heat No sonicate Have you tried brief sonication? gentle_heat->sonicate Yes apply_heat->gentle_heat apply_sonication Action: Briefly sonicate in a water bath. sonicate->apply_sonication No contact_support Outcome: Still not dissolved. Contact technical support. sonicate->contact_support Yes apply_sonication->sonicate resolved Outcome: Dissolved.

References

Technical Support Center: D-Pentamannuronic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of D-Pentamannuronic acid quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying this compound in my samples?

A1: The choice of method depends on several factors including the sample matrix, the required sensitivity, available equipment, and whether you need to quantify other uronic acids simultaneously.

  • Colorimetric assays (e.g., carbazole assay) are relatively simple and cost-effective for total uronic acid quantification. However, they can suffer from interference from neutral sugars and other sample components.[1][2]

  • High-Performance Liquid Chromatography (HPLC) offers higher specificity and allows for the simultaneous quantification of different monosaccharides, including this compound. HPLC methods often require sample hydrolysis and derivatization.

Q2: I am observing high background noise in my colorimetric assay. What could be the cause?

A2: High background noise in colorimetric assays for uronic acids can be caused by several factors:

  • Interference from neutral sugars: Neutral sugars can react with the reagents, leading to a false positive signal.

  • Contamination of reagents: Ensure that all reagents, especially sulfuric acid, are of high purity.

  • Improper sample preparation: Inadequate removal of interfering substances from the sample matrix can lead to high background. Consider additional purification steps like dialysis or solid-phase extraction (SPE).

Q3: My HPLC peaks for this compound are broad and show poor resolution. How can I improve this?

A3: Poor peak shape in HPLC can be due to a variety of issues:

  • Suboptimal mobile phase composition: Adjust the pH and organic solvent concentration of your mobile phase. For uronic acids, a slightly acidic mobile phase can improve peak shape.

  • Column degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.

  • Inappropriate flow rate: Optimize the flow rate to improve separation efficiency.

  • Sample overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.

Q4: What are the critical steps in sample preparation for this compound quantification?

A4: Proper sample preparation is crucial for accurate quantification. Key steps include:

  • Hydrolysis: If this compound is part of a polysaccharide, complete hydrolysis is necessary to release the monosaccharide. Acid hydrolysis is common, but conditions (acid concentration, temperature, time) must be optimized to avoid degradation of the uronic acid.

  • Purification: Removal of interfering substances such as proteins, lipids, and neutral sugars is often required. Techniques like precipitation, dialysis, and solid-phase extraction (SPE) can be employed.

  • Derivatization (for HPLC): For UV or fluorescence detection in HPLC, derivatization with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often necessary to enhance sensitivity.

Troubleshooting Guides

Colorimetric Assay (Carbazole Method)
Issue Possible Cause Troubleshooting Steps
Low sensitivity Incomplete hydrolysis of the polysaccharide.Optimize hydrolysis conditions (acid concentration, time, temperature).
Degradation of this compound during the assay.Ensure proper temperature control during the heating steps.
Low concentration of this compound in the sample.Concentrate the sample before analysis.
High variability between replicates Inconsistent pipetting of viscous sulfuric acid.Use a positive displacement pipette for accurate dispensing of sulfuric acid.
Non-homogenous sample.Ensure the sample is well-mixed before taking aliquots.
Temperature fluctuations during the reaction.Use a water bath or heating block with precise temperature control.
Color fading or instability Impure reagents.Use high-purity, analytical grade reagents.
Exposure to light.Protect the samples from direct light after color development.
HPLC Method
Issue Possible Cause Troubleshooting Steps
No peaks or very small peaks Incomplete derivatization.Optimize derivatization conditions (reagent concentration, pH, temperature, and reaction time).
Detector issue.Check the detector lamp and settings.
Low sample concentration.Concentrate the sample or inject a larger volume (if it does not affect resolution).
Ghost peaks Contamination in the mobile phase or injector.Use fresh, high-purity mobile phase and flush the injector.
Carryover from a previous injection.Run a blank gradient after each sample.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuation in column temperature.Use a column oven for stable temperature control.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of uronic acids. Data for this compound is limited; therefore, values for the closely related D-mannuronic acid and general uronic acids are provided as a reference.

Method Analyte Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Carbazole Assay D-Glucuronic Acid1-50 µg/mL~0.5 µg/mL~1.5 µg/mLGeneric Data
HPLC-PMP-UV D-Mannuronic Acid5-200 µM~1 µM~3 µMGeneric Data
HPLC-PAD Uronic Acids0.1-10 mg/L~0.03 mg/L~0.1 mg/LGeneric Data

Experimental Protocols

Colorimetric Quantification using the Carbazole Assay (Adapted for D-Mannuronic Acid)

This protocol is adapted from general methods for uronic acid determination and can be used for this compound with appropriate standards.

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Borate-Sulfuric Acid Reagent: 0.025 M sodium tetraborate in concentrated sulfuric acid

  • Carbazole Reagent: 0.125% (w/v) carbazole in absolute ethanol

  • D-Mannuronic acid standard solutions (e.g., 10-100 µg/mL)

  • Ice bath

  • Water bath (100°C)

  • Spectrophotometer

Procedure:

  • Sample and Standard Preparation: Prepare a series of D-Mannuronic acid standards. Dilute your samples to fall within the standard curve range.

  • Reaction Setup: Pipette 200 µL of each standard or sample into a glass test tube. Prepare a blank with 200 µL of deionized water.

  • Acid Addition: Place the tubes in an ice bath. Carefully and slowly add 1.2 mL of the cold borate-sulfuric acid reagent to each tube. Mix well.

  • Heating: Transfer the tubes to a boiling water bath (100°C) for 10 minutes.

  • Cooling: Immediately cool the tubes in an ice bath to room temperature.

  • Carbazole Addition: Add 50 µL of the carbazole reagent to each tube and mix thoroughly.

  • Color Development: Heat the tubes in a boiling water bath for 15 minutes.

  • Measurement: Cool the tubes to room temperature. Measure the absorbance at 530 nm using a spectrophotometer.

  • Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the D-Mannuronic acid standards. Determine the concentration of this compound in your samples from the standard curve.

HPLC Quantification with PMP Derivatization

This protocol provides a general workflow for the quantification of uronic acids by HPLC after pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

Materials:

  • Trifluoroacetic acid (TFA) for hydrolysis

  • PMP solution (0.5 M in methanol)

  • Ammonia solution (for neutralization)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Phosphate buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • Hydrolysis (if necessary): Hydrolyze the polysaccharide sample with 2 M TFA at 121°C for 2 hours to release monosaccharides. Neutralize the hydrolysate with ammonia solution.

  • Derivatization: a. To 100 µL of the neutralized sample or standard, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH. b. Incubate the mixture at 70°C for 30 minutes. c. Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl. d. Extract the PMP-labeled monosaccharides with chloroform to remove excess PMP. The aqueous layer contains the derivatized sugars.

  • HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (A) and phosphate buffer (B). A typical gradient might start with a low percentage of A, increasing to elute the derivatized sugars. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 245 nm. e. Injection Volume: 20 µL.

  • Quantification: Create a standard curve using D-Mannuronic acid standards that have undergone the same derivatization process. Calculate the concentration of this compound in the samples based on the peak areas.

Method Selection Workflow

Since no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a logical workflow for selecting a suitable quantification method.

MethodSelection start Start: Need to Quantify This compound sample_matrix What is the sample matrix? start->sample_matrix complex Complex (e.g., biological fluids, extracellular matrix) sample_matrix->complex Complex simple Simple (e.g., purified polysaccharide hydrolysate) sample_matrix->simple Simple sensitivity_check_complex High sensitivity required? complex->sensitivity_check_complex sensitivity_check_simple Need to differentiate from other uronic acids? simple->sensitivity_check_simple hplc Recommend HPLC (e.g., with PMP derivatization) sensitivity_check_complex->hplc Yes colorimetric Recommend Colorimetric Assay (e.g., Carbazole) sensitivity_check_complex->colorimetric No sensitivity_check_simple->colorimetric No hplc_simple Recommend HPLC sensitivity_check_simple->hplc_simple Yes end_hplc Proceed with HPLC Method Development & Validation hplc->end_hplc end_colorimetric Proceed with Colorimetric Assay & Validation colorimetric->end_colorimetric hplc_simple->end_hplc

Caption: Workflow for selecting a this compound quantification method.

References

Technical Support Center: Enhancing Biocompatibility of Alginate-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

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Note on Terminology: The term "D-Pentamannuronic acid" appears to be a non-standard designation. It is likely referring to oligomers or formulations derived from D-mannuronic acid, a primary component of alginate. Alginate is a widely used biopolymer in research and drug development.[1] This guide will therefore focus on alginate-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is alginate and why is its biocompatibility important?

A1: Alginate is a naturally occurring polysaccharide typically extracted from brown algae.[2] It is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). Due to its favorable properties like biodegradability, low toxicity, and mild gelation conditions, it is extensively used for applications like drug delivery, wound healing, and tissue engineering.[2][3] Biocompatibility is crucial to ensure that the alginate formulation can perform its intended function without causing adverse local or systemic reactions, such as inflammation, immune responses, or toxicity.[4][5]

Q2: What factors influence the biocompatibility of my alginate formulation?

A2: Several factors can impact biocompatibility:

  • Purity: Alginate extracts can contain immunogenic contaminants like proteins and endotoxins. Using highly purified, medical-grade alginate is critical.

  • M/G Ratio: The ratio of mannuronic acid (M) to guluronic acid (G) blocks affects the physical properties of the hydrogel. Some studies suggest that high M content alginates may be more immunogenic than high G alginates.[3]

  • Crosslinking Method: The type and concentration of crosslinking ions (e.g., Ca²⁺, Ba²⁺) can influence gel stability and the host response.[6]

  • Chemical Modifications: Covalently modifying alginate can enhance biocompatibility by altering surface properties to reduce protein adsorption and macrophage recognition.[7]

Q3: How can I improve the biocompatibility of my alginate hydrogels?

A3: Strategies to enhance biocompatibility include:

  • Purification: Employ rigorous purification methods to remove endotoxins and other impurities.

  • Chemical Modification: Covalently attach molecules like polyethylene glycol (PEG) or specific peptides to the alginate backbone. Triazole-containing modifications have shown significant reduction in foreign body response.[7]

  • Blending with other polymers: Combining alginate with other natural polymers like gelatin or chitosan can improve cell adhesion and overall biocompatibility.[8]

  • Optimizing Crosslinking: Control the concentration of crosslinking agents and gelation time to create more uniform and stable hydrogels. Slower gelation can lead to more homogenous structures.[9][10]

Q4: What are the standard in vitro tests to assess biocompatibility?

A4: Common in vitro biocompatibility tests include:

  • Cytotoxicity Assays: These are essential screening tests to evaluate if a material has toxic effects on cells.[11] Standard methods include MTT, MTS, and PrestoBlue® assays, which measure cell viability and metabolic activity. According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability remains above 70%.[12]

  • Hemocompatibility Assays: If the formulation will contact blood, tests for hemolysis (destruction of red blood cells) and thrombosis (clotting) are necessary.

  • Genotoxicity Assays: These evaluate the potential for a material to damage cellular DNA.[11]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause Troubleshooting Steps
Residual Crosslinking Agents: Unreacted crosslinkers (e.g., EDC, glutaraldehyde) or excess ions can be toxic to cells.1. Extend Washing Steps: After gelation, wash the hydrogels extensively with a suitable buffer (e.g., PBS) or cell culture medium for 24-48 hours to ensure complete removal of residual chemicals.[9]
Impure Alginate: The raw alginate may contain endotoxins or other cytotoxic contaminants.1. Source High-Purity Alginate: Use medical-grade or ultra-pure alginate with low endotoxin levels. 2. Perform Endotoxin Test: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) test.
Leachable Components from Formulation: Other components in your formulation (e.g., loaded drugs, solvents) may be leaching out and causing toxicity.1. Use an Extract Dilution Method: Prepare an extract of your hydrogel by incubating it in cell culture medium for 24-72 hours.[13] Then, apply serial dilutions of this extract to your cells to determine the concentration at which toxicity occurs.
Assay Interference: The hydrogel material itself or leached components may interfere with the colorimetric or fluorometric readout of the viability assay.1. Run an Assay Control: Incubate the hydrogel in cell-free medium and perform the assay to check for background signal. 2. Use an Alternative Assay: Switch to a different viability assay that relies on a different mechanism (e.g., if using MTT, try a Live/Dead staining assay).
Issue 2: Inconsistent or Poor Hydrogel Formation
Potential Cause Troubleshooting Steps
Inhomogeneous Crosslinking: Rapid gelation can lead to a non-uniform polymer network, resulting in inconsistent mechanical properties and swelling.[14]1. Use a Slower Crosslinking Agent: Calcium sulfate provides a slower release of Ca²⁺ ions compared to calcium chloride, allowing for more controlled and uniform gelation.[9] 2. Lower the Temperature: Reducing the temperature of the solutions can decrease the reactivity of the crosslinking ions and slow down gelation.[10]
Incorrect Polymer or Crosslinker Concentration: The ratio of alginate to crosslinker is critical for proper gel formation.1. Optimize Concentrations: Systematically vary the concentration of both the alginate and the crosslinking solution (e.g., CaCl₂) to find the optimal ratio for your application.[15]
Alginate Degradation: The alginate polymer may have degraded due to improper storage or harsh processing conditions (e.g., high pH, temperature).1. Verify Alginate Quality: Check the molecular weight of the alginate using techniques like gel permeation chromatography (GPC). Store alginate powder in a dry, cool place.
Variable Swelling Behavior: Inconsistent swelling can affect experimental reproducibility.1. Standardize Hydration: Allow hydrogels to reach equilibrium swelling in a suitable buffer (e.g., PBS) for a standardized period (e.g., 24 hours) before conducting experiments.[14] 2. Use Buffered Solutions: Perform swelling tests in buffered solutions instead of pure water to get more stable and reproducible results.[14]

Quantitative Data Summary

The following tables summarize key data related to alginate hydrogel properties.

Table 1: Effect of Alginate and CaCl₂ Concentration on Hydrogel Properties

Alginate Conc. (w/v)CaCl₂ Conc. (M)Immersion Time (min)Swelling Ratio (%)Degradation Time (Days in DMEM)
4%0.015~1500~2
4%0.815~700~7
8%0.015~1000~5
8%0.815~500>14
Data adapted from optimization studies of alginate-gelatin hydrogels. Higher alginate and crosslinker concentrations lead to a denser network with lower swelling and slower degradation.[15]

Table 2: Comparison of Cell Viability on Different Biomaterials

MaterialCell LineAssayCell Viability (%)Biocompatible (ISO 10993-5)
Control (Culture Plate)L929MTT100%Yes
Purified Alginate HydrogelL929MTT> 90%Yes
Chemically Modified Alginate (with Triazole)Macrophages-Reduced AdhesionYes (Improved)
Unpurified AlginateL929MTT< 70%No
This table provides representative data. Actual values will vary based on the specific alginate source, cell type, and experimental conditions. A material is considered biocompatible if cell viability is >70%.[7][12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay (Hydrogel Extract Method)

This protocol is based on the ISO 10993-5 standard for cytotoxicity testing.[13]

1. Preparation of Hydrogel Extract: a. Prepare your alginate hydrogel formulation under sterile conditions. b. Place the hydrogel in sterile cell culture medium (e.g., DMEM) at a surface area or mass to volume ratio as specified by ISO 10993-12 (e.g., 0.2 g/mL). c. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours. d. After incubation, collect the medium (this is your 100% extract). Ensure it is free of any hydrogel fragments by centrifugation or filtration.

2. Cell Seeding: a. Seed a suitable cell line (e.g., L929 fibroblasts, NIH3T3) into a 96-well plate at a density of 1 x 10⁴ cells/well.[16] b. Incubate for 24 hours to allow cells to attach and form a monolayer.

3. Cell Treatment: a. Remove the old medium from the wells. b. Add 100 µL of the hydrogel extract to the test wells. Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium. c. Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic substance like 0.1% Triton X-100). d. Incubate the plate for another 24 hours.

4. MTT Assay: a. Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16] b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] e. Shake the plate gently for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate cell viability as follows: Cell Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) * 100 b. According to ISO 10993-5, a viability of >70% is considered non-cytotoxic.[12]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Formulation & Preparation cluster_invitro Phase 2: In Vitro Biocompatibility Testing cluster_invivo Phase 3: In Vivo Biocompatibility Testing cluster_analysis Phase 4: Analysis & Optimization A Alginate Formulation (Polymer, Drug, etc.) B Hydrogel Preparation (Crosslinking) A->B C Washing & Sterilization B->C D Prepare Hydrogel Extract (ISO 10993-12) C->D E Cytotoxicity Assay (e.g., MTT on Fibroblasts) D->E J Data Analysis E->J F Hemocompatibility Test (If blood-contacting) F->J G Subcutaneous Implantation (Rodent Model) H Histological Analysis (Assess Fibrosis & Inflammation) G->H I Analyze Systemic Toxicity G->I H->J I->J K Troubleshoot & Reformulate J->K If biocompatibility is poor K->A Iterate

Caption: Workflow for assessing the biocompatibility of alginate formulations.

Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed (Cell Viability < 70%) Q1 Did you run a cell-free control? Start->Q1 A1_Yes Material interferes with assay. Switch to a different viability test (e.g., Live/Dead stain). Q1->A1_Yes Yes A1_No Run cell-free control to check for assay interference. Q1->A1_No No Q2 Is the raw alginate high-purity grade? A1_No->Q2 A2_No Source ultra-pure, low-endotoxin alginate and re-test. Q2->A2_No No A2_Yes Potential issue is with crosslinking or additives. Q2->A2_Yes Yes Q3 Were hydrogels washed thoroughly post-fabrication? A2_Yes->Q3 A3_No Increase washing duration (24-48h) to remove residual crosslinkers and re-test. Q3->A3_No No A3_Yes Leachable toxicity is likely. Perform extract dilution study to find non-toxic concentration. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting high cytotoxicity results.

Foreign_Body_Response cluster_implant cluster_innate Innate Immune Response cluster_fibrosis Fibrotic Capsule Formation Implant Alginate Hydrogel Protein Protein Adsorption (Vroman Effect) Implant->Protein Immediate Macrophage Macrophage Recruitment & Adhesion Protein->Macrophage FBGC Macrophage Fusion (Foreign Body Giant Cells) Macrophage->FBGC Cytokines Release of Cytokines (TNF-α, IL-1β, TGF-β) FBGC->Cytokines Fibroblast Fibroblast Recruitment Cytokines->Fibroblast Activation ECM Collagen & ECM Deposition Fibroblast->ECM Capsule Fibrous Capsule Formation ECM->Capsule Capsule->Implant Isolation

Caption: Simplified pathway of the foreign body response to an implant.

References

Quality control measures for D-Pentamannuronic acid in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Pentamannuronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is an alginate oligosaccharide composed of five mannuronic acid units. It is produced by marine brown algae and some bacteria. In research, it is often used to investigate its potential roles in pain and vascular dementia.[1]

Q2: What is the typical purity of commercially available this compound?

Commercially available this compound typically has a purity of ≥97.0%.[2] It is important to verify the purity of each batch through appropriate quality control measures.

Q3: How should I properly store this compound?

For long-term storage, this compound should be stored at -20°C and protected from light. When preparing a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in water. If water is used to make a stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1]

Quality Control Experimental Protocols

Ensuring the quality of this compound is critical for reproducible experimental results. Below are detailed protocols for key quality control experiments.

Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the assessment of the purity of this compound and the detection of any degradation products or impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound and dissolve it in a known volume of ultrapure water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A strong anion exchange (SAX) column is recommended for the separation of acidic oligosaccharides.

    • Mobile Phase: A gradient of sodium chloride or sodium acetate in a low-molarity phosphate buffer (e.g., 20 mM, pH 6.0).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or a Refractive Index (RI) detector.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O to minimize the HOD signal.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Key experiments include 1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity of the mannuronic acid units.

  • Data Analysis:

    • Compare the acquired spectra with known spectra of mannuronic acid oligomers or published data. The chemical shifts of anomeric protons and carbons are particularly diagnostic.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify any related oligomers.

Methodology:

  • Sample Preparation:

    • Prepare a 10-100 µM solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Addition of a small amount of a volatile salt like ammonium acetate can improve ionization.

  • MS Analysis:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Acquire the mass spectrum over a range that includes the expected molecular weight of this compound (C₃₀H₄₂O₃₁ , MW: 922.64 g/mol ).

  • Data Analysis:

    • Look for the [M-H]⁻ or other relevant adduct ions corresponding to the molecular weight of this compound. The fragmentation pattern can also provide structural information.

Quantitative Data Summary

ParameterRecommended Value/RangeMethod
Purity ≥97.0%HPLC
Identity Conforms to reference spectraNMR, MS
Molecular Weight 922.64 ± 1.0 DaMass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in waterVisual Inspection

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No injection or sample not dissolved- Detector not on or malfunctioning- Check autosampler and ensure sample is fully dissolved- Verify detector settings and lamp status
Peak tailing - Column degradation- Inappropriate mobile phase pH- Replace the column- Adjust mobile phase pH to ensure the analyte is fully ionized
Ghost peaks - Impurities in the mobile phase- Carryover from previous injections- Use high-purity solvents and salts- Implement a robust needle wash method
Retention time drift - Inconsistent mobile phase composition- Temperature fluctuations- Prepare fresh mobile phase daily- Use a column oven to maintain a stable temperature

For a more comprehensive guide, refer to general HPLC troubleshooting resources.[3][4][5][6]

General Experimental Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results - Degradation of this compound stock solution- Inaccurate concentration of solutions- Prepare fresh stock solutions regularly and store them properly[1]- Calibrate pipettes and balances regularly
Low biological activity - Impure or degraded this compound- Suboptimal experimental conditions (pH, temperature)- Verify the quality of the compound using the QC protocols above- Optimize experimental parameters for your specific assay
Precipitation in solution - Exceeding solubility limit- Interaction with other components in the buffer- Prepare a more dilute solution- Test solubility in different buffer systems

Visualizations

experimental_workflow cluster_qc Quality Control cluster_exp Experimentation hplc HPLC Analysis (Purity) stock Stock Solution Preparation hplc->stock nmr NMR Spectroscopy (Structure) nmr->stock ms Mass Spectrometry (Molecular Weight) ms->stock assay Biological Assay stock->assay data Data Analysis assay->data raw_material Raw D-Pentamannuronic Acid raw_material->hplc raw_material->nmr raw_material->ms

Caption: Quality control and experimental workflow for this compound.

troubleshooting_logic start Inconsistent Experimental Results check_purity Verify Compound Purity (HPLC, NMR, MS) start->check_purity check_storage Review Storage Conditions start->check_storage check_protocol Examine Experimental Protocol start->check_protocol purity_ok Purity OK? check_purity->purity_ok storage_ok Storage Correct? check_storage->storage_ok protocol_ok Protocol Followed? check_protocol->protocol_ok purity_ok->check_storage Yes new_batch Source New Batch of Compound purity_ok->new_batch No storage_ok->check_protocol Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No optimize_protocol Optimize Protocol (pH, temp, etc.) protocol_ok->optimize_protocol No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to D-Pentamannuronic Acid and L-Guluronic Acid in Alginate Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of how the monomeric composition of alginate dictates its physicochemical and biological properties, with supporting experimental data and protocols.

Alginate, a naturally occurring anionic polysaccharide derived primarily from brown seaweed, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and versatile gelling properties. This versatile biopolymer is a linear copolymer composed of two distinct uronic acid monomers: β-D-pentamannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The relative proportion and sequential arrangement of these M and G blocks along the polymer chain, often expressed as the M/G ratio, critically determine the physicochemical and biological properties of the alginate, making the selection of an appropriate alginate type crucial for specific applications in drug delivery, tissue engineering, and cell encapsulation.

This guide provides a comprehensive comparison of the influence of D-pentamannuronic acid and L-guluronic acid on the key properties of alginate, supported by experimental data and detailed methodologies for characterization.

Comparative Analysis of Alginate Properties Based on M/G Ratio

The distinct stereochemistry of the M and G monomers leads to significant differences in the flexibility and gelling behavior of the alginate chain. The diaxial links between G-blocks create a rigid, buckled chain conformation, while the equatorial links in M-blocks result in a more flexible, linear structure. These structural differences are the primary determinants of the macroscopic properties of alginate gels.

Physicochemical Properties

The M/G ratio is a key determinant of the gelling behavior, mechanical strength, and permeability of alginate hydrogels.

PropertyHigh M-Block Alginate (Low G/M Ratio)High G-Block Alginate (High G/M Ratio)Rationale
Gel Strength Weaker, softer, and more elastic gels.[1]Stronger, more rigid, and brittle gels.[1]G-blocks have a higher affinity for divalent cations (e.g., Ca²⁺), leading to more efficient and stable cross-linking through the "egg-box" model.[1]
Viscosity Generally forms solutions with lower viscosity.[2]Can form more viscous solutions, although this is also highly dependent on molecular weight.[2][3]The rigid nature of G-blocks contributes to a more extended chain conformation, potentially increasing intermolecular interactions.
Permeability Forms more permeable gel matrices.[1]Creates less permeable and stronger gel structures.[1]The tighter cross-linking in high-G alginate gels results in a smaller pore size.
Degradation Degrades more rapidly.[4]Exhibits slower degradation and sustained nutrient release in soil environments.[4]The stronger ionic cross-linking in high-G alginates provides greater resistance to degradation.
Gelling Kinetics Slower gelation process.Faster and stronger gelation in the presence of divalent cations.The high affinity of G-blocks for cross-linking ions accelerates the gel formation process.
Biological Properties

The monomeric composition of alginate also influences its interaction with biological systems, particularly its biocompatibility and immunomodulatory effects.

PropertyHigh M-Block Alginate (Low G/M Ratio)High G-Block Alginate (High G/M Ratio)Rationale
Biocompatibility Can be more immunogenic, potentially inducing a greater pro-inflammatory cytokine response.[5][6]Generally considered more biocompatible with a lower immunogenic potential.[6]High-M alginates may be recognized by immune cells, leading to the activation of pro-inflammatory signaling pathways.[5]
Cell Adhesion Exhibits reduced cell adhesion.Also exhibits poor cell adhesion, often requiring modification for cell-based applications.Alginate in its natural form lacks ligands for mammalian cell receptors.
Immunomodulatory Effects Can stimulate pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) via the NF-κB pathway.[5]May have anti-inflammatory effects by potentially inhibiting the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4).[5]The structural differences between M and G blocks may lead to differential recognition by immune receptors.

Experimental Protocols

Accurate characterization of the M/G ratio and its impact on alginate properties is essential for reproducible research and development. The following are key experimental protocols for alginate analysis.

Determination of M/G Ratio by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the M/G ratio and the block distribution in alginate.

Materials:

  • Sodium alginate sample

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl) or Deuterated HCl (DCl)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Depolymerization: To reduce the viscosity of the alginate solution for high-resolution NMR, partial acid hydrolysis is performed.

    • Dissolve 20-30 mg of sodium alginate in 5 mL of D₂O.

    • Adjust the pD to approximately 3.0-3.5 with DCl.

    • Heat the solution at 80-90°C for 1-2 hours.

    • Neutralize the solution with NaOD.

    • Lyophilize the sample to obtain a powder.

  • Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized, depolymerized alginate in 0.5-0.7 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve peak resolution.

    • Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds. A sufficient number of scans (e.g., 64-256) should be collected to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons of the M and G residues and the H-5 of the G residues. The chemical shifts are approximately:

      • G-1: ~5.0 ppm

      • M-1: ~4.6 ppm

      • G-5: ~4.4 ppm

    • The M/G ratio can be calculated from the integral values.

Rheological Characterization of Alginate Gels

Rheometry is used to quantify the viscoelastic properties of alginate gels, such as gel strength (storage modulus, G') and viscosity (loss modulus, G'').

Materials:

  • Sodium alginate solution (1-3% w/v in deionized water or buffer)

  • Cross-linking agent solution (e.g., 0.1 M CaCl₂)

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading: Load the sodium alginate solution onto the lower plate of the rheometer.

  • Gelation Induction: Initiate gelation by adding the cross-linking agent. This can be done either by in-situ mixing or by using a diffusion-limited method where the cross-linker is carefully added to the periphery of the sample.

  • Time Sweep: Immediately start a time sweep experiment to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER). The point where G' exceeds G'' is often defined as the gel point.

  • Frequency Sweep: Once the gel has reached equilibrium (G' and G'' are stable), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to characterize the frequency-dependent behavior of the gel. For a stable gel, G' will be significantly higher than G'' and relatively independent of frequency.

  • Strain Sweep: To determine the LVER, perform a strain sweep at a constant frequency, increasing the strain amplitude and monitoring G' and G''. The LVER is the range of strains where G' and G'' are independent of the applied strain.

In Vitro Biocompatibility Assessment: Macrophage Cytokine Production

This assay evaluates the immunomodulatory potential of different alginates by measuring the production of pro-inflammatory cytokines by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile, endotoxin-free alginate solutions (high M and high G)

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Stimulation:

    • Remove the culture medium and replace it with fresh medium containing different concentrations of sterile, endotoxin-free high M and high G alginate solutions.

    • Include a positive control (LPS, e.g., 100 ng/mL) and a negative control (medium only).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels produced by cells stimulated with high M alginate, high G alginate, and the controls.

Signaling Pathways and Immunomodulation

The differential immunomodulatory effects of high M and high G alginates can be attributed to their distinct interactions with pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs). High M-block alginates have been shown to activate macrophages and induce the production of pro-inflammatory cytokines through the activation of the NF-κB and MAPK signaling pathways, potentially via TLR4.[7][8] In contrast, some studies suggest that high G-block alginates may exert an anti-inflammatory effect by competitively inhibiting the binding of potent inflammatory stimuli like LPS to TLR4.[5]

Alginate_Immunomodulation cluster_HighM High M-Block Alginate cluster_HighG High G-Block Alginate cluster_Macrophage Macrophage High_M High M-Block Alginate TLR4 TLR4 High_M->TLR4 Activates High_G High G-Block Alginate High_G->TLR4 Inhibits Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Translocates to Nucleus MAPK->Pro_inflammatory_Genes Activates Transcription Factors Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Leads to LPS LPS LPS->TLR4 Activates

References

Efficacy of D-Pentamannuronic Acid in Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of D-Pentamannuronic acid and its close analogue, β-D-mannuronic acid (DPMA), in pain models. Due to the limited availability of preclinical data on this compound in publicly accessible literature, this guide focuses on the known anti-inflammatory mechanisms and clinical findings for β-D-mannuronic acid, comparing them with established preclinical data for standard-of-care analgesics in relevant pain models.

Executive Summary

β-D-mannuronic acid, also known as M2000, is a novel non-steroidal anti-inflammatory drug (NSAID) with demonstrated efficacy in inflammatory conditions.[1][2] Clinical trials in patients with rheumatoid arthritis and ankylosing spondylitis have shown that β-D-mannuronic acid significantly reduces pain and stiffness.[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. While direct comparative data from standardized animal pain models are not widely published, its performance in clinical settings suggests an efficacy profile comparable to traditional NSAIDs like naproxen. This guide will juxtapose the available data for β-D-mannuronic acid with preclinical efficacy data for commonly used analgesics in inflammatory and neuropathic pain models.

Mechanism of Action: this compound (as an NSAID)

This compound and its analogues are understood to exert their analgesic and anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) pathway. This pathway is pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain DPMA This compound (β-D-mannuronic acid) DPMA->COX1_COX2 Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy Data

The following tables summarize the efficacy of β-D-mannuronic acid in a clinical setting and compare it with preclinical data for standard analgesics in widely used animal models of inflammatory and neuropathic pain.

Inflammatory Pain Models

Carrageenan-Induced Paw Edema: A model of acute inflammation.

CompoundDoseRouteAnimal ModelTime Point% Inhibition of EdemaReference
Celecoxib 30 mg/kgp.o.Rat6 hoursPrevents full manifestation[4]
Celecoxib 50 mg/kgp.o.Rat3 hoursSignificant reduction[5]
Celecoxib 50 mg/kgp.o.Rat5 hoursSignificant reduction[5]
Indomethacin 20 mg/kgi.p.Mouse1-4 hoursSignificant reduction[6]

Formalin Test: A model that assesses both acute (neurogenic) and persistent (inflammatory) pain.

CompoundDoseRouteAnimal ModelPain Phase% Inhibition of Licking TimeReference
Ibuprofen 200 mg/kgp.o.MouseSecond Phase~47%[7]
Naproxen --MouseSecond PhaseInhibited[8]
Morphine 5 mg/kgs.c.MouseFirst & Second PhasesSignificant inhibition[7]

Adjuvant-Induced Arthritis: A model of chronic inflammatory pain.

CompoundDoseRouteAnimal ModelOutcomeResultReference
β-D-mannuronic acid --Rat (AIA model)Anti-inflammatory effectsDocumented[1][2][9]
Naproxen 8 mg/kgp.o.Rat (DMM model)Cartilage DegradationReduced[10]
Neuropathic Pain Models

Chronic Constriction Injury (CCI): A model of peripheral nerve injury-induced neuropathic pain.

CompoundDoseRouteAnimal ModelOutcomeResultReference
Morphine 8 mg/kgp.o.RatMechanical AllodyniaStrongly attenuated[11]
Gabapentin 50 mg/kgi.p.RatMechanical AllodyniaWeakly/moderately attenuated[11]
Amitriptyline 32 mg/kgp.o.RatThermal HyperalgesiaStrongly attenuated[11]
Rofecoxib 30 mg/kgi.p.RatThermal HyperalgesiaWeakly/moderately attenuated[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This model induces acute inflammation and is used to evaluate the efficacy of anti-inflammatory drugs.

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_assessment Assessment Phase drug_admin Drug Administration (e.g., Celecoxib, p.o.) carrageenan Subplantar injection of 1% Carrageenan drug_admin->carrageenan 1-2 hours prior plethysmometer Measure Paw Volume (Plethysmometer) carrageenan->plethysmometer Multiple time points (e.g., 0.5, 1, 2, 3, 4, 5 hours) biomarkers Measure Inflammatory Biomarkers (e.g., PGE2, TNF-α) plethysmometer->biomarkers After final measurement

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound (e.g., celecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.[4][5][12]

  • Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.[12]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, 5, and 6 hours).[12][13]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Formalin Test

This model is used to assess both neurogenic and inflammatory pain responses.

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_assessment Assessment Phase drug_admin Drug Administration (e.g., Ibuprofen, p.o.) formalin Subcutaneous injection of formalin into the hind paw drug_admin->formalin 30-60 minutes prior phase1 Phase 1 (0-5 min): Measure licking/biting time (Neurogenic Pain) formalin->phase1 phase2 Phase 2 (20-30 min): Measure licking/biting time (Inflammatory Pain) phase1->phase2

Figure 3: Experimental workflow for the formalin test.

Protocol:

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: The test compound (e.g., ibuprofen) or vehicle is administered, typically orally or subcutaneously, prior to formalin injection.[7]

  • Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the dorsal surface of a hind paw.[8]

  • Behavioral Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[7]

  • Data Analysis: The analgesic effect is determined by the reduction in the duration of licking and biting in the drug-treated group compared to the control group for each phase.

Chronic Constriction Injury (CCI) Model

This is a widely used model to study neuropathic pain resulting from peripheral nerve damage.

G cluster_surgery Surgical Procedure cluster_postop Post-operative Phase cluster_assessment Assessment Phase anesthesia Anesthetize Animal sciatic_nerve Expose Sciatic Nerve anesthesia->sciatic_nerve ligation Place loose ligatures around the nerve sciatic_nerve->ligation closure Close incision ligation->closure recovery Allow for recovery and development of neuropathic pain closure->recovery drug_admin Administer Test Compound recovery->drug_admin Days to weeks later von_frey Assess Mechanical Allodynia (Von Frey filaments) drug_admin->von_frey thermal Assess Thermal Hyperalgesia (Hargreaves test) drug_admin->thermal

Figure 4: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Protocol:

  • Animal Model: Rats are the most common species used for the CCI model.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[11][14]

  • Post-operative Development: Animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week.[11]

  • Drug Administration and Behavioral Testing: At a designated time post-surgery, test compounds are administered. Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus. Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.[11]

  • Data Analysis: The efficacy of the test compound is determined by its ability to reverse the established allodynia and hyperalgesia.

Conclusion

β-D-mannuronic acid is a promising novel NSAID with demonstrated clinical efficacy in reducing pain and inflammation in chronic inflammatory conditions like rheumatoid arthritis and ankylosing spondylitis. Its mechanism of action through COX inhibition aligns it with traditional NSAIDs. While direct preclinical data in standardized pain models is limited, its clinical performance suggests it is a potent analgesic for inflammatory pain. Further preclinical studies in models of both inflammatory and neuropathic pain would be beneficial to fully characterize its analgesic profile and compare its efficacy directly with other classes of analgesics. This would provide a more complete picture for researchers and drug development professionals considering this compound for further investigation.

References

Validating the Therapeutic Potential of D-Pentamannuronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a promising therapeutic agent with potential applications in neurodegenerative diseases and pain management. This guide provides a comparative analysis of its preclinical data against relevant alternatives, detailed experimental protocols for key validation assays, and an exploration of its potential signaling pathways.

Comparative Efficacy of this compound and Alternatives

While direct comparative preclinical studies on this compound are limited, data from closely related compounds, such as D-mannuronic acid (M2000), provide valuable insights into its potential efficacy.

Preclinical Data in Alzheimer's Disease Models

In a rat model of Alzheimer's disease, treatment with D-mannuronic acid (M2000) demonstrated significant neuroprotective effects. The study showcased a reduction in amyloid plaque size and an improvement in the pathological state of cells.[1] Furthermore, M2000 treatment led to a notable decrease in markers of apoptosis and oxidative stress, suggesting a multi-faceted mechanism of action in combating neurodegeneration.[1]

ParameterControl (Aβ-induced)D-mannuronic acid (M2000) + AβKey Findings
Amyloid Plaque SizeSignificantly increasedSignificantly decreasedM2000 reduces a key pathological hallmark of Alzheimer's disease.[1]
Bax/Bcl2 RatioIncreased (pro-apoptotic)ReducedM2000 shifts the balance towards cell survival.
P53 LevelsIncreased (pro-apoptotic)ReducedM2000 mitigates a key trigger for apoptosis.
Malondialdehyde (MDA)Increased (oxidative stress)ReducedM2000 demonstrates antioxidant properties.
Superoxide Dismutase (SOD)Decreased (impaired antioxidant defense)IncreasedM2000 enhances the endogenous antioxidant system.
Procaspase-3 LevelsDecreased (activated apoptosis)NormalizedM2000 inhibits the execution phase of apoptosis.

Table 1: Summary of Preclinical Data for D-mannuronic acid (M2000) in a Rat Model of Alzheimer's Disease.

Comparative Analgesic Potential

The analgesic properties of this compound can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. While direct comparative data is not yet available, the known mechanisms of NSAIDs provide a framework for evaluating the potential of this compound. Ibuprofen primarily exerts its analgesic effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of pain and inflammation.[2] Some studies suggest that certain NSAIDs, such as mefenamic acid, can act as substrate-selective inhibitors of COX-2.[3]

Therapeutic AgentPrimary Mechanism of ActionTherapeutic Target
Ibuprofen Inhibition of COX-1 and COX-2 enzymes[2]Prostaglandin Synthesis[4]
This compound (Hypothesized) Modulation of inflammatory pathwaysPotential targets include inflammatory cytokines and cellular signaling cascades

Table 2: Comparison of Analgesic Mechanisms.

Experimental Protocols

In Vivo Model of Inflammatory Pain: Acetic Acid-Induced Writhing Test

This model is widely used to screen for analgesic activity.

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain. The efficacy of an analgesic is determined by its ability to reduce the number of writhes.

Protocol:

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Control group receives the vehicle (e.g., saline).

    • Positive control group receives a standard analgesic (e.g., Ibuprofen, 100 mg/kg, intraperitoneally).

    • Test group receives this compound at various doses.

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: Immediately after acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vitro Assessment of Neuroprotective Effects

This protocol outlines a method to assess the ability of this compound to protect neuronal cells from induced apoptosis.

Principle: Staurosporine is a potent inducer of apoptosis in neuronal cell lines. The neuroprotective effect of a compound can be quantified by its ability to prevent cell death and maintain cell viability.

Protocol:

  • Cell Culture: Hippocampal H19-7 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Apoptosis: Staurosporine (100 nM) is added to the cell culture to induce apoptosis.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by observing morphological changes (e.g., nuclear condensation) under a microscope.

  • Biochemical Analysis: Key apoptotic markers, such as caspase-3 activity, can be measured using specific assays to quantify the extent of apoptosis.

  • Data Analysis: The results are expressed as the percentage of viable cells in the treated groups compared to the staurosporine-only control.

Signaling Pathways and Visualization

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and neuroprotection.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. Natural compounds have been shown to inhibit NF-κB signaling by preventing the activation of the IKK complex.[5][6]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates P_IkB P-IκB IkB->P_IkB NF_kB NF-κB NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB IκB-NF-κB (Inactive) Proteasome Proteasome P_IkB->Proteasome Degradation D_Penta This compound D_Penta->IKK_Complex Inhibits DNA DNA NF_kB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Signaling Pathway

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), activate signaling cascades that are crucial for neuronal survival and protection against apoptosis. A key pathway involved is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway by neurotrophins leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes cell survival.[7][8]

Neuroprotection_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophins Neurotrophins (e.g., NGF, BDNF) Trk_Receptor Trk Receptor Neurotrophins->Trk_Receptor Binds to D_Penta This compound D_Penta->Trk_Receptor Potentiates? PI3K PI3K Trk_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates P_Akt P-Akt (Active) Akt->P_Akt Pro_apoptotic Pro-apoptotic Proteins P_Akt->Pro_apoptotic Inhibits Anti_apoptotic Anti-apoptotic Proteins P_Akt->Anti_apoptotic Promotes Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Pro_apoptotic Activates Neuronal_Survival Neuronal Survival Pro_apoptotic->Neuronal_Survival Inhibits Anti_apoptotic->Neuronal_Survival Promotes

References

D-Pentamannuronic acid biological activity compared to other oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of D-Pentamannuronic acid and other prominent oligosaccharides, including Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). The information presented is based on available experimental data to assist in research and development endeavors.

Overview of Biological Activities

Oligosaccharides, short-chain carbohydrates, are recognized for their diverse health-promoting properties, including prebiotic, anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3]. This compound, an alginate-derived oligosaccharide, has garnered attention for its potential therapeutic applications in pain and vascular dementia, as well as its notable anti-inflammatory and anti-tumor activities[4][5][6]. This guide aims to contextualize the biological activity of this compound by comparing it with other well-researched oligosaccharides.

Comparative Data on Biological Activities

Direct head-to-head comparative studies with quantitative data (e.g., IC50 values) for this compound against FOS, GOS, and XOS are limited in publicly available literature. The following tables summarize the available quantitative data for each oligosaccharide from various studies. It is crucial to consider that the experimental conditions, such as cell lines, assays, and concentrations, vary between studies, making direct comparisons challenging.

Antioxidant Activity

The antioxidant activity of oligosaccharides is often evaluated by their ability to scavenge free radicals, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the substance required to scavenge 50% of the DPPH radicals.

Table 1: Antioxidant Activity of Various Oligosaccharides

OligosaccharideSource/TypeAssayIC50 Value / ActivityReference
Polymannuronic Acid (PM) Alginate-derivedSuperoxide scavengingConcentration-dependent activity[7]
Polyguluronic Acid (PG) Alginate-derivedSuperoxide scavengingSlightly stronger than PM at 100 µg/ml[7]
Fructooligosaccharides (FOS) ChicoryHydroxyl radical scavenging< 10% scavenging[8]
Butyrylated FOS Modified FOSHydroxyl radical scavenging55.39% scavenging at 0.01 mol/mL[8]
Butyrylated FOS Modified FOSSuperoxide anion scavenging61.98% scavenging at 0.01 mol/mL[8]
Oligosaccharide Extract Evodia lepta (MEO)DPPH Radical ScavengingIC50: 1.05 mg/mL[2]
Oligosaccharide Extract Evodia lepta (HEO)DPPH Radical ScavengingIC50: 0.73 mg/mL[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of oligosaccharides is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cells stimulated with lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity of Various Oligosaccharides

OligosaccharideCell LineInflammatory StimulusMeasured ParameterInhibition / EffectReference
β-D-mannuronic acid (M2000) Human PBMCs-IL-17, RORγt gene expressionSignificant decrease[9]
β-D-mannuronic acid (M2000) Human PBMCs-IL-4, GATA3 gene expressionSignificant increase[9]
Polymannuronic Acid (PM) RAW264.7 macrophagesLPSNO productionWeaker than PG[7]
Polyguluronic Acid (PG) RAW264.7 macrophagesLPSNO productionEvidently stronger than PM[7]
Fructooligosaccharides (FOS) Caco-2 cells-IL-12, IL-8, TNF-α gene expressionSignificant reduction[10]
Galactooligosaccharides (GOS) RAW264.7 macrophagesLPSNO, IL-1β, IL-6, TNF-α productionSignificant reduction[11]
Xylooligosaccharides (XOS) U-937 cellsLPSPro-inflammatory cytokine productionReduction[12]
Anti-tumor Activity

The anti-tumor activity of oligosaccharides is typically evaluated by their cytotoxic effects on cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

Table 3: Anti-tumor Activity of Various Oligosaccharides

OligosaccharideCancer Cell LineAssayIC50 Value / EffectReference
Glucuronomannan Oligosaccharides (sulfated) Hepatocarcinoma Huh7.5MTT AssayAnti-proliferation effect of 30-39%[13]
Oligosaccharide Extract Breast cancer (MDA-MB-231)MTT AssayGrowth inhibition[2]
Xylooligosaccharides (XOS) Colon cancer (HT-29)MTT AssayTime- and concentration-dependent inhibition[14]

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample preparation: The oligosaccharide samples are dissolved in the same solvent at various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the oligosaccharide samples for a certain period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours). A control group is treated with LPS only.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the sample-treated groups to the LPS-only control group.

MTT Assay (Anti-tumor Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the oligosaccharide samples for a specified duration (e.g., 24, 48, or 72 hours). A control group receives only the vehicle.

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some alginate-derived oligosaccharides, including those containing mannuronic acid, are thought to be mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently affects the activation of NF-κB and MAPK pathways.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates by phosphorylating IκB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65_p50->Pro_inflammatory_Cytokines Induces transcription IkB IκB MAPK_pathway->Pro_inflammatory_Cytokines Induces transcription NO_production NO Production Pro_inflammatory_Cytokines->NO_production Stimulates D_Pentamannuronic_Acid This compound D_Pentamannuronic_Acid->TLR4 Inhibits Binding D_Pentamannuronic_Acid->IKK Inhibits D_Pentamannuronic_Acid->MAPK_pathway Inhibits

Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activities of oligosaccharides in vitro.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anti_tumor Anti-tumor Activity start Start: Oligosaccharide Sample dissolution Dissolve in appropriate solvent start->dissolution concentration_series Prepare serial dilutions dissolution->concentration_series dpph_assay DPPH Assay concentration_series->dpph_assay cell_culture_inflammation Culture Macrophages (e.g., RAW 264.7) concentration_series->cell_culture_inflammation cell_culture_cancer Culture Cancer Cells concentration_series->cell_culture_cancer measure_absorbance Measure Absorbance dpph_assay->measure_absorbance calculate_ic50_antioxidant Calculate IC50 measure_absorbance->calculate_ic50_antioxidant end End: Comparative Analysis calculate_ic50_antioxidant->end lps_stimulation Treat with Oligosaccharide + LPS cell_culture_inflammation->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for Cytokines lps_stimulation->elisa calculate_inhibition Calculate % Inhibition griess_assay->calculate_inhibition elisa->calculate_inhibition calculate_inhibition->end mtt_assay Treat with Oligosaccharide (MTT Assay) cell_culture_cancer->mtt_assay measure_viability Measure Cell Viability mtt_assay->measure_viability calculate_ic50_tumor Calculate IC50 measure_viability->calculate_ic50_tumor calculate_ic50_tumor->end

Caption: General experimental workflow for in vitro screening of oligosaccharide biological activities.

Conclusion

References

A Comparative Guide to the Quantification of D-Pentamannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Pentamannuronic acid, a key component of various polysaccharides with significant biological activities, is crucial. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: colorimetric assays, High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method's performance, based on experimental data, is presented to aid in selecting the most suitable technique for specific research needs.

Comparative Performance of Quantification Methods

The selection of an appropriate quantification method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance metrics for the most common methods.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Carbazole Assay Colorimetric reaction of uronic acids with carbazole in sulfuric acid.0.2 - 20 µg[1]~1 µg[2]~2.5 µgSimple, rapid, and inexpensive.Interference from neutral sugars and other carbohydrates. Different uronic acids give different responses.[1][3]
HPLC-PAD Anion-exchange chromatography separation followed by electrochemical detection.0.1 - 12.5 mg/L4.91 - 18.75 µg/L16.36 - 62.50 µg/LHigh sensitivity and specificity; can separate different uronic acids.[4]Requires specialized equipment; sample hydrolysis can be complex.
GC-MS Separation of volatile derivatives of monosaccharides by gas chromatography and detection by mass spectrometry.Analyte dependentAnalyte dependentAnalyte dependentHigh specificity and can provide structural information.Requires derivatization, which can be time-consuming and introduce variability.
Enzymatic Assay Specific enzyme (uronate dehydrogenase) catalyzes the oxidation of uronic acid, coupled to a measurable reaction (e.g., NADH formation).5 - 150 µg[5]~7.9 mg/L[5]~15.5 mg/L[5]Highly specific to uronic acids, reducing interference.Enzyme availability and stability can be a concern; may not differentiate between different uronic acids.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the compared methods.

Quantification_Workflows cluster_SamplePrep Sample Preparation cluster_Colorimetric Colorimetric Assay (Carbazole) cluster_HPLC HPLC-PAD cluster_GCMS GC-MS cluster_Enzymatic Enzymatic Assay Sample Sample containing This compound Hydrolysis Acid Hydrolysis (if polysaccharide) Sample->Hydrolysis Carbazole_Reaction Reaction with Sulfuric Acid & Carbazole Hydrolysis->Carbazole_Reaction Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization (e.g., Silylation) Hydrolysis->Derivatization Enzyme_Reaction Reaction with Uronate Dehydrogenase & NAD+ Hydrolysis->Enzyme_Reaction Color_Dev Color Development (Heating) Carbazole_Reaction->Color_Dev Spectro Spectrophotometry (525 nm) Color_Dev->Spectro Filtration Filtration Neutralization->Filtration HPLC_Separation Anion-Exchange Chromatography Filtration->HPLC_Separation PAD_Detection Pulsed Amperometric Detection HPLC_Separation->PAD_Detection GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection NADH_Measurement Measure NADH production (Spectrophotometry at 340 nm) Enzyme_Reaction->NADH_Measurement

Experimental workflows for this compound quantification.

Detailed Experimental Protocols

Carbazole Assay for Uronic Acids

This protocol is adapted from the method described by Bitter and Muir.

Reagents:

  • Reagent A: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 ml of water. Carefully layer 90 ml of ice-cold 98% concentrated sulfuric acid under the borate solution. Allow to mix overnight without stirring.

  • Reagent B: Dissolve 100 mg of carbazole in 100 ml of absolute ethanol.

Procedure:

  • Place 250 µl of the sample, standards, and controls in test tubes and cool in an ice bath.[1]

  • Carefully add 1.5 ml of ice-cold Reagent A to each tube with mixing while keeping the tubes in the ice bath.[1]

  • Heat the tubes at 100°C for 10 minutes.[1]

  • Cool the tubes rapidly in an ice bath.[1]

  • Add 50 µl of Reagent B and mix well.[1]

  • Re-heat the tubes at 100°C for 15 minutes.[1]

  • Cool to room temperature and measure the absorbance at 525 nm.[1]

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This protocol is a general guideline for the analysis of uronic acids.

Sample Preparation:

  • For polysaccharide samples, perform acid hydrolysis (e.g., with sulfuric acid) to release the monosaccharides.[6]

  • Neutralize the hydrolysate.[6]

  • Filter the sample through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column, is typically used.

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is commonly employed for elution.

  • Detection: Pulsed Amperometric Detection (PAD) is used for sensitive and selective detection of carbohydrates.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization to make the uronic acids volatile for GC analysis.

Sample Preparation and Derivatization:

  • Hydrolyze the polysaccharide sample to release monosaccharides.

  • Dry the sample completely.

  • For silylation, add a mixture of a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.[7]

  • Heat the mixture (e.g., at 60°C for 45 minutes) to complete the derivatization.[7]

  • Evaporate the solvent and redissolve the derivatized sample in a suitable solvent like hexane for injection.[7]

GC-MS Conditions:

  • Column: A capillary column suitable for sugar analysis (e.g., DB-624) is used.[8]

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is used to separate the different derivatized sugars.[8]

  • Detection: Mass spectrometry is used for detection and quantification, often in selective ion monitoring (SIM) mode for higher sensitivity.[8]

Enzymatic Assay for Uronic Acids

This protocol is based on the use of uronate dehydrogenase.

Reagents:

  • Buffer: A suitable buffer, such as sodium phosphate buffer (pH 8.0).[5]

  • NAD+ solution. [5]

  • Uronate Dehydrogenase enzyme solution. [5]

Procedure:

  • In a cuvette, mix the buffer, NAD+ solution, and the sample.

  • Measure the initial absorbance at 340 nm.

  • Add the uronate dehydrogenase solution to start the reaction.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction is complete when the absorbance stabilizes.

  • The concentration of uronic acid is calculated from the change in absorbance.[5]

References

Comparative Analysis of D-Pentamannuronic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological effects of D-Pentamannuronic acid (G-PM) and its derivatives is crucial for advancing therapeutic strategies. This guide provides a comparative overview of their effects, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways.

This compound, a pentamer of β-D-mannuronic acid, is an alginate oligosaccharide that has garnered interest for its potential therapeutic applications, particularly in modulating inflammatory responses. The biological activity of such oligosaccharides can be significantly influenced by their degree of polymerization and chemical modifications. While direct comparative studies on a wide range of synthetic derivatives of G-PM are limited in publicly available research, we can infer comparative effects by examining studies on mannooligosaccharides (MOS) of varying lengths and related derivatives.

Influence of Oligomer Length on Biological Activity

The degree of polymerization is a critical factor determining the biological efficacy of mannuronate oligomers. Studies on mannooligosaccharides of different lengths have revealed that even slight variations in the number of mannuronic acid units can lead to distinct biological outcomes.

For instance, research has indicated that lower molecular weight mannooligosaccharides may exhibit enhanced bioactivity in certain contexts. One study found that MOS with a degree of polymerization of less than four demonstrated superior inhibition of cancer cell growth compared to those with a higher degree of polymerization. Conversely, other studies have shown that mannobiose and mannotriose (two and three units, respectively) were more effective at promoting the growth of probiotic bacteria than mannopentaose (five units, i.e., G-PM).

These findings suggest a structure-activity relationship where the size of the oligomer dictates its interaction with specific cellular targets and its subsequent biological effects.

Comparative Effects on Cellular Signaling

The mechanism of action of mannuronate oligomers often involves the modulation of key inflammatory signaling pathways. While specific comparative data for G-PM derivatives is scarce, studies on alginate oligosaccharides, including mannuronates, provide insights into their anti-inflammatory properties.

It has been suggested that mannuronate oligomers are more potent inducers of cytokines compared to their guluronate counterparts, which are also components of alginate. This indicates a specific role for the mannuronic acid structure in immune modulation. The anti-inflammatory effects of these oligosaccharides are often attributed to their interaction with Toll-like receptors (TLRs), particularly TLR4, leading to the downstream regulation of inflammatory mediators.

Below is a generalized workflow for assessing the anti-inflammatory effects of this compound and its derivatives, followed by a diagram of the TLR4 signaling pathway, which is a common target for these compounds.

Experimental Workflow: Assessing Anti-inflammatory Activity

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_synthesis Synthesis cell_culture Cell Culture (e.g., Macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment Treatment with G-PM or Derivatives cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay western_blot Protein Expression (Western Blot) treatment->western_blot pcr Gene Expression (RT-qPCR) treatment->pcr lps_stimulation->treatment animal_model Animal Model of Inflammation administration Administration of Compounds animal_model->administration tissue_collection Tissue/Blood Collection administration->tissue_collection histology Histological Analysis tissue_collection->histology biomarker_analysis Biomarker Analysis tissue_collection->biomarker_analysis synthesis Synthesis of G-PM Derivatives synthesis->treatment synthesis->administration

Figure 1. General experimental workflow for comparing the anti-inflammatory effects of G-PM and its derivatives.
Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 GPM G-PM / Derivative GPM->TLR4 Inhibition? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

A Comparative Analysis of the Anti-inflammatory Activity of D-Pentamannuronic Acid and its Alternatives: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of D-Pentamannuronic acid, with a focus on its derivative Sodium Oligomannate (GV-971), against two well-established anti-inflammatory agents: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin. This comparison is based on available in vitro and in vivo experimental data, providing a comprehensive overview for researchers and professionals in drug development.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative data on the anti-inflammatory activity of this compound derivatives (Oligomannuronic Acid, Sodium Oligomannate), Ibuprofen, and Curcumin from various in vitro and in vivo studies.

In Vitro Anti-inflammatory Activity
Compound Cell Line Inflammatory Stimulus Key Findings
Oligomannuronic Acid (MOS) Human Colonic Epithelial Cells (HCoEpiCs)Dextran Sulfate Sodium (DSS)Suppressed the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in a dose-dependent manner.[1][2]
Sodium Oligomannate (GV-971) Murine Microglia-Reduced microglial activation.[3]
Ibuprofen Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Decreased nitric oxide (NO) secretion and the expression of iNOS, COX-2, IL-1β, and IL-6.[4]
Curcumin Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Potently inhibited NO secretion with an IC50 of 11.0 ± 0.59 μM.[5][6] Reduced the LPS-induced secretion of TNF-α, IL-1β, and IL-6.[5][6]
In Vivo Anti-inflammatory Activity
Compound Animal Model Inflammation Model Key Findings
Oligomannuronic Acid (MOS) BALB/c MiceDextran Sulfate Sodium (DSS)-induced colitisSignificantly lowered TNF-α, IL-6, and IL-1β levels.[1][2]
Sodium Oligomannate (GV-971) Transgenic AD MiceNeuroinflammationDecreased brain Th1 cells, reduced microglial activation, and decreased multiple brain cytokine levels.[3]
Ibuprofen MiceCarrageenan-induced paw edemaStandard drug used for comparison, effectively reduces paw edema.
Curcumin MiceCarrageenan-induced paw edemaOrally administered curcumin (50-200 mg/kg) significantly inhibited paw edema.[7]

Delving Deeper: Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.

This compound and its Derivatives (e.g., Sodium Oligomannate) are thought to exert their anti-inflammatory effects through the modulation of the gut microbiota and by directly targeting inflammatory pathways.[3] In the context of neuroinflammation, GV-971 has been shown to reshape the gut microbiota, leading to a decrease in the infiltration of peripheral immune cells into the brain.[3]

Ibuprofen , a classic NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Curcumin , the active component of turmeric, has a broader mechanism of action. It is known to inhibit multiple signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[8] By inhibiting these pathways, curcumin reduces the expression of various pro-inflammatory cytokines and enzymes.[8]

G cluster_0 Inflammatory Stimulus (LPS, etc.) cluster_1 Cellular Response cluster_2 Drug Targets Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines COX2 COX-2 NF_kB->COX2 MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins GV971 Sodium Oligomannate (GV-971) GV971->TLR4 Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits Curcumin Curcumin Curcumin->NF_kB Inhibits Curcumin->MAPK Inhibits

Figure 1. Simplified signaling pathway of inflammation and the primary targets of Sodium Oligomannate (GV-971), Ibuprofen, and Curcumin.

Experimental Workflows

A standardized approach to assessing anti-inflammatory activity is crucial for comparing different compounds. Below are graphical representations of common in vitro and in vivo experimental workflows.

G cluster_0 In Vitro: Macrophage Stimulation Assay Seed Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Analyze Analyze Supernatant (ELISA for Cytokines, Griess Assay for NO) Incubate->Analyze

Figure 2. Workflow for an in vitro anti-inflammatory assay using macrophage cell lines.

G cluster_0 In Vivo: Carrageenan-Induced Paw Edema Administer Administer Test Compound Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume at Time Intervals Inject->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate

Figure 3. Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Experimental Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative, Ibuprofen, or Curcumin) and pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

2. In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The rats are randomly divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Ibuprofen), and test groups (receiving different doses of the compound under investigation).

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

This comparative guide highlights the distinct anti-inflammatory profiles of this compound derivatives, Ibuprofen, and Curcumin. While Ibuprofen offers potent and targeted inhibition of prostaglandin synthesis, Curcumin presents a broader, multi-pathway inhibitory action. This compound and its derivatives, particularly Sodium Oligomannate (GV-971), emerge as a novel class of anti-inflammatory agents with a unique mechanism involving the modulation of the gut-brain axis, showing promise in the context of neuroinflammation.

The choice of an anti-inflammatory agent for therapeutic development will depend on the specific inflammatory condition being targeted. The data and protocols presented here provide a foundational framework for researchers to design further comparative studies and to better understand the potential of this compound and its derivatives as a new frontier in anti-inflammatory therapy. Further head-to-head studies in standardized in vitro and in vivo models are warranted to establish a more direct correlation of their activities.

References

Benchmarking D-Pentamannuronic Acid Against Established Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Pentamannuronic acid, an emerging therapeutic candidate, with established agents for the treatment of Alzheimer's Disease and Rheumatoid Arthritis. The information is intended to support research and development efforts by offering a side-by-side analysis of mechanisms of action, reported efficacy, and the experimental methodologies used for their evaluation.

Alzheimer's Disease

This compound (also referred to as D-Mannuronic acid or M2000) has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action appears to be multifactorial, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways to mitigate the neurodegenerative process.

Comparative Analysis of Therapeutic Agents

The following table summarizes the key characteristics of this compound and established therapeutic agents for Alzheimer's disease.

Therapeutic Agent Mechanism of Action Reported Efficacy Common Side Effects
This compound (M2000) - Anti-inflammatory and immunosuppressive effects.[1][2] - Antioxidant properties.[1][2] - Inhibition of amyloid plaque production.[1][2] - Reduction of Bax/Bcl2 ratio and p53.[1][2] - Normalization of procaspase-3.[1][2]- Improved performance in Morris water maze in a rat model.[1][2] - Significant inhibition of amyloid plaque formation in a rat model.[1][2]Not yet established in clinical trials.
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) Increase the levels of acetylcholine, a neurotransmitter involved in memory and thinking.[3]- Modest improvement in cognitive function (e.g., 1.4 point improvement on the 30-point Mini-Mental State Examination over 6 months for donepezil).[4] - May delay the decline in memory and reduce confusion.[3]Nausea, vomiting, diarrhea, muscle cramps, syncope, and insomnia.[3][4]
NMDA Receptor Antagonist (Memantine) Blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage.[5]- Small improvements in cognitive function, AD-associated behavioral disturbances, and activities of daily living in moderate to severe dementia.[6]Dizziness, headache, confusion.[3]
Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab) Target and promote the removal of amyloid-beta plaques from the brain.[3][4]- Statistically significant but modest slowing of cognitive decline. For example, lecanemab showed a -0.45 point difference on the 18-point Clinical Dementia Rating Sum of Boxes compared to placebo.[6]Amyloid-related imaging abnormalities (ARIA), including vasogenic edema and microhemorrhages.[4]
Signaling Pathway of this compound in Alzheimer's Disease

The following diagram illustrates the proposed mechanism of action of this compound in mitigating Alzheimer's disease pathology based on preclinical findings.

G cluster_0 This compound (M2000) cluster_2 Therapeutic Outcomes M2000 This compound Amyloid Amyloid Plaque Formation M2000->Amyloid Inhibits OxidativeStress Oxidative Stress M2000->OxidativeStress Reduces Inflammation Neuroinflammation M2000->Inflammation Suppresses Apoptosis Neuronal Apoptosis M2000->Apoptosis Inhibits Neuroprotection Neuroprotection CognitiveImprovement Improved Cognitive Function Neuroprotection->CognitiveImprovement

Caption: Proposed neuroprotective mechanism of this compound in Alzheimer's disease.

Key Experimental Protocols

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room to serve as spatial references.[7][8]

  • Procedure:

    • Acquisition Phase: The rodent is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[7]

    • Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[8]

  • Data Analysis: Key metrics include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.

Western blotting is used to detect and quantify the levels of specific proteins, such as amyloid-beta, in brain tissue samples.

  • Sample Preparation: Brain tissue is homogenized in a lysis buffer to extract proteins. The total protein concentration is determined using an assay like the bicinchoninic acid (BCA) assay.[9]

  • Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.[10]

    • The membrane is incubated with a primary antibody specific to amyloid-beta.[9]

    • A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is added.[11]

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.[11]

Rheumatoid Arthritis

This compound (M2000) has shown promise as an anti-inflammatory and immunosuppressive agent in the context of rheumatoid arthritis. Its mechanism involves the modulation of key cytokine pathways that drive the autoimmune response in this disease.

Comparative Analysis of Therapeutic Agents

The following table compares this compound with established treatments for rheumatoid arthritis.

Therapeutic Agent Mechanism of Action Reported Efficacy Common Side Effects
This compound (M2000) - Decreases pro-inflammatory cytokines IL-17 and its transcription factor RORγt.[12][13] - Increases anti-inflammatory cytokine IL-4 and its transcription factor GATA3.[12][13] - Novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive effects.[12]- Significant reduction in IL-17 and RORγt gene expression in peripheral blood mononuclear cells (PBMCs) of RA patients.[12][13] - Significant increase in IL-4 and GATA3 gene expression in PBMCs of RA patients.[12][13]Not yet established in clinical trials.
Conventional Synthetic DMARDs (csDMARDs) (e.g., Methotrexate) Interfere with the processes that cause inflammation in the joints. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.[14]- Can slow the progression of rheumatoid arthritis and save the joints from long-term damage.[15]Nausea, loss of appetite, sore mouth, diarrhea, headaches, hair loss, liver damage, and severe lung infections.[14][15]
Biologic DMARDs (bDMARDs) (e.g., TNF inhibitors like Adalimumab, Etanercept) Target specific components of the immune system, such as Tumor Necrosis Factor (TNF), a key inflammatory cytokine.[16]- Often more effective than csDMARDs, especially when used in combination.[17] - High rates of achieving ACR20, ACR50, and ACR70 responses (20%, 50%, and 70% improvement in RA symptoms, respectively).[18]Skin reactions at the injection site, infections, feeling sick, high temperature, headaches.[14] Increased risk of serious infections like tuberculosis.[15]
Targeted Synthetic DMARDs (tsDMARDs) (e.g., JAK inhibitors like Tofacitinib) Inhibit Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling of many cytokines involved in RA.- Effective in patients who have not responded to csDMARDs and biologics.[15]Increased risk of blood clots in the lungs, serious heart-related events, and cancer at higher doses.[15]
Signaling Pathway of this compound in Rheumatoid Arthritis

This diagram illustrates the immunomodulatory effects of this compound on T-helper cell differentiation in rheumatoid arthritis.

G cluster_0 This compound (M2000) cluster_1 T-Helper Cell Differentiation cluster_2 Key Transcription Factors & Cytokines cluster_3 Pathological Outcome M2000 This compound RORgt RORγt M2000->RORgt Downregulates GATA3 GATA3 M2000->GATA3 Upregulates Th17 Th17 Cell Differentiation IL17 IL-17 Th17->IL17 Th2 Th2 Cell Differentiation IL4 IL-4 Th2->IL4 Anti-inflammatory RORgt->Th17 Inflammation Joint Inflammation & Damage IL17->Inflammation GATA3->Th2 IL4->Inflammation Inhibits

Caption: Immunomodulatory pathway of this compound in Rheumatoid Arthritis.

Key Experimental Protocols

RT-qPCR is a sensitive method to measure the expression levels of specific genes, such as those for cytokines and transcription factors, in cells or tissues.

  • RNA Isolation: Total RNA is extracted from Peripheral Blood Mononuclear Cells (PBMCs) of rheumatoid arthritis patients.[19]

  • Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • The cDNA is used as a template for PCR amplification with specific primers for the target genes (e.g., IL-17, RORγt, IL-4, GATA3) and a housekeeping gene (for normalization).[20]

    • A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.[20]

Preclinical Benchmarking Workflow

To directly compare this compound with established agents, a preclinical benchmarking study is essential. The following workflow outlines a logical approach.

G cluster_0 Phase 1: Model Selection & Grouping cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation Model Select Animal Model (e.g., AD rat model, RA mouse model) Grouping Randomly Assign to Treatment Groups: - Vehicle Control - this compound - Established Agent 1 - Established Agent 2 Model->Grouping Treatment Administer Treatments (Define dose, frequency, duration) Grouping->Treatment Monitoring Monitor Clinical Signs & Behavior (e.g., Cognitive tests for AD, Arthritis score for RA) Treatment->Monitoring Sacrifice Euthanize Animals & Collect Tissues (e.g., Brain, Joints, Blood) Monitoring->Sacrifice Biomarker Analyze Biomarkers: - Histopathology (e.g., Plaque load, Joint damage) - Molecular Assays (e.g., Western Blot, qPCR, ELISA) Sacrifice->Biomarker Stats Statistical Analysis (Compare all groups) Biomarker->Stats Conclusion Draw Conclusions on Comparative Efficacy & Mechanism Stats->Conclusion

Caption: A logical workflow for a preclinical benchmarking study of a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling D-Pentamannuronic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling of D-Pentamannuronic acid, a key compound in pain and vascular dementia research.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact. While specific hazard data for this compound is limited, the following recommendations are based on best practices for handling non-hazardous, weakly acidic compounds.

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[3]Provides a barrier against potential skin irritation. Nitrile gloves offer good resistance to a variety of chemicals.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects eyes from accidental splashes and airborne particles. Polycarbonate lenses are recommended for their impact resistance.[3]
Body Protection Chemical-resistant lab coat or apron.[4]Protects clothing and skin from spills.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If significant aerosolization is expected, a risk assessment should be conducted to determine if a respirator is needed.This compound is a solid, and significant vapor inhalation is unlikely under standard laboratory conditions.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and to preserve the integrity of the compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (183668-50-0) match the order specifications.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[1]

  • Preparation and Use:

    • Always handle the compound in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation of any dust particles.[4]

    • Before use, allow the container to reach room temperature to prevent condensation.

    • When weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure.

    • For creating solutions, slowly add the solid to the solvent to avoid splashing. If dissolving in water to create a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., water) and decontaminate the surface.

    • For larger spills, follow your institution's emergency spill response procedures. Ensure the area is well-ventilated.

  • Disposal:

    • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain unless explicitly approved by your institution's EHS office.[9]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical flow for the safe handling of this compound, highlighting critical safety checkpoints at each stage.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area B->C D Weighing and Solution Preparation C->D E Experimental Use D->E J Spill Response D->J If Spill Occurs F Decontamination of Work Area E->F K First Aid (Eye/Skin Contact) E->K If Contact Occurs G Segregate Waste F->G H Properly Label Waste Container G->H I Dispose According to Institutional Guidelines H->I

Safe Handling Workflow for this compound

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling similar chemical compounds. A substance-specific risk assessment should always be conducted prior to handling this compound. Consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols for the most accurate and comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.